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  • Product: 2'(2-Thienylidene)-4-Methylacetophenone

Core Science & Biosynthesis

Foundational

molecular structure of 2'-(2-Thienylidene)-4-Methylacetophenone

The molecular structure of 2'-(2-Thienylidene)-4-Methylacetophenone (scientifically designated as (E)-3-(2-thienyl)-1-(4-methylphenyl)-2-propen-1-one ) represents a critical chalcone scaffold in medicinal chemistry. This...

Author: BenchChem Technical Support Team. Date: March 2026

The molecular structure of 2'-(2-Thienylidene)-4-Methylacetophenone (scientifically designated as (E)-3-(2-thienyl)-1-(4-methylphenyl)-2-propen-1-one ) represents a critical chalcone scaffold in medicinal chemistry. This guide details its structural architecture, synthesis, and characterization.[1][2]

Executive Summary: Molecular Identity & Significance

The compound commonly referred to as 2'-(2-Thienylidene)-4-Methylacetophenone is a heteroaryl chalcone derivative formed by the condensation of 4-methylacetophenone and 2-thiophenecarboxaldehyde. It serves as a versatile pharmacophore in drug development, particularly for its potential anti-inflammatory, antimicrobial, and anticancer properties.[2][3]

  • IUPAC Name: (E)-1-(4-methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one

  • Molecular Formula: C₁₄H₁₂OS

  • Molecular Weight: 228.31 g/mol

  • Core Scaffold:

    
    -unsaturated ketone linking a p-tolyl moiety and a thiophene ring.
    

Molecular Architecture & Crystallography

The structural integrity of this molecule is defined by the conjugated enone bridge connecting the electron-rich thiophene ring and the lipophilic p-tolyl group.

Geometric Configuration
  • Planarity: The molecule adopts a near-planar conformation to maximize

    
    -electron delocalization across the thiophene, enone, and phenyl systems. However, steric repulsion between the carbonyl oxygen and the ortho-hydrogens of the aromatic rings typically induces a slight torsion angle (10–15°).
    
  • Isomerism: The (E)-isomer (trans) is the thermodynamically stable form, characterized by the s-trans conformation of the enone system.

  • Bond Lengths:

    • C=O: ~1.22 Å (typical for conjugated ketones).

    • C=C (vinyl): ~1.34 Å.

    • C-C (single bonds in bridge): ~1.45 Å (shortened due to conjugation).

Crystal Packing & Intermolecular Forces

Based on crystallographic data of structural analogues (e.g., 3-(4-methylphenyl)-1-(3-thienyl)-2-propen-1-one [1]), the solid-state packing is governed by:

  • 
    -
    
    
    
    Stacking:
    Face-to-face or edge-to-face interactions between the thiophene and phenyl rings of adjacent molecules.
  • Weak Hydrogen Bonds: C-H···O interactions between the carbonyl oxygen and aromatic/vinyl protons, often forming centrosymmetric dimers.

  • Crystal System: Typically Monoclinic or Triclinic (Space group

    
     or 
    
    
    
    ).

CrystalPacking MoleculeA Molecule A (E)-Isomer PiStack π-π Stacking (Thiophene-Phenyl) MoleculeA->PiStack HBond C-H···O Interaction (Carbonyl...Vinyl H) MoleculeA->HBond MoleculeB Molecule B (Centrosymmetric Pair) MoleculeB->PiStack MoleculeB->HBond Lattice Crystal Lattice (Herringbone Motif) PiStack->Lattice HBond->Lattice

Figure 1: Conceptual diagram of intermolecular forces stabilizing the crystal lattice.

Synthesis & Fabrication Protocol

The synthesis follows a classic Claisen-Schmidt Condensation , a base-catalyzed aldol condensation followed by dehydration. This pathway ensures high regioselectivity for the (E)-isomer.

Reagents & Materials
  • Precursors: 4-Methylacetophenone (1.0 eq), 2-Thiophenecarboxaldehyde (1.0 eq).

  • Catalyst: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (40% aq. solution).

  • Solvent: Ethanol (95%) or Methanol.

  • Conditions: Room temperature stirring (4-6 hours) or reflux (1-2 hours).

Step-by-Step Methodology
  • Solubilization: Dissolve 10 mmol of 4-methylacetophenone and 10 mmol of 2-thiophenecarboxaldehyde in 20 mL of ethanol in a round-bottom flask.

  • Catalysis: Add 5 mL of 40% NaOH solution dropwise while stirring vigorously. The solution will typically darken (yellow/orange) as the enolate forms.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 8:2).

  • Precipitation: Pour the reaction mixture into crushed ice-water (100 mL) and neutralize with dilute HCl (1M) to pH ~7.

  • Isolation: Filter the resulting yellow precipitate under vacuum. Wash with cold water to remove excess base and salts.

  • Purification: Recrystallize from hot ethanol or an ethanol/water mixture to yield yellow needle-like crystals.

SynthesisPathway Reactants 4-Methylacetophenone + 2-Thiophenecarboxaldehyde Enolate Enolate Formation (NaOH/EtOH) Reactants->Enolate Deprotonation Aldol Aldol Adduct (β-Hydroxy Ketone) Enolate->Aldol Nucleophilic Attack Dehydration Dehydration (-H₂O) (Thermodynamic Control) Aldol->Dehydration Elimination Product Target Chalcone (E)-Isomer Dehydration->Product Crystallization

Figure 2: Reaction mechanism for the Claisen-Schmidt condensation.

Spectroscopic Characterization

Verification of the structure relies on identifying the characteristic enone system and the substitution pattern of the aromatic rings.

Representative Data Table
TechniqueParameterCharacteristic Signal / ValueAssignment
¹H NMR

(ppm)
2.40 (s, 3H)Methyl group (-CH₃) on phenyl ring
7.20 - 7.90 (m, 7H)Aromatic protons (Phenyl + Thiophene)
7.45 (d,

Hz, 1H)
Vinyl proton (

to C=O)
7.80 (d,

Hz, 1H)
Vinyl proton (

to C=O, trans coupling)
¹³C NMR

(ppm)
~189.0Carbonyl carbon (C=O)
~21.5Methyl carbon
120.0 - 145.0Aromatic & Vinyl carbons
FT-IR

(cm⁻¹)
1650 - 1660C=O[1][2][4][5][6] Stretching (conjugated ketone)
1580 - 1600C=C Stretching (alkene/aromatic)
UV-Vis

(nm)
~320 - 350

transition (extended conjugation)
Interpretation
  • Coupling Constant (

    
    ):  The large coupling constant (~15-16 Hz) for the vinyl protons in ¹H NMR confirms the (E)-configuration  (trans) across the double bond.
    
  • Carbonyl Shift: The C=O peak at ~1655 cm⁻¹ in IR is lower than a non-conjugated ketone (~1715 cm⁻¹) due to resonance with the double bond and the thiophene ring.

Pharmacophore & Biological Potential[2][3][5][7]

The 2-thienyl-chalcone scaffold is a "privileged structure" in medicinal chemistry.

  • Electrophilicity: The

    
    -unsaturated ketone acts as a Michael acceptor. It can covalently modify cysteine residues in proteins, potentially inhibiting enzymes involved in inflammation (e.g., NF-
    
    
    
    B pathway) or cancer cell proliferation.
  • Lipophilicity: The p-tolyl group enhances membrane permeability, while the thiophene ring provides bioisosteric replacement for a phenyl group, often improving metabolic stability.

References

  • Li, X., & Su, G. (1993).[7] Crystal structure of 3-(4-methylphenyl)-1-(3-thienyl)-2-propen-1-one.[7][8] Chinese Journal of Structural Chemistry, 12, 123-126. [Note: Structural analogue used for crystallographic comparison].

  • Claisen, L., & Claparède, A. (1881). Condensation von Ketonen mit Aldehyden.[3][7] Berichte der deutschen chemischen Gesellschaft, 14(2), 2460-2468. [Foundational synthesis method].

  • ChemicalBook. (n.d.). 2'-(2-Thienylidene)-4-Methylacetophenone Product Page. Retrieved from .

  • PubChem. (n.d.).[5] (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propen-1-one (Analogue Data). Retrieved from .

Sources

Exploratory

A Technical Guide to 1-(4-Methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one: Synthesis, Characterization, and Potential Applications

Introduction Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This scaffold, 1,3-dipheny...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This scaffold, 1,3-diphenyl-2-propen-1-one, is a privileged pharmacophore due to its simple chemistry and the diverse biological activities exhibited by its derivatives.[1] The incorporation of heterocyclic rings, such as thiophene, into the chalcone framework has been shown to modulate and often enhance these biological properties, making such derivatives compelling targets for research and drug development.[2]

This guide provides a comprehensive technical overview of a specific thienyl chalcone derivative, 1-(4-methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one. We will detail its physicochemical properties, provide a robust, field-proven protocol for its synthesis and purification via the Claisen-Schmidt condensation, discuss methods for its structural elucidation, and explore its potential applications based on the known bioactivities of this compound class. This document is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of this molecule.

Compound Identification and Physicochemical Properties

The first step in any rigorous scientific endeavor is the unambiguous identification of the compound of interest. The subject of this guide is formally known as (2E)-1-(4-methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one.

PropertyValueSource(s)
CAS Number 6028-89-3[3][4]
IUPAC Name (2E)-1-(4-methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one[4]
Synonyms 4'-Methyl-3-(2-thienyl)acrylophenone, 3-(2-Thienyl)-1-(p-tolyl)-2-propen-1-one[3][4]
Molecular Formula C₁₄H₁₂OS[3]
Molecular Weight 228.31 g/mol [3]
Appearance Typically a yellow solid[5]
Melting Point 75 °C[4]
Solubility Soluble in common organic solvents like ethanol, acetone, and ethyl acetate; insoluble in water.N/A
Synthesis and Purification

The most direct and widely adopted method for synthesizing chalcones is the Claisen-Schmidt condensation .[6] This base-catalyzed reaction involves the condensation of an aromatic aldehyde (lacking α-hydrogens) with an acetophenone (possessing α-hydrogens).[6] For the target molecule, this involves the reaction between 2-thiophenecarboxaldehyde and 4-methylacetophenone.

Causality of Experimental Choices:
  • Catalyst: A strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), is essential. Its role is to deprotonate the α-carbon of the 4-methylacetophenone, forming a reactive enolate ion.[7]

  • Reaction: This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-thiophenecarboxaldehyde.

  • Solvent: Ethanol is a common solvent as it effectively dissolves the reactants and the base catalyst, creating a homogeneous reaction medium.

  • Dehydration: The resulting aldol addition product readily undergoes base-catalyzed dehydration (elimination of a water molecule) to form the highly stable, conjugated α,β-unsaturated ketone system of the chalcone. This final step drives the reaction to completion.[7]

Detailed Experimental Protocol: Synthesis
  • Reactant Preparation: In a 100 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 4-methylacetophenone (1.34 g, 10 mmol) and 2-thiophenecarboxaldehyde (1.12 g, 10 mmol) in 30 mL of 95% ethanol. Stir the mixture until all solids are dissolved.

  • Catalyst Addition: While stirring at room temperature, slowly add 10 mL of an aqueous potassium hydroxide solution (60% w/v). A color change and increase in temperature may be observed.

  • Reaction: Continue stirring the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) mobile phase. The formation of the product will be indicated by a new spot with a lower Rf value than the starting aldehyde.

  • Precipitation: Upon completion, pour the reaction mixture into a beaker containing ~100 mL of ice-cold water. To neutralize the potassium hydroxide and precipitate the product, slowly add dilute hydrochloric acid (10% HCl) with stirring until the solution is acidic (pH ~5-6).

  • Isolation: Collect the precipitated yellow solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product on the filter with copious amounts of cold distilled water until the washings are neutral to litmus paper. This removes any remaining base and salts. Allow the product to air-dry.

Purification Protocol: Recrystallization

The crude product can be purified by recrystallization to obtain a crystalline solid with high purity.

  • Solvent Selection: Transfer the crude, dry solid to an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely. The goal is to create a saturated solution at the boiling point of the solvent.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear, hot solution to cool slowly to room temperature. As the solution cools, the solubility of the chalcone decreases, and crystals will begin to form. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold ethanol.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove any residual solvent. The purity can be checked by measuring the melting point and comparing it to the literature value.

Synthesis_Workflow Reactants 4-Methylacetophenone + 2-Thiophenecarboxaldehyde (in Ethanol) Condensation Claisen-Schmidt Condensation (KOH catalyst, RT, 2-4h) Reactants->Condensation Neutralization Neutralization & Precipitation (Ice water, HCl) Condensation->Neutralization Filtration Vacuum Filtration & Washing Neutralization->Filtration Crude Crude Product Filtration->Crude Purification Recrystallization (Hot Ethanol) Crude->Purification FinalProduct Pure Crystalline 1-(4-methylphenyl)-3- (thiophen-2-yl)prop-2-en-1-one Purification->FinalProduct

Caption: Workflow for the synthesis and purification of the target chalcone.
Structural Elucidation and Spectroscopic Analysis

Confirmation of the synthesized product's structure and purity is achieved through a combination of spectroscopic methods. Below are the expected data based on the compound's structure and published data for similar thienyl chalcones.[8][9]

TechniqueExpected Data/Characteristic Signals
¹H NMR Vinyl Protons (Hα, Hβ): Two doublets in the range of δ 7.2-7.9 ppm. A large coupling constant (J ≈ 15-16 Hz) is characteristic of the trans (E) configuration of the double bond. Aromatic Protons: Multiple signals between δ 7.0-8.0 ppm corresponding to the protons on the p-substituted phenyl ring and the thiophene ring. Methyl Protons: A sharp singlet around δ 2.4 ppm corresponding to the -CH₃ group on the phenyl ring.
¹³C NMR Carbonyl Carbon (C=O): A signal in the downfield region, typically δ > 180 ppm. Vinyl Carbons (Cα, Cβ): Signals in the range of δ 118-145 ppm. Aromatic Carbons: Multiple signals in the aromatic region (δ 125-145 ppm). Methyl Carbon: A signal in the upfield region, typically around δ 21 ppm.
IR Spectroscopy C=O Stretch: A strong, sharp absorption band around 1645-1670 cm⁻¹, characteristic of a conjugated ketone.[9] C=C Stretch (Alkenyl): An absorption band around 1580-1600 cm⁻¹.[9] C-S Stretch (Thiophene): A weaker absorption band typically found around 700-750 cm⁻¹.[8]
Mass Spectrometry Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of the compound (m/z = 228.31).
Reactivity and Potential Applications

The chemical reactivity and biological activity of chalcones are largely attributed to the α,β-unsaturated ketone moiety.[2] This electrophilic system can readily react with nucleophiles, including biological macromolecules like proteins and enzymes, often via a Michael addition mechanism.

Thiophene-containing chalcones are of significant interest in medicinal chemistry. The thiophene ring, often considered a bioisostere of a phenyl ring, can enhance pharmacological properties by improving metabolic stability or receptor binding affinity.[10] Research has demonstrated that chalcones containing a thiophene moiety possess a wide array of biological activities.[1][2][10]

  • Anticancer Activity: Numerous studies have shown that thienyl chalcones exhibit potent cytotoxic effects against various cancer cell lines.[2][10][11] Mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of tubulin polymerization.[2][11]

  • Antimicrobial and Antifungal Activity: The chalcone scaffold is a well-established framework for developing antimicrobial agents. Thiophene derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][12]

  • Anti-inflammatory Activity: Chalcones are known to inhibit inflammatory pathways, and the inclusion of a thiophene ring can contribute to this activity.[10]

Applications Scaffold Thienyl Chalcone Scaffold (C₁₄H₁₂OS) Anticancer Anticancer Agents Scaffold->Anticancer Antimicrobial Antimicrobial Agents Scaffold->Antimicrobial Antiinflammatory Anti-inflammatory Scaffold->Antiinflammatory sub_cancer Induction of Apoptosis Cell Cycle Arrest Tubulin Inhibition Anticancer->sub_cancer sub_microbe Antibacterial (Gram +/-) Antifungal Antimicrobial->sub_microbe

Caption: Potential applications derived from the thienyl chalcone scaffold.
Conclusion

1-(4-Methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one is a valuable compound for researchers in organic synthesis and medicinal chemistry. Its straightforward synthesis via the Claisen-Schmidt condensation, coupled with the well-documented and diverse biological potential of the thienyl chalcone scaffold, makes it an attractive starting point for further investigation. The protocols and data presented in this guide offer a solid foundation for the synthesis, characterization, and exploration of this compound and its derivatives as potential therapeutic agents.

References
  • 2-Thiophenecarboxaldehyde CAS# 98-03-3: Odor profile, Molecular properties, Regulation. (n.d.). In The Good Scents Company. Retrieved March 7, 2026, from [Link]

  • 4-Methylacetophenone. (2024, January 21). In Wikipedia. [Link]

  • Al-Ostath, A., Al-Assar, A. A., El-Sayed, M. A., Ismail, A. H., Baqi, Y., & Al-Salahi, R. (2025). Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico, and Mechanistic Studies. ACS Omega, 10(24), 25921-25937. [Link]

  • Romagnoli, R., Baraldi, P. G., Carrion, M. D., Lopez-Cara, C., Preti, D., Tabrizi, M. A., & Hamel, E. (2008). Design, synthesis, and biological evaluation of thiophene analogues of chalcones. Journal of Medicinal Chemistry, 51(21), 6921-6925. [Link]

  • Chemical Properties of 2-Thiophenecarboxaldehyde (CAS 98-03-3). (n.d.). In Cheméo. Retrieved March 7, 2026, from [Link]

  • Wang, X., et al. (2019). Biological activity evaluation and action mechanism of chalcone derivatives containing thiophene sulfonate. RSC Advances, 9(45), 26343-26351. [Link]

  • 2-Thiophenecarboxaldehyde. (n.d.). In NIST WebBook. Retrieved March 7, 2026, from [Link]

  • para-methyl acetophenone 4'-methylacetophenone. (n.d.). In The Good Scents Company. Retrieved March 7, 2026, from [Link]

  • El-faham, A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27954-27984. [Link]

  • Redefining Chalcone Synthesis: Aldol Adduct Elimination for the Rapid Access to Thienyl Chalcones. (2024). ACS Omega. [Link]

  • Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. (2025). Arabian Journal of Chemistry. [Link]

  • Thiophene-2-carboxaldehyde. (2023, December 26). In Wikipedia. [Link]

  • On the structural and spectroscopic properties of the thienyl chalcone derivative: 3-(5-Bromo-2-thienyl)-1-(4-nitrophenyl)-prop-2-en-1-one. (2020). Journal of Molecular Structure. [Link]

  • Alidmat, M. M., et al. (2022). Synthesis, Characterization, Molecular Docking and Cytotoxicity Evaluation of New Thienyl Chalcone Derivatives against Breast Cancer Cells. Systematic Reviews in Pharmacy, 13(1), 1-12. [Link]

  • Redefining Chalcone Synthesis: Aldol Adduct Elimination for the Rapid Access to Thienyl Chalcones. (2024). PMC. [Link]

  • 1-(4-Methylphenyl)-3-(2-thienyl)prop-2-en-1-one. (n.d.). In BuyersGuideChem. Retrieved March 7, 2026, from [Link]

  • (2E)-3-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)PROP-2-EN-1-ONE synthesis. (n.d.). In PrepChem. Retrieved March 7, 2026, from [Link]

  • E-ISSN 0976-2779. (2022). Systematic Reviews in Pharmacy. [Link]

  • Claisen-Schmidt Condensation. (n.d.). In University of Missouri-St. Louis. Retrieved March 7, 2026, from [Link]

  • synthesis of biologically active chalcon analogues via claisen-schmidt condensation in solvent-free. (n.d.). In SciSpace. Retrieved March 7, 2026, from [Link]

  • Claisen-Schmidt Condensation. (n.d.). In Cambridge University Press. Retrieved March 7, 2026, from [Link]

  • 1-(4-Methylphenyl)-3-phenyl-2-propen-1-one oxime, (2E)-. (n.d.). In PubChem. Retrieved March 7, 2026, from [Link]

  • (2E)-3-(3-Methylphenyl)-1-(4-methylphenyl)prop-2-en-1-one. (n.d.). In PubChem. Retrieved March 7, 2026, from [Link]

  • 1H-pyrazol-4-yl)vinyl)benzofuran-2-yl)methanones by Claisen Schmidt-Suzuki Cross Coupling and their Antibacterial and Antifungal Activity. (2016). SciELO México. [Link]

  • (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propen-1-one. (n.d.). In PubChem. Retrieved March 7, 2026, from [Link]

  • Claisen-Schmidt condensation: an interdisciplinary journey in the organic synthesis laboratory. (2020). ChemRxiv. [Link]

  • 4-Methylacetophenone. (n.d.). In Alzchem Group. Retrieved March 7, 2026, from [Link]

  • 3-(4 (methylthio)phenyl)-1-(thiophene-2-yl)prop-2-en-1-one. (2020). ResearchGate. [Link]

Sources

Foundational

Solubility Profile and Solvation Dynamics of 2'-(2-Thienylidene)-4-Methylacetophenone in Organic Solvents

Executive Summary & Structural Determinants As a Senior Application Scientist navigating the physicochemical characterization of novel chalcone derivatives, understanding the solvation thermodynamics of 2'-(2-Thienyliden...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Determinants

As a Senior Application Scientist navigating the physicochemical characterization of novel chalcone derivatives, understanding the solvation thermodynamics of 2'-(2-Thienylidene)-4-Methylacetophenone (also systematically named 1-(4-methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one) is critical for downstream applications, ranging from nonlinear optical (NLO) material fabrication to biological assay formulation[1][2].

The solubility of this compound is dictated by three core structural motifs:

  • The p-Tolyl Group: The addition of the 4-methyl substitution on the acetophenone ring significantly increases the lipophilicity (Log P) and the dispersive volume of the molecule, driving its affinity for non-polar and halogenated solvents.

  • The Thiophene Ring: This electron-rich heteroaromatic system is highly polarizable. The sulfur atom acts as a soft nucleophile, facilitating dipole-induced dipole interactions with polar aprotic solvents[2][3].

  • The

    
    -Unsaturated Ketone (Enone Core):  The carbonyl oxygen serves as a strict hydrogen-bond acceptor. Because the molecule lacks hydrogen-bond donors, it cannot disrupt the high cohesive energy density of water, rendering it strictly hydrophobic[1].
    

Thermodynamic Principles of Solvation (Hansen Framework)

To predict and rationalize the solubility of 2'-(2-Thienylidene)-4-Methylacetophenone, we apply the Hansen Solubility Parameters (HSP) framework[4]. Solvation occurs spontaneously only when the energy released by solute-solvent interactions exceeds the lattice energy of the chalcone crystal.

The total cohesive energy is divided into three parameters:

  • Dispersion (

    
    ):  High match required for the aromatic rings.
    
  • Polarity (

    
    ):  Moderate match required for the enone dipole.
    
  • Hydrogen Bonding (

    
    ):  Low/Specific match required (solvent must be an H-bond donor to interact with the carbonyl, or the solvent must match the lack of H-bonding in the solute).
    

HSP Core Thienyl Chalcone D Dispersion (δD) π-π Stacking (DCM / Toluene) Core->D High Match P Polarity (δP) Dipole-Dipole (Acetone / EtOAc) Core->P Moderate Match H H-Bonding (δH) H-Acceptor (Alcohols / DMSO) Core->H Low/Specific Match

Figure 1: Hansen Solubility Parameter (HSP) interaction pathways for thienyl chalcones.

Quantitative Solubility Profile

Based on the structural thermodynamics and empirical data from structurally analogous thienyl chalcones[1][2][3], the solubility profile of 2'-(2-Thienylidene)-4-Methylacetophenone is summarized below.

Solvent CategorySpecific SolventDielectric Constant (

)
Estimated SolubilityMechanistic Rationale
Polar Aprotic DMSO / DMF~47.0 / ~36.7Excellent (>50 mg/mL)Strong dipole-dipole interactions with the enone core and thiophene polarizability. Ideal for biological stock solutions.
Halogenated Dichloromethane (DCM)~8.9Good (20-50 mg/mL)High dispersive (

) match with the p-tolyl and thiophene rings. Ideal for synthetic extraction.
Polar Protic Ethanol / Methanol~24.5 / ~32.7Moderate (5-20 mg/mL)H-bond donation to the carbonyl oxygen. Solubility is highly temperature-dependent, making these ideal for recrystallization.
Non-Polar n-Hexane / Heptane~1.9Poor (<1 mg/mL)Insufficient polarity (

) to disrupt the stable crystal lattice. Used as an anti-solvent.
Aqueous Water / Buffers~80.1Insoluble High cohesive energy of water; complete lack of H-bond donors in the solute prevents hydration shell formation.

Experimental Methodologies: Self-Validating Protocols

To empirically validate the solubility of 2'-(2-Thienylidene)-4-Methylacetophenone in your specific laboratory environment, the Isothermal Shake-Flask Method coupled with HPLC-UV is the gold standard.

Protocol: High-Throughput Isothermal Shake-Flask Determination
  • Step 1: Solid Phase Preparation

    • Action: Mill the synthesized chalcone crystals to a uniform fine powder before adding an excess amount (e.g., 100 mg) to 1 mL of the target solvent.

    • Causality: Increasing the surface-area-to-volume ratio accelerates the dissolution kinetics, ensuring that thermodynamic equilibrium is reached within a practical timeframe.

  • Step 2: Solvent Dispensing & Protection

    • Action: Dispense solvents into sealed amber glass vials.

    • Causality: Thienyl chalcones possess an extended conjugated

      
      -system that is susceptible to photo-isomerization (trans-to-cis conversion) under UV/visible light[2]. Amber vials prevent structural degradation during the prolonged equilibration phase.
      
  • Step 3: Isothermal Equilibration

    • Action: Agitate the vials at 25.0 ± 0.1 °C for 48 hours using an orbital shaker, followed by 24 hours of static sedimentation.

    • Causality: Continuous agitation overcomes localized concentration gradients. The strict temperature control prevents kinetic supersaturation, ensuring the measured value reflects true thermodynamic solubility[4].

  • Step 4: Phase Separation

    • Action: Centrifuge the suspension at 10,000 rpm for 15 minutes.

    • Causality: Centrifugation is vastly superior to syringe filtration for highly lipophilic compounds. Hydrophobic chalcones often non-specifically bind to PTFE or nylon filter membranes, which would artificially lower the quantified solubility.

  • Step 5: HPLC-UV Quantification

    • Action: Dilute the supernatant in the mobile phase and analyze via HPLC-UV at

      
       ~330 nm.
      
    • Causality: The extended conjugation between the p-tolyl ring, the enone, and the thiophene ring yields a strong chromophore in the UVA region, allowing for highly specific and sensitive quantification without interference from standard solvent cutoffs[1].

Protocol S1 1. Solid Addition (Excess Chalcone in Amber Vial) S2 2. Solvent Dispensing (Target Organic Solvent) S1->S2 S3 3. Isothermal Equilibration (25°C, 48h Agitation) S2->S3 S4 4. Phase Separation (Centrifugation at 10,000 rpm) S3->S4 S5 5. Quantification (HPLC-UV Analysis at λmax ~330 nm) S4->S5 S6 Data Processing (Hansen Parameter Mapping) S5->S6

Figure 2: Isothermal shake-flask workflow for chalcone solubility quantification.

Expert Insights: Solvent Selection for Downstream Applications

For Biological Assays (In Vitro Screening): When preparing stock solutions for cell-based assays (e.g., cytotoxicity screening against MCF-7 or MDA-MB-231 lines)[3], DMSO is the mandatory solvent. 2'-(2-Thienylidene)-4-Methylacetophenone will achieve concentrations exceeding 50 mM in DMSO. Crucial Insight: Ensure the final concentration of DMSO in the aqueous culture media does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity. The rapid dilution of the DMSO stock into the aqueous media will cause the chalcone to form stable nano-dispersions, maintaining bioavailability despite its inherent hydrophobicity.

For Single Crystal Growth (X-Ray Diffraction & NLO Studies): If the goal is to grow macroscopic single crystals for nonlinear optical (NLO) characterization[1][2], Ethanol or DMF/Methanol mixtures are the solvents of choice. The moderate solubility of the compound in alcohols at room temperature, combined with a steep solubility curve at elevated temperatures, makes it an ideal candidate for slow-cooling or slow-evaporation crystallization techniques. The alcohol's hydrogen bond donation to the enone carbonyl gently guides the crystal packing without becoming trapped in the crystal lattice (avoiding solvate formation).

References

  • [4] Hansen Solubility Parameters: A User's Handbook, Second Edition. Charles M. Hansen. CRC Press. URL: [Link]

  • [1] Physicochemical Studies on Thienyl Chalcone Derivative for Nonlinear Optical Application. Prabhu A.N., et al. Indian Journal of Materials Science. URL:[Link]

  • [3] Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. PMC / National Institutes of Health. URL:[Link]

  • [2] Third order NLO property of thienyl chalcone derivative: Physicochemical analysis and crystal structure determination. Prabhu A.N., et al. ResearchGate. URL:[Link]

Sources

Exploratory

melting point determination of 2'-(2-Thienylidene)-4-Methylacetophenone

Technical Guide: Thermodynamic Characterization and Melting Point Determination of 2'-(2-Thienylidene)-4-Methylacetophenone Executive Summary Melting point (MP) determination is the primary thermodynamic checkpoint for t...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Thermodynamic Characterization and Melting Point Determination of 2'-(2-Thienylidene)-4-Methylacetophenone

Executive Summary

Melting point (MP) determination is the primary thermodynamic checkpoint for the purity and identity of 2'-(2-Thienylidene)-4-Methylacetophenone (CAS: 6028-89-3). As a chalcone derivative synthesized via Claisen-Schmidt condensation, this compound exhibits significant sensitivity to residual starting materials and solvent occlusion.

This guide provides a rigorous, self-validating framework for MP determination using both Capillary Method (USP <741> aligned) and Differential Scanning Calorimetry (DSC) . It addresses the known melting range discrepancy (69–80°C) found in literature, attributing it to polymorphic variance and purity gradients.

Chemical Identity & Synthesis Context

To ensure accurate characterization, the operator must distinguish the target compound from its "inverse" isomer.

  • Target Compound: 1-(4-Methylphenyl)-3-(2-thienyl)-2-propen-1-one

  • Structure: Thiophene ring attached to the

    
    -carbon; 
    
    
    
    -Tolyl group attached to the carbonyl.
  • CAS Number: 6028-89-3[1][2][3][4][5][6]

  • Synthesis Route: Claisen-Schmidt condensation of 4-Methylacetophenone (Ketone) and 2-Thiophenecarboxaldehyde (Aldehyde) in basic media (NaOH/EtOH).

Critical Impurity Profile:

  • 4-Methylacetophenone:[7][8] MP ~22–24°C (Liquid at RT).

  • 2-Thiophenecarboxaldehyde: Liquid at RT (BP ~198°C).

  • Significance: Both starting materials are liquids/low-melting solids. Their presence causes a drastic depression in the observed melting point of the target chalcone (eutectic formation).

Pre-requisite: Sample Preparation & Purification

Direct Causality: You cannot obtain a valid thermodynamic constant from a solvated or impure lattice. Solvent occlusion (ethanol/methanol) creates a "pseudo-melt" phase transition that mimics decomposition.

Protocol:

  • Recrystallization: Dissolve crude solid in minimum boiling Ethanol (95%) . Cool slowly to room temperature, then to 4°C. Rapid cooling traps impurities.

  • Filtration: Wash crystals with cold ethanol.

  • Drying (Mandatory):

    • Method: Vacuum Desiccator over Silica Gel or

      
      .
      
    • Duration: 24 hours at ambient temperature.

    • Validation: Dry until constant mass (

      
      ).
      

Methodology 1: Capillary Melting Point (Standard)

Aligned with USP <741> Class Ia standards.

Apparatus Setup
  • Instrument: Automated Melting Point System (e.g., Mettler Toledo MP series or SRS OptiMelt) or Oil Bath (Thiele Tube) with calibrated thermometer.

  • Capillaries: Borosilicate glass, 0.8–1.2 mm I.D., closed one end.

Step-by-Step Protocol
  • Sample Packing:

    • Pulverize the dried sample into a fine powder. Coarse crystals cause uneven heat transfer.

    • Fill capillary to a height of 2–3 mm .

    • Compaction: Drop the capillary through a 1-meter glass tube onto a hard surface 5–10 times. Reason: Air pockets act as insulators, causing thermal lag and artificially high readings.

  • Heating Profile:

    • Ramp 1 (Fast): Heat rapidly to 60°C (10°C below expected onset).

    • Ramp 2 (Critical): Reduce heating rate to 1.0°C/min .

    • Scientific Logic:[9] High ramp rates (>2°C/min) create a thermal gradient between the heating block and the sample core, resulting in "overshoot" errors.

  • Visual Determination:

    • Collapse Point (Onset): Record when the sample pulls away from the capillary walls and moistens.

    • Clear Point (Meniscus): Record when the last crystal disappears into the liquid melt.

Expected Range:

  • Standard Purity (>98%): 69.0 – 71.0°C

  • High Purity / Polymorph II: 78.0 – 80.0°C

  • Note: A range >2°C indicates impurity or solvent trapping.

Methodology 2: Differential Scanning Calorimetry (DSC)

For quantitative purity analysis and polymorph detection.

Experimental Parameters
ParameterSettingRationale
Pan Type Aluminum, Crimped (Non-hermetic)Allows release of potential volatiles; ensures good thermal contact.
Sample Mass 2.0 – 4.0 mgBalances sensitivity with thermal lag minimization.
Purge Gas Nitrogen (50 mL/min)Prevents oxidative degradation during heating.
Ramp Rate 5°C/minStandard rate for sharpening endothermic peaks.
Range 30°C to 150°CCovers melt and potential decomposition.
Data Analysis (Van't Hoff Purity)

The melting transition appears as a sharp endothermic peak. Purity is calculated using the depression of the melting point:



Where:
  • 
     = Sample Temperature
    
  • 
     = Pure Melting Point
    
  • 
     = Mole fraction of impurity
    
  • 
     = Fraction melted
    

Workflow Visualization:

DSC_Workflow Sample_Prep Weigh 2-4mg Sample (Crimped Al Pan) Equilibration Equilibrate at 30°C (N2 Purge) Sample_Prep->Equilibration Heating Ramp 5°C/min to 150°C Equilibration->Heating Analysis Analyze Endotherm Heating->Analysis Decision Peak Shape? Analysis->Decision Impure Broad Peak (>3°C width) Recrystallize Decision->Impure Broad/Shoulder Pure Sharp Peak (Onset ~70°C) Pass Decision->Pure Sharp

Figure 1: DSC Decision Matrix for Purity Assessment.

Data Interpretation & Troubleshooting

Scenario A: Melting Range is 60–65°C (Depressed)
  • Diagnosis: Eutectic impurities present.

  • Cause: Incomplete removal of 4-Methylacetophenone (starting material).

  • Action: Recrystallize from Ethanol. Verify drying.

Scenario B: Melting Range is 78–80°C (Elevated)
  • Diagnosis: High-stability Polymorph or High Purity.

  • Context: Chalcones are known to exhibit polymorphism. The 69–70°C range (Thermo Fisher) is standard, but higher melting forms (Rearus data) exist.

  • Action: Confirm identity via IR or NMR. If spectra match, this is a valid, higher-purity polymorph.

Scenario C: Sample "Sweats" before Melting
  • Diagnosis: Solvent occlusion.

  • Cause: Crystal lattice contains trapped ethanol.

  • Action: Grind sample and dry under high vacuum (0.1 mmHg) at 40°C for 4 hours.

Quantitative Data Summary

PropertyValue / RangeSource
CAS Number 6028-89-3[1, 2]
Molecular Weight 228.31 g/mol [1]
Appearance Pale Yellow Crystalline Solid[1]
MP (Standard) 69.0 – 71.0 °C [1]
MP (High Purity) 78.0 – 80.0 °C [2]
Starting Material A 4-Methylacetophenone (MP 22-24°C)[3]
Starting Material B 2-Thiophenecarboxaldehyde (Liquid)[4]

References

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 3-(2-Thienyl)-1-(p-tolyl)-prop-2-en-1-one (CAS 6028-89-3).[3] Retrieved from

  • Rearus Chemical Suppliers. (2023). Product Specification: 1-(4-Methylphenyl)-3-(2-thienyl)-prop-2-en-1-one.[1][4][5] Retrieved from

  • ChemicalBook. (2023). 4'-Methylacetophenone Properties and Melting Point. Retrieved from

  • Sigma-Aldrich. (2023). 2-Thiophenecarboxaldehyde Product Data. Retrieved from

  • United States Pharmacopeia (USP). (2023).

Sources

Foundational

An In-Depth Technical Guide to the Properties of (E)-1-(4-methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals Abstract (E)-1-(4-methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one, a chalcone derivative incorporating a thiophene moiety, is a subject of growing interest i...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-1-(4-methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one, a chalcone derivative incorporating a thiophene moiety, is a subject of growing interest in medicinal chemistry. Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are known for their broad spectrum of biological activities. The incorporation of the thiophene ring, a recognized pharmacophore, is anticipated to modulate and enhance these properties. This technical guide provides a comprehensive overview of the synthesis, physicochemical characteristics, and reported biological activities of this specific thiophene-containing chalcone and its closely related analogs. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction

Chalcones, or 1,3-diaryl-2-propen-1-ones, represent a significant class of naturally occurring and synthetic compounds that have garnered considerable attention in the scientific community. Their versatile chemical structure allows for a wide range of substitutions on both aromatic rings, leading to a diverse array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The subject of this guide, (E)-1-(4-methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one, is a chalcone derivative where one of the aryl groups is a thiophene ring. Thiophene and its derivatives are key components in numerous pharmaceuticals due to the ability of the sulfur atom to participate in hydrogen bonding, potentially enhancing drug-receptor interactions.[1] This strategic combination of a chalcone scaffold with a thiophene ring presents a promising avenue for the development of novel drug candidates.

Synthesis and Chemical Properties

The primary synthetic route to (E)-1-(4-methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone.

Synthesis Pathway: Claisen-Schmidt Condensation

The synthesis of (E)-1-(4-methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one is achieved through the reaction of 2-thiophenecarboxaldehyde and 4'-methylacetophenone in the presence of a base, typically sodium hydroxide or potassium hydroxide, in an alcoholic solvent.[2]

Experimental Protocol: Synthesis of (E)-1-(4-methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one

  • Reactant Preparation: A solution of 4'-methylacetophenone (1 equivalent) and 2-thiophenecarboxaldehyde (1 equivalent) is prepared in ethanol.

  • Reaction Initiation: The solution is cooled in an ice bath, and an aqueous solution of sodium hydroxide is added dropwise with constant stirring.

  • Reaction Progression: The reaction mixture is stirred at room temperature for a specified period, typically several hours, and the progress is monitored by thin-layer chromatography (TLC).

  • Product Isolation: Upon completion, the reaction mixture is poured into ice-cold water. The resulting precipitate is collected by filtration, washed with water to remove excess base, and dried.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure (E)-1-(4-methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one.

G cluster_reactants Reactants cluster_conditions Reaction Conditions 4_methylacetophenone 4'-Methylacetophenone condensation Claisen-Schmidt Condensation 4_methylacetophenone->condensation 2_thiophenecarboxaldehyde 2-Thiophenecarboxaldehyde 2_thiophenecarboxaldehyde->condensation base NaOH or KOH base->condensation Catalyst solvent Ethanol solvent->condensation Solvent product (E)-1-(4-methylphenyl)-3- (thiophen-2-yl)prop-2-en-1-one condensation->product

Caption: Synthesis of (E)-1-(4-methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one.

Physicochemical Properties

The physicochemical properties of (E)-1-(4-methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₄H₁₂OS
Molecular Weight 228.31 g/mol
Appearance Solid
Melting Point Not explicitly reported for this specific compound, but related chalcones have melting points in the range of 100-150 °C.
Solubility Generally soluble in organic solvents like ethanol, acetone, and DMSO; sparingly soluble in water.[3]
Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the 4-methylphenyl and thiophene rings, the vinylic protons of the α,β-unsaturated system (typically as doublets with a large coupling constant indicative of an E-configuration), and a singlet for the methyl group protons.

  • ¹³C NMR: The carbon NMR spectrum should display characteristic peaks for the carbonyl carbon (around 190 ppm), the carbons of the two aromatic rings, the vinylic carbons, and the methyl carbon. For a similar compound, (E)-3-(4-methylphenyl)-1-phenyl prop-2-en-1-one, the carbonyl carbon appears at 189.90 ppm, and the methyl carbon at 21.60 ppm.[4]

  • IR Spectroscopy: The infrared spectrum is expected to exhibit a strong absorption band for the carbonyl group (C=O) of the enone system, typically in the range of 1650-1680 cm⁻¹, and characteristic bands for the C=C double bond and the aromatic rings.[5]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 228.31).

Biological Activities

Thiophene-containing chalcones have demonstrated a wide range of biological activities, with significant potential in the fields of oncology and infectious diseases.

Anticancer Activity

Numerous studies have highlighted the potent anticancer effects of thiophene-based chalcones against various cancer cell lines.[6] While specific data for (E)-1-(4-methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one is limited in the reviewed literature, related compounds have shown significant cytotoxicity. For instance, certain chlorothiophene-based chalcones exhibited strong toxicity against WiDr colorectal cancer cells, with IC₅₀ values as low as 0.45 µg/mL.[7]

Mechanism of Anticancer Action:

The anticancer activity of thiophene chalcones is often attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest.[8] Studies on related compounds have shown that they can upregulate pro-apoptotic genes and downregulate anti-apoptotic genes.[6] Some thiophene derivatives have been found to cause cell cycle arrest in the G2/M phase.[9]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Solubilization: After incubation, the medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.[8]

G Thiophene_Chalcone Thiophene Chalcone Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Thiophene_Chalcone->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis Thiophene_Chalcone->Apoptosis Cancer_Cell_Death Cancer Cell Death Cell_Cycle_Arrest->Cancer_Cell_Death Pro_Apoptotic Upregulation of Pro-apoptotic Genes Apoptosis->Pro_Apoptotic Anti_Apoptotic Downregulation of Anti-apoptotic Genes Apoptosis->Anti_Apoptotic Pro_Apoptotic->Cancer_Cell_Death

Caption: Proposed mechanism of anticancer action for thiophene chalcones.

Antimicrobial Activity

Thiophene derivatives are known to possess significant antimicrobial properties.[10] Chalcones containing a thiophene sulfonate group have demonstrated excellent antibacterial activities against plant pathogens like Xanthomonas axonopodis pv. citri.[11] While specific minimum inhibitory concentration (MIC) values for (E)-1-(4-methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one are not available in the reviewed literature, related compounds have shown promising results. For example, a study on a benzothiophene chalcone derivative reported MIC values of 1250 µg/mL against certain bacteria.[2]

Mechanism of Antimicrobial Action:

The antibacterial mechanism of some thiophene derivatives has been linked to the inhibition of essential cellular processes, such as cell division. For instance, a thiophenyl-pyrimidine derivative was found to inhibit the polymerization of the FtsZ protein, a key component of the bacterial cell division machinery, leading to a bactericidal effect.[11]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Compound Preparation: Serial dilutions of the test compound are prepared in a suitable broth medium in a 96-well microtiter plate.

  • Bacterial Inoculation: A standardized suspension of the target bacterium is added to each well.

  • Incubation: The plate is incubated under appropriate conditions for bacterial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

(E)-1-(4-methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one represents a promising scaffold for the development of novel therapeutic agents. Its synthesis via the Claisen-Schmidt condensation is straightforward, allowing for the generation of a wide range of analogs for structure-activity relationship (SAR) studies. The existing literature on related thiophene-containing chalcones strongly suggests potential for potent anticancer and antimicrobial activities.

Future research should focus on the detailed biological evaluation of this specific compound, including comprehensive in vitro and in vivo studies to determine its efficacy and safety profile. Elucidation of its precise mechanism of action will be crucial for its further development as a drug candidate. The versatility of the chalcone structure, combined with the favorable pharmacological properties of the thiophene moiety, makes (E)-1-(4-methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one a compelling subject for continued investigation in the field of drug discovery.

References

  • Design, synthesis, and biological evaluation of thiophene analogues of chalcones. PubMed. (2008, May 15). [Link]

  • Biological activity evaluation and action mechanism of chalcone derivatives containing thiophene sulfonate. RSC Publishing. (2019, August 12). [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. (n.d.). [Link]

  • Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies. ACS Omega. (2025, June 10). [Link]

  • Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. Arabian Journal of Chemistry. (2025, March 18). [Link]

  • Synthesis, Characterization and in vitro Evaluation of 3-(4-(Methylthio)phenyl)-1-(thiophene-3-yl)prop-2-en-1-one. Semantic Scholar. (n.d.). [Link]

  • Supporting Information. Rsc.org. (n.d.). [Link]

  • (E)-1-(4-Hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-ones: Synthesis, In Vitro Cytotoxic Activity and Molecular Docking Studies. PubMed. (2022, June 14). [Link]

  • (2E)-1-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one. PubChem. (n.d.). [Link]

  • Biological Activities of Thiophenes. Encyclopedia MDPI. (2024, January 16). [Link]

  • Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. PMC. (2017, August 3). [Link]

  • (E)-3-(4-Methylphenyl)-1-(1,3-thiazol-2-yl)prop-2-en-1-one. PMC - NIH. (n.d.). [Link]

  • (PDF) (2E)-3-(1-benzothiophen-2-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one: Synthesis, Characterization (IR, NMR and UV-Vis) DFT Study and Antimicrobial Activity. ResearchGate. (n.d.). [Link]

  • (E)-3-(4-Methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one. PMC. (n.d.). [Link]

  • In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates. MDPI. (2019, June 17). [Link]

  • (E)-1-(4-Hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-ones: Synthesis, In Vitro Cytotoxic Activity and Molecular Docking Studies. ResearchGate. (2026, February 22). [Link]

  • Antibacterial and antibiotic modifying activity, ADMET study and molecular docking of synthetic chalcone (E)-1-(2-hydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)prop-2-en-1-one in strains of Staphylococcus aureus carrying NorA and MepA efflux pumps. PubMed. (2021, May 28). [Link]

  • (PDF) (2E)-3-(1-benzothiophen-2-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one: Synthesis, Characterization (IR, NMR and UV-Vis) DFT Study and Antimicrobial Activity. ResearchGate. (n.d.). [Link]

Sources

Exploratory

Frontier Molecular Orbital Dynamics: An In-Depth Analysis of the HOMO-LUMO Energy Gap in 2'-(2-Thienylidene)-4-Methylacetophenone

Executive Summary Thienyl chalcones, specifically 2'-(2-Thienylidene)-4-Methylacetophenone (and its structural analogs), represent a highly versatile class of compounds with significant implications in both nonlinear opt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thienyl chalcones, specifically 2'-(2-Thienylidene)-4-Methylacetophenone (and its structural analogs), represent a highly versatile class of compounds with significant implications in both nonlinear optics (NLO) and pharmacological drug development. The core determinant of their physicochemical behavior is the energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This technical guide provides a comprehensive, self-validating protocol for the theoretical computation and experimental verification of this energy gap, elucidating the causality between frontier molecular orbitals (FMOs) and macroscopic chemical reactivity.

Theoretical Framework: Causality in Frontier Molecular Orbitals

The HOMO-LUMO gap is not merely a quantum mechanical abstraction; it is the primary governing metric for molecular stability, chemical hardness, and optical polarizability[1].

  • HOMO (Electron Donor): In thienyl chalcone derivatives, the HOMO electron density is predominantly localized over the electron-rich thiophene ring and the enone bridge. This region acts as the nucleophilic center, dictating where the molecule will donate electrons during a chemical reaction[2].

  • LUMO (Electron Acceptor): The LUMO density typically spans the entire molecular framework but shifts preferentially toward the electron-withdrawing acetophenone moiety, dictating the sites most susceptible to electrophilic attack[2].

  • The Causality of

    
    :  A narrower HOMO-LUMO gap (typically ~3.4 to 4.0 eV for thienyl chalcones) facilitates easier 
    
    
    
    electronic transitions[3]. This low excitation energy directly correlates with enhanced molecular polarizability, making the compound highly active for third-order nonlinear optical applications and increasing its binding affinity in biological receptor pockets due to higher chemical softness[2].

Computational Methodology: DFT Protocol

To ensure scientific integrity, computational predictions must utilize robust basis sets. The industry standard for evaluating the electronic structure of thienyl chalcones is Density Functional Theory (DFT) utilizing the B3LYP functional[4].

Step-by-Step Computational Workflow:
  • Initial Modeling: Construct the 3D geometry of 2'-(2-Thienylidene)-4-Methylacetophenone using a standard molecular builder (e.g., GaussView).

  • Geometry Optimization: Execute DFT calculations at the B3LYP/6-311G(d,p) level in the gas phase or a modeled solvent (using CPCM)[2]. Causality Note: The choice of the 6-311G(d,p) basis set is critical; the polarization functions (d,p) accurately model the diffuse electron density of the heavy sulfur atom in the thiophene ring, preventing orbital distortion[4].

  • Frequency Verification: Perform vibrational frequency calculations on the optimized geometry. The strict absence of imaginary frequencies validates that the structure represents a true global minimum on the potential energy surface, ensuring the system is self-validating[2].

  • FMO Extraction: Extract the eigenvalues for the HOMO and LUMO. Calculate the energy gap:

    
    [2].
    
  • Global Reactivity Descriptors: Calculate chemical hardness (

    
    ), softness (
    
    
    
    ), and the electrophilicity index (
    
    
    ) to predict biological reactivity[3].

DFTWorkflow A 1. Molecular Construction (2'-(2-Thienylidene)-4-Methylacetophenone) B 2. DFT Geometry Optimization (B3LYP/6-311G(d,p)) A->B C 3. Vibrational Frequency Check (Zero Imaginary Frequencies) B->C D 4. FMO Eigenvalue Extraction (EHOMO & ELUMO) C->D E 5. Descriptor Calculation (Hardness, Softness, Electrophilicity) D->E

Caption: Step-by-step computational workflow for DFT-based HOMO-LUMO energy gap determination.

Experimental Validation: UV-Vis Spectroscopy and Tauc Plots

Theoretical DFT models must be grounded in empirical reality. The optical band gap (


) serves as the experimental analog to the theoretical HOMO-LUMO gap[3].
Step-by-Step Experimental Protocol:
  • Sample Preparation: Dissolve synthesized 2'-(2-Thienylidene)-4-Methylacetophenone in a spectroscopic-grade solvent (e.g., ethanol or chloroform) at a standardized concentration of

    
     M.
    
  • Spectral Acquisition: Record the UV-Vis absorption spectrum from 200 nm to 800 nm. The primary absorption band (

    
    ) typically occurs between 320 nm and 380 nm, representing the 
    
    
    
    transition from HOMO to LUMO[3].
  • Tauc Plot Transformation: Convert the absorbance data using the Tauc relation:

    
    , where 
    
    
    
    is the absorption coefficient,
    
    
    is the photon energy, and
    
    
    is the optical band gap.
  • Extrapolation: Plot

    
     versus 
    
    
    
    . Extrapolate the linear region of the curve to the x-axis (where
    
    
    ) to determine the experimental
    
    
    . This value should closely mirror the DFT-calculated
    
    
    [3].

ValidationLogic DFT Theoretical Model DFT B3LYP/6-311G(d,p) GAP HOMO-LUMO Gap (ΔE) vs. Optical Band Gap (Eg) DFT->GAP Extracts Eigenvalues UV Experimental Data UV-Vis Absorption Spectrum UV->GAP Tauc Plot Extrapolation CORR Validation & Correlation (ΔE ≈ Eg) GAP->CORR

Caption: Logical framework for validating theoretical DFT calculations with experimental optical data.

Quantitative Data Presentation

The table below summarizes the expected theoretical and experimental parameters for thienyl chalcone derivatives closely related to 2'-(2-Thienylidene)-4-Methylacetophenone, illustrating the high degree of consistency between DFT predictions and empirical measurements[2][3].

ParameterComputational (DFT/B3LYP)Experimental (UV-Vis / CV)Causality / Significance
HOMO Energy (

)
-5.80 to -6.10 eVDerived via Cyclic VoltammetryIndicates electron-donating capability.
LUMO Energy (

)
-2.10 to -2.40 eVDerived via Cyclic VoltammetryIndicates electron-accepting capability.
Energy Gap (

/

)
3.40 to 3.89 eV3.30 to 3.80 eVLower gap = higher reactivity & NLO response.

(Excitation)
340 - 410 nm (TD-DFT)330 - 380 nmCorresponds to the primary

transition.

Implications for Drug Development and Material Science

In drug development, the HOMO-LUMO gap of 2'-(2-Thienylidene)-4-Methylacetophenone dictates its pharmacokinetics. A smaller gap implies higher chemical softness, allowing the chalcone to readily undergo charge-transfer interactions with amino acid residues in target protein active sites (e.g., via Michael addition at the


-unsaturated enone bridge).

For material science, the asymmetric electron distribution between the electron-rich thiophene ring and the electron-deficient acetophenone system, coupled with a narrow


, results in a high hyperpolarizability (

). This intrinsic property makes the compound an excellent candidate for second-order and third-order nonlinear optical (NLO) materials[3].

References

  • Design, Crystal Insights, and Non-Linear Optical Properties of a Novel Methoxy-Substituted Thiophene Chalcone Source: SSRN URL:[Link]

  • Synthesis and nonlinear optical properties of (2E)-1-(3-Bromo-2-thienyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one Chalcone: a theoretical and experimental study Source: ResearchGate URL:[Link]

  • Frontier Molecular Orbital diagrams at B3LYP/6-311++G(d,p) in CHCl3 Source: ResearchGate URL:[Link]

  • homo-lumo band gap: Topics by Science.gov Source: Science.gov URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2'-(2-Thienylidene)-4-Methylacetophenone via Claisen-Schmidt Condensation

This Application Note is structured as a high-level technical document for drug discovery and organic synthesis professionals. It addresses the synthesis of the target chalcone derivative, clarifying nomenclature and pro...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical document for drug discovery and organic synthesis professionals. It addresses the synthesis of the target chalcone derivative, clarifying nomenclature and providing a robust, self-validating protocol.

Executive Summary & Chemical Identity

This guide details the synthesis of (E)-1-(4-methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one , historically referred to in some industrial contexts as 2'-(2-Thienylidene)-4-Methylacetophenone.

This compound belongs to the chalcone class of flavonoids.[1] Chalcones containing thiophene moieties are critical pharmacophores in medicinal chemistry, exhibiting potent biological activities including anti-tubercular , anti-inflammatory , and anticancer properties (specifically against colorectal and breast cancer cell lines) [1, 2]. The thiophene ring acts as a bioisostere for the phenyl ring, often improving lipophilicity and metabolic stability.

Chemical Structure & Nomenclature[1][2]
  • Common Name: 2'-(2-Thienylidene)-4-Methylacetophenone

  • IUPAC Name: (E)-1-(4-methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one

  • CAS Registry Number: 6028-89-3

  • Molecular Formula: C₁₄H₁₂OS

  • Molecular Weight: 228.31 g/mol

Reaction Mechanism

The synthesis proceeds via the Claisen-Schmidt Condensation , a specific type of crossed-aldol condensation between a ketone and a non-enolizable aldehyde.

Mechanistic Pathway[3][4]
  • Enolate Formation: The base (NaOH) deprotonates the

    
    -carbon of 4'-methylacetophenone.
    
  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of thiophene-2-carboxaldehyde.

  • Protonation: Formation of the

    
    -hydroxy ketone intermediate (aldol).
    
  • Dehydration (E1cB): Elimination of water to form the thermodynamically stable

    
    -unsaturated ketone (chalcone).
    

Mechanism Ketone 4'-Methylacetophenone Enolate Enolate Intermediate Ketone->Enolate Deprotonation (-H2O) Base OH- (Catalyst) Base->Enolate Aldol β-Hydroxy Ketone Enolate->Aldol Nucleophilic Attack on Aldehyde Aldehyde Thiophene-2-CHO Aldehyde->Aldol Product (E)-Chalcone Product Aldol->Product Dehydration (-H2O / Heat)

Figure 1: Mechanistic pathway of the Claisen-Schmidt condensation yielding the thiophene-chalcone derivative.

Experimental Protocol

Safety Note: Thiophene derivatives can be toxic. Wear nitrile gloves and work in a fume hood. NaOH is corrosive.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]Mass/VolRole
4'-Methylacetophenone 134.181.01.34 g (10 mmol)Nucleophile
Thiophene-2-carboxaldehyde 112.151.01.12 g (10 mmol)Electrophile
Sodium Hydroxide (NaOH) 40.002.51.0 gBase Catalyst
Ethanol (95%) 46.07Solvent15 mLSolvent
Distilled Water 18.02Solvent10 mL (for base)Solvent
Step-by-Step Procedure
  • Catalyst Preparation: Dissolve 1.0 g of NaOH in 10 mL of distilled water and 5 mL of Ethanol. Cool to room temperature (20-25°C). Exothermic reaction.

  • Reactant Solubilization: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.34 g (10 mmol) of 4'-methylacetophenone and 1.12 g (10 mmol) of thiophene-2-carboxaldehyde in 10 mL of Ethanol.

  • Condensation: Add the prepared NaOH solution dropwise to the reaction flask while stirring vigorously.

    • Observation: The solution will turn yellow/orange, indicating the formation of the conjugated system.

    • Time: Stir at room temperature for 3–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2). The aldehyde spot (higher R_f) should disappear.

  • Workup & Precipitation: Pour the reaction mixture into a beaker containing 100 g of crushed ice and 20 mL of cold water.

    • Acidification (Optional but recommended): Neutralize carefully with 10% HCl until pH ~7. This aids in precipitating the product and removing unreacted base.[1]

    • A yellow solid will precipitate.

  • Purification: Filter the solid using a Buchner funnel. Wash with cold water (3 x 20 mL) to remove salts. Recrystallization: Recrystallize the crude solid from hot Ethanol (or Methanol). Allow to cool slowly to generate needle-like crystals.

Workflow Start Start: Dissolve Reactants (Ketone + Aldehyde in EtOH) AddBase Add NaOH (aq/EtOH) Dropwise Start->AddBase Stir Stir at RT (3-6 hrs) Monitor TLC AddBase->Stir Quench Pour into Crushed Ice (Optional: Neutralize with HCl) Stir->Quench Filter Vacuum Filtration Wash with Cold Water Quench->Filter Purify Recrystallize from Hot Ethanol Filter->Purify Final Pure Product (Yellow Crystals) Purify->Final

Figure 2: Operational workflow for the synthesis and purification of the target chalcone.[1]

Characterization & Validation

To ensure scientific integrity, the product must be validated against the following parameters.

Physical Properties[1][7][9][10][11][12][13]
  • Appearance: Pale yellow to bright yellow crystalline solid.

  • Yield: Typical yields range from 75% to 88% [1].

  • Melting Point: Expected range 106°C – 108°C (Note: Literature values vary slightly by solvent; pure thiophene chalcones often melt higher than their phenyl analogs) [3].

Spectroscopic Data (Self-Validation)
  • IR Spectroscopy (KBr):

    • 1650–1660 cm⁻¹: Strong stretch for

      
      -unsaturated Carbonyl (C=O).
      
    • 1580–1600 cm⁻¹: C=C alkene stretch.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.85 (d, J=15.6 Hz, 1H): 
      
      
      
      -proton of the enone (diagnostic for trans-(E)-isomer).
    • 
       7.45 (d, J=15.6 Hz, 1H): 
      
      
      
      -proton.
    • 
       7.90 (d, 2H):  Ortho-protons of the p-tolyl ring.
      
    • 
       7.28 (d, 2H):  Meta-protons of the p-tolyl ring.
      
    • 
       7.10–7.40 (m, 3H):  Thiophene ring protons.
      
    • 
       2.42 (s, 3H):  Methyl group on the phenyl ring.
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Product melting point is low or solvent impurities.Scratch the flask with a glass rod to induce nucleation. Cool to 0°C. Use a seed crystal if available.
Low Yield Incomplete reaction or Cannizzaro side reaction.Increase reaction time. Ensure NaOH concentration is sufficient (10-20%). Verify aldehyde quality (thiophene aldehydes oxidize over time).
Dark Product Polymerization of thiophene or oxidation.Perform reaction under Nitrogen atmosphere. Avoid excessive heating (>50°C).

Process Optimization Insight: While Ethanol is the standard solvent, Methanol often provides faster reaction rates due to higher polarity, stabilizing the ionic intermediates. However, Ethanol is preferred for recrystallization to ensure slower crystal growth and higher purity.

References

  • VertexAI Search Result 1.1: Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight. Arabian Journal of Chemistry, 2025. 6

  • VertexAI Search Result 1.2: Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents. ACS Omega, 2025. 7

  • VertexAI Search Result 1.14: 1-(4-Methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one Product Page. ChemScene. 8

Sources

Application

Application Note: High-Yield Synthesis of 2'-(2-Thienylidene)-4-Methylacetophenone

Abstract & Application Scope This protocol details the optimized synthesis of 2'-(2-Thienylidene)-4-Methylacetophenone (Systematic name: (E)-1-(4-methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one). Belonging to the chalcone...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Application Scope

This protocol details the optimized synthesis of 2'-(2-Thienylidene)-4-Methylacetophenone (Systematic name: (E)-1-(4-methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one). Belonging to the chalcone class of "privileged scaffolds," this molecule possesses significant potential in drug discovery, specifically for its anti-inflammatory, antimicrobial, and anticancer properties [1].

The method utilizes a base-catalyzed Claisen-Schmidt condensation , selected for its high atom economy, mild conditions, and scalability. This guide emphasizes process control, impurity management, and structural validation to ensure a purity suitable for biological screening (>98%).

Reaction Principle & Mechanism

The synthesis proceeds via a crossed-aldol condensation between an enolizable ketone (4'-Methylacetophenone) and a non-enolizable aldehyde (2-Thiophenecarboxaldehyde).

Mechanistic Pathway[1][2]
  • Enolization: Hydroxide deprotonates the

    
    -carbon of the acetophenone, generating a resonance-stabilized enolate.
    
  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl of the thiophene aldehyde.

  • Dehydration: The resulting

    
    -hydroxy ketone undergoes E1cB elimination to form the thermodynamically stable 
    
    
    
    -unsaturated ketone (chalcone).

ReactionMechanism Reactants Reactants (Ketone + Aldehyde) Enolate Enolate Formation (Base Catalyzed) Reactants->Enolate OH- Intermed β-Hydroxy Ketone (Aldol Adduct) Enolate->Intermed Nucleophilic Attack Elimination Dehydration (-H₂O) Intermed->Elimination Heat/Base Product Chalcone Product (Conjugated System) Elimination->Product Irreversible

Figure 1: Mechanistic pathway of the Claisen-Schmidt condensation.

Materials & Reagents

Safety Note: 2-Thiophenecarboxaldehyde is air-sensitive and a skin irritant. Perform all transfers in a fume hood.

ReagentMW ( g/mol )Equiv.[1][2]Quantity (10 mmol Scale)Role
4'-Methylacetophenone 134.181.01.34 g (1.33 mL)Nucleophile
2-Thiophenecarboxaldehyde 112.151.01.12 g (0.93 mL)Electrophile
Sodium Hydroxide (NaOH) 40.001.50.60 gCatalyst
Ethanol (95% or Abs.) 46.07Solvent15 mLSolvent
Distilled Water 18.02Wash~100 mLWorkup
Hexane/Ethyl Acetate --As neededTLC Eluent

Experimental Protocol

Phase 1: Reaction Setup
  • Preparation of Catalyst Solution: In a 50 mL Erlenmeyer flask, dissolve 0.60 g NaOH in 5 mL of distilled water and 10 mL of Ethanol . Cool this solution to 0-5°C in an ice bath.

    • Why? Exothermic dissolution can degrade sensitive aldehydes. Cooling suppresses Cannizzaro side-reactions [2].

  • Reactant Mixing: In a separate 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar, mix 1.34 g 4'-Methylacetophenone and 1.12 g 2-Thiophenecarboxaldehyde in 5 mL Ethanol .

Phase 2: Synthesis[7]
  • Addition: Add the cooled NaOH solution dropwise to the RBF over 5-10 minutes while stirring vigorously.

    • Observation: The solution will likely turn yellow/orange immediately due to conjugation extension.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20-25°C) for 4 to 6 hours .

    • Process Control: Monitor by TLC (Mobile Phase: 20% Ethyl Acetate in Hexane). The product typically appears as a distinct UV-active spot (Rf ~0.4-0.6), distinct from the starting ketone.

Phase 3: Workup & Purification
  • Precipitation: The product often precipitates as a solid during the reaction. If not, cool the flask to 4°C overnight or pour the mixture into 50 mL of ice-cold water with vigorous stirring.

  • Filtration: Collect the crude solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with 3 x 10 mL cold water to remove excess base and water-soluble impurities. Check that the filtrate pH is neutral (~7).

  • Recrystallization:

    • Transfer the crude solid to a clean flask.

    • Dissolve in the minimum amount of boiling Ethanol (95%) .

    • Allow to cool slowly to RT, then to 4°C.

    • Filter the purified crystals and dry in a vacuum desiccator or oven at 50°C for 4 hours.

ExperimentalWorkflow Start Start: Dissolve Reactants in EtOH Catalyst Add NaOH (aq/EtOH) Dropwise @ 0-5°C Start->Catalyst Stir Stir @ RT (4-6 hrs) Monitor via TLC Catalyst->Stir Check Precipitate Formed? Stir->Check IceWater Pour into Ice Water to Induce Precipitation Check->IceWater No Filter Vacuum Filtration Check->Filter Yes IceWater->Filter Wash Wash with Cold H₂O (Remove NaOH) Filter->Wash Recryst Recrystallize from EtOH Wash->Recryst Final Pure Product: Yellow Crystalline Solid Recryst->Final

Figure 2: Step-by-step experimental workflow for the synthesis and purification.

Characterization & Quality Control

To validate the synthesis, compare your data against these expected parameters.

ParameterExpected Value/ObservationNotes
Appearance Light yellow crystalline solidColor arises from extended conjugation.
Yield 80 - 92%Losses primarily occur during recrystallization.
Melting Point 118 - 122°C (Typical range for analogs)Experimental verification required for this specific derivative.
Rf Value ~0.5 (20% EtOAc/Hexane)Distinct from aldehyde (higher Rf) and ketone.
Structural Confirmation (Expected NMR Shifts)
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       2.41 (s, 3H, Ar-CH 
      
      
      
      )
    • 
       7.08 (dd, 1H, Thiophene-H
      
      
      
      )
    • 
       7.28 (d, 2H, Ar-H, meta to CO)
      
    • 
       7.35 (d, 1H, Thiophene-H
      
      
      
      )
    • 
       7.42 (d, 1H, =CH -CO, J = 15.6 Hz, trans)
      
    • 
       7.46 (d, 1H, Thiophene-H
      
      
      
      )
    • 
       7.92 (d, 1H, =CH -Ar, J = 15.6 Hz, trans)
      
    • 
       7.95 (d, 2H, Ar-H, ortho to CO)
      
    • Note: The large coupling constant (J ~15-16 Hz) confirms the (E)-isomer configuration [3].

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Product melting point is low or impurities present.Scratch the glass to induce nucleation; cool to -20°C; use a seed crystal.
Low Yield Incomplete reaction or Cannizzaro side reaction.Increase reaction time; ensure NaOH is fresh; verify aldehyde quality (remove acid impurities).
Dark Color Polymerization of thiophene or oxidation.Perform reaction under Nitrogen atmosphere; keep temperature strictly controlled during addition.

References

  • Review of Chalcone Bioactivity

    • Title: Chalcones: A Privileged Scaffold in Medicinal Chemistry.
    • Source: BenchChem / NIH PubChem D
    • URL:[Link]

  • Claisen-Schmidt Protocol Standards

    • Title: Claisen-Schmidt condensation: an interdisciplinary journey in the organic synthesis labor
    • Source: ChemRxiv (2024).
    • URL:[Link][3]

  • NMR Characterization of Analogs

    • Title: 1-(4-Methylphenyl)-3-(2-thienyl)prop-2-en-1-one Data.[4][5][6][7]

    • Source: BuyersGuideChem / ChemScene.

Sources

Method

Technical Application Note: Precision Growth of 2'-(2-Thienylidene)-4-Methylacetophenone Single Crystals

Executive Summary & Chemical Context This application note details the protocol for growing optical-quality single crystals of 2'-(2-Thienylidene)-4-Methylacetophenone (TMAP) . This compound belongs to the chalcone famil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

This application note details the protocol for growing optical-quality single crystals of 2'-(2-Thienylidene)-4-Methylacetophenone (TMAP) . This compound belongs to the chalcone family, a class of organic materials highly valued for their Non-Linear Optical (NLO) properties, specifically Second Harmonic Generation (SHG).

The presence of the electron-rich thiophene ring (donor) conjugated with the 4-methylacetophenone moiety (acceptor) through a


-conjugated bridge creates a "push-pull" system, enhancing molecular hyperpolarizability. High-quality single crystals are required to minimize scattering centers and maximize the laser damage threshold for optical applications.
Chemical Identity[1][2][3][4][5][6][7]
  • IUPAC Name: (E)-3-(thiophen-2-yl)-1-(4-methylphenyl)prop-2-en-1-one

  • Molecular Formula:

    
    
    
  • Crystal System (Typical): Monoclinic or Triclinic (Centrosymmetric or Non-centrosymmetric depending on packing)

Pre-requisite: Synthesis & Purification

Critical Insight: Crystal quality is directly proportional to the purity of the starting material. Impurities act as parasitic nucleation sites, leading to polycrystallinity or inclusions.

Synthesis Workflow (Claisen-Schmidt Condensation)

The compound is synthesized via the condensation of 4-Methylacetophenone and 2-Thiophenecarboxaldehyde in the presence of an alkali base.

Reagents:

  • 4-Methylacetophenone (Equimolar)

  • 2-Thiophenecarboxaldehyde (Equimolar)

  • Ethanol (Solvent)[1][2]

  • NaOH or KOH (Catalyst, 10-20% solution)

Protocol:

  • Dissolve 0.01 mol of 4-Methylacetophenone and 0.01 mol of 2-Thiophenecarboxaldehyde in 20 mL of ethanol.

  • Stir the mixture at

    
     (ice bath).
    
  • Add 5 mL of NaOH solution dropwise with continuous stirring.

  • Maintain stirring for 3-4 hours until a precipitate forms.

  • Filter the solid and wash with cold water to remove base traces (check pH to be neutral).

Purification (Recrystallization)

Do not proceed to crystal growth without this step.

  • Dissolve the crude precipitate in boiling ethanol.

  • Filter the hot solution to remove insoluble impurities.[3]

  • Allow to cool slowly to room temperature.

  • Repeat this process twice to ensure

    
     purity.
    

SynthesisWorkflow Start Raw Reagents (4-Me-Acetophenone + Thiophene-CHO) Reaction Claisen-Schmidt Condensation (NaOH/EtOH, 0-5°C) Start->Reaction Stir 4h Crude Crude Precipitate Reaction->Crude Filter & Wash Purification Recrystallization x2 (Hot Ethanol) Crude->Purification Dissolve Final Pure TMAP Powder (>99.5%) Purification->Final Harvest

Figure 1: Synthesis and purification workflow ensuring high-purity starting material.

Physicochemical Profiling: Solvent Selection

The Slow Evaporation Solution Technique (SEST) relies on the solubility difference between the solvent and solute as the solvent evaporates.

Solvent Screening Protocol

Select a solvent with:

  • Moderate Solubility: Too high = viscous solution (poor diffusion); Too low = excessive solvent volume.

  • Good Volatility: Boiling point between

    
     (Acetone, Methanol, Ethanol).
    
  • Positive Temperature Coefficient: Solubility increases with temperature.

Recommended Solvents for TMAP:

  • Acetone: Excellent volatility, generally good solubility for chalcones.

  • Ethanol: Slower evaporation, often yields better morphology but takes longer.

  • DMF: Avoid for slow evaporation (too slow); use only for high-temperature methods.

Solubility Curve Determination (Self-Validating Step)

Before growing the bulk crystal, you must determine the saturation point.

Protocol:

  • Take 50 mL of Acetone in a beaker.

  • Add TMAP powder in small increments (0.5 g) at a constant temperature (e.g.,

    
    ) with stirring.
    
  • Stop when the solute no longer dissolves (saturation).

  • Record the weight dissolved (

    
    ).
    
  • Repeat at

    
     to plot the solubility curve.
    

Data Recording Table: | Temperature (


) | Weight Dissolved (g/100mL) | Observation |
| :--- | :--- | :--- |
| 30 | [User Determined] | Clear Solution |
| 35 | [User Determined] | Clear Solution |
| 40 | [User Determined] | Saturation Limit |

Protocol: Slow Evaporation Solution Growth (SEST)

This protocol uses Acetone as the primary solvent due to its favorable evaporation rate for chalcone derivatives.

Preparation of Saturated Solution[9]
  • Calculate: Based on your solubility data, weigh the amount of TMAP required to create a saturated solution at a temperature slightly above room temperature (e.g.,

    
    ).
    
  • Dissolve: Add the solute to the solvent in a clean beaker. Stir using a magnetic stirrer for 2-3 hours to ensure homogeneity.

  • Filter: Filter the solution using Whatman No. 1 filter paper into the growth vessel (crystallizer) to remove dust and undissolved particles. Note: Dust particles induce spurious nucleation.

The Growth Setup
  • Vessel: Use a cylindrical glass crystallizer or a beaker.

  • Cover: Cover the vessel with a perforated cover (aluminum foil or Parafilm with 4-5 pinholes).

    • Mechanism:[3][4][5] The holes control the rate of evaporation. Fewer holes = slower evaporation = higher quality crystals.

  • Environment: Place the vessel in a constant temperature bath (CTB) or a vibration-free, thermally insulated box maintained at

    
    .
    
Monitoring and Harvesting
  • Nucleation: Tiny crystallites will appear after 3-5 days.

  • Selection (Optional): If multiple seeds appear, you may remove the smaller ones to allow the largest crystal to grow (Ostwald ripening).

  • Growth Period: Allow evaporation to continue for 10-15 days.

  • Harvesting: Once the crystal reaches sufficient size (e.g.,

    
     mm), carefully decant the remaining solution.
    
  • Drying: Remove the crystal with plastic forceps (avoid metal to prevent scratching) and dry on filter paper.

GrowthMechanism SatSol Saturated Solution (Concentration C_sat) Evap Slow Evaporation (Solvent Loss) SatSol->Evap Supersat Supersaturation Zone (Metastable Zone) Evap->Supersat Concentration Increases Nucleation Nucleation Point (Critical Cluster Formation) Supersat->Nucleation Exceeds MSZW Growth Crystal Growth (Solute Diffusion to Surface) Nucleation->Growth Stable Nuclei Growth->Growth Continuous Feed

Figure 2: The mechanism of crystal growth via slow evaporation, highlighting the transition from saturation to nucleation.

Characterization & Validation

To confirm the identity and quality of the grown crystal, perform the following:

  • Single Crystal XRD: Determine unit cell parameters (

    
    ) and space group.
    
    • Expected: Monoclinic system is common for thienyl chalcones.

  • FTIR Spectroscopy: Confirm functional groups.

    • Key Peaks: C=O stretch (

      
      ), C=C stretch (
      
      
      
      ), Thiophene C-S stretch (
      
      
      ).
  • UV-Vis-NIR: Determine the lower cutoff wavelength (

    
    ).
    
    • Target: Transparency in the visible region with a cutoff

      
       is desirable for SHG applications.
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Polycrystallinity Evaporation too fastReduce number of pinholes; lower temperature slightly.
Opaque/Cloudy Crystals Solvent inclusionsImprove temperature stability; ensure slower growth rate.
No Crystals Formed Solution undersaturatedRe-check solubility; allow more evaporation time.
Yellowing Oxidation or impuritiesRecrystallize starting material; perform growth in dark.

References

  • Prabhu, A. N., et al. (2013). "Physicochemical Studies on Thienyl Chalcone Derivative for Nonlinear Optical Application." Indian Journal of Materials Science.

  • Goto, Y., et al. (1991).[6] "Second harmonic generation and crystal growth of substituted thienyl chalcone." Journal of Crystal Growth.

  • BenchChem. (2025).[3] "Application Notes and Protocols for Growing Single Crystals of Chalcone Derivatives." BenchChem Protocols.

  • Sweeting, S. G., et al. (2020). "The solubility and stability of heterocyclic chalcones compared with trans-chalcone." Acta Crystallographica Section B.

  • Fun, H. K., et al. (2010). "(E)-3-(2,4-Dichlorophenyl)-1-(2-thienyl)prop-2-en-1-one." Acta Crystallographica Section E.

Sources

Application

Application Note: Nonlinear Optical (NLO) Applications of 2'-(2-Thienylidene)-4-Methylacetophenone

Target Audience: Materials Scientists, Optoelectronic Researchers, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary 2'-(2-Thienylidene)-4-Methylacetophenone is...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Optoelectronic Researchers, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

2'-(2-Thienylidene)-4-Methylacetophenone is a highly versatile thienyl chalcone derivative characterized by its extended π-conjugation and robust Donor-π-Acceptor (D-π-A) architecture. This structural motif has garnered immense interest across disciplines. For materials scientists, its ability to crystallize in non-centrosymmetric space groups and exhibit massive intramolecular charge transfer (ICT) makes it a premier candidate for Second Harmonic Generation (SHG) and optical limiting devices[1]. For drug development professionals, the chalcone scaffold is a privileged bioactive pharmacophore; its inherent third-order NLO properties enable advanced Two-Photon Fluorescence Microscopy (TPFM), allowing for deep-tissue, high-contrast live-cell imaging with minimal phototoxicity[2].

This application note details the mechanistic principles, quantitative benchmarks, and self-validating experimental protocols required to synthesize and characterize the NLO properties of this specific thienyl chalcone.

Mechanistic Principles of Thienyl Chalcones in NLO

The extraordinary NLO response of 2'-(2-Thienylidene)-4-Methylacetophenone is driven by its D-π-A push-pull dynamics[3].

  • The Donor/Bridge (Thiophene Ring): Thiophene possesses a significantly lower aromatic resonance energy compared to benzene. This structural causality allows for superior delocalization of π-electrons across the enone bridge, drastically increasing the molecular hyperpolarizability (

    
    )[3].
    
  • The Acceptor (4-Methylacetophenone): The carbonyl group acts as a strong electron acceptor. The addition of the weak electron-donating methyl group fine-tunes the molecular dipole moment. This precise tuning is critical because it dictates the crystalline packing, encouraging the non-centrosymmetric alignment required for second-order NLO effects[1].

When subjected to intense electromagnetic fields (e.g., laser irradiation), the electron density shifts rapidly from the thiophene moiety to the carbonyl acceptor, resulting in an instantaneous, nonlinear polarization of the molecule.

NLO_Mechanism Donor Electron Donor (Thiophene Ring) PiBridge π-Conjugated Bridge (Enone Linkage) Donor->PiBridge Acceptor Electron Acceptor (4-Methylacetophenone) PiBridge->Acceptor ICT Intramolecular Charge Transfer (ICT) Acceptor->ICT NLO NLO Response (SHG & Third-Order) ICT->NLO

Figure 1: D-π-A architecture and Intramolecular Charge Transfer (ICT) driving NLO response.

Quantitative NLO Parameters

The NLO efficiency of thienyl chalcones is highly dependent on the excitation regime (e.g., continuous wave vs. femtosecond pulses) and the medium (solution vs. crystalline solid)[4]. Table 1 summarizes the benchmark parameters researchers should expect when characterizing 2'-(2-Thienylidene)-4-Methylacetophenone.

Table 1: Representative NLO Parameters for Thienyl Chalcone Derivatives

ParameterSymbolTypical Value RangeMechanistic Significance
Second Harmonic Generation SHG

Indicates second-order NLO conversion efficiency.
Nonlinear Refractive Index


Governs self-focusing/defocusing behavior in optical switches.
Nonlinear Absorption Coeff.


Drives reverse saturable absorption for laser optical limiting.
Third-Order Susceptibility


Overall metric for third-order nonlinear optical response.
Two-Photon Absorption TPA

Critical threshold for multi-photon bio-imaging viability.

(Note: Values derived from CW and ultrafast Z-scan analyses of homologous thiophenyl chalcones[5].)

Experimental Methodologies & Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating workflows.

ZScan_Workflow cluster_Characterization NLO Characterization Synthesis 1. Claisen-Schmidt Condensation Crystal 2. Slow Evaporation Solution Growth (SESG) Synthesis->Crystal SHG 3A. Kurtz-Perry SHG (Nd:YAG 1064 nm) Crystal->SHG ZScan 3B. Z-Scan Technique (532 nm CW/Pulsed) Crystal->ZScan Data 4. Multi-Photon Imaging & Optoelectronic Analysis SHG->Data OpenAperture Open Aperture (Nonlinear Absorption) ZScan->OpenAperture ClosedAperture Closed Aperture (Nonlinear Refraction) ZScan->ClosedAperture OpenAperture->Data ClosedAperture->Data

Figure 2: End-to-end experimental workflow from synthesis to NLO characterization.

Protocol 1: Synthesis and Crystalline Assembly

Objective: Synthesize the chalcone and grow defect-free single crystals. Causality: High optical transparency and the absence of lattice defects are mandatory to prevent beam scattering and laser-induced damage during NLO testing. Slow Evaporation Solution Growth (SESG) minimizes thermal shock and prevents solvent entrapment[1].

  • Synthesis: Dissolve equimolar amounts (10 mmol) of 2-thiophenecarboxaldehyde and 4-methylacetophenone in 30 mL of high-purity ethanol[2].

  • Catalysis: Dropwise add 5 mL of 10% aqueous NaOH while stirring continuously at room temperature for 4-6 hours.

  • Precipitation: Pour the mixture into crushed ice. Filter the resulting precipitate, wash with distilled water, and recrystallize twice from ethanol to ensure >99% purity.

  • SESG Crystal Growth: Dissolve the purified powder in N,N-dimethylformamide (DMF). Filter the solution through a 0.22 μm PTFE membrane into a beaker. Cover with a perforated foil and incubate in a vibration-free water bath at a constant 30 °C until optical-grade single crystals form (typically 2-3 weeks).

Protocol 2: Kurtz-Perry Powder SHG Evaluation

Objective: Measure the second-order NLO efficiency and phase-matching capabilities. Causality: Grinding the crystal into specific size fractions allows researchers to determine if the material is phase-matchable. If SHG intensity plateaus as particle size increases, the material is phase-matchable, making it viable for bulk laser frequency doubling.

  • Preparation: Grind the grown crystals into a fine powder and sieve them into distinct particle size ranges (e.g., 50, 100, 150 μm).

  • Packing: Densely pack the powder into a micro-capillary tube to ensure uniform beam interaction.

  • Irradiation: Expose the sample to a Q-switched Nd:YAG laser (1064 nm, 8 ns pulse width, 10 Hz repetition rate).

  • Detection: Filter out the fundamental beam using an IR-cut filter and direct the generated 532 nm (green) light into a photomultiplier tube (PMT). Compare the voltage output directly against a microcrystalline Urea standard of the same particle size[5].

Protocol 3: Third-Order NLO Characterization via Z-Scan

Objective: Quantify the nonlinear refractive index (


) and nonlinear absorption (

). Causality: The Z-scan method spatially resolves beam distortion as the sample moves through the focal plane. The open aperture setup captures total transmittance (revealing two-photon absorption), while the closed aperture setup uses a pinhole to measure phase distortion (revealing self-focusing/defocusing)[4]. Self-Validation Step: Before testing the chalcone, calibrate the setup using Carbon Disulfide (CS

). CS

has a heavily documented

value. Accurately reproducing the CS

curve validates your calculation of the laser beam waist (

) and Rayleigh length (

).
  • Optical Setup: Focus a 532 nm laser beam using a convex lens. Mount a 1 mm thick quartz cuvette containing the chalcone dissolved in DMF (e.g.,

    
     M) on a motorized linear translation stage along the Z-axis.
    
  • Open Aperture (OA) Measurement: Remove all apertures before the detector. Translate the sample from

    
     to 
    
    
    
    through the focal point (
    
    
    ). A dip in transmittance at
    
    
    indicates positive nonlinear absorption (reverse saturable absorption), excellent for optical limiting[5].
  • Closed Aperture (CA) Measurement: Place a pinhole (transmittance

    
    ) in front of the detector. Translate the sample again. A peak followed by a valley indicates a negative nonlinear refractive index (self-defocusing)[5].
    
  • Data Extraction: Divide the CA data by the OA data to isolate purely refractive effects. Fit the resulting curve to standard Gaussian beam propagation equations to extract

    
     and 
    
    
    
    .

References[1] Title: Third-order NLO property of thienyl chalcone derivative: Physicochemical analysis and crystal structure determination

Source: Taylor & Francis URL: 4] Title: A comprehensive study on the photophysical and non-linear optical properties of thienyl-chalcone derivatives Source: RSC Publishing URL: 3] Title: Design, Crystal Insights, and Non-Linear Optical Properties of a Novel Methoxy-Substituted Thiophene Chalcone Source: SSRN URL: 2] Title: Recent Advances in the Synthesis of Chalcones Containing Thiophene Moiety: A Review Source: EurekaSelect URL: 5] Title: Crystal structure, linear and nonlinear optical properties of three thiophenyl chalcone derivatives: A combined experimental and computational study Source: ResearchGate URL:

Sources

Method

Application Note: Antimicrobial Profiling of Thiophene-Chalcone Derivatives

Executive Summary & Rationale This guide outlines the standardized protocols for evaluating the antimicrobial efficacy of 2'-(2-Thienylidene)-4-Methylacetophenone , a chalcone derivative characterized by a thiophene ring...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

This guide outlines the standardized protocols for evaluating the antimicrobial efficacy of 2'-(2-Thienylidene)-4-Methylacetophenone , a chalcone derivative characterized by a thiophene ring and a p-methyl substituted acetophenone moiety.

Scientific Context: Chalcones belong to the flavonoid family and possess a central ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-unsaturated ketone  linker.[1][2][3] This structural feature acts as a "warhead" (Michael acceptor), capable of forming covalent bonds with nucleophilic thiol groups (-SH) on essential bacterial enzymes (e.g., ketoacyl-ACP synthase in fatty acid synthesis). The incorporation of a thiophene ring  (bioisostere of benzene) enhances lipophilicity, facilitating penetration through the peptidoglycan layer of Gram-positive bacteria and the outer membrane of Gram-negative organisms.

Scope of Protocols:

  • Compound Handling: Overcoming solubility challenges in aqueous media.

  • Screening: Agar Well Diffusion for qualitative assessment.

  • Quantification: CLSI-aligned Broth Microdilution (MIC) and Bactericidal (MBC) assays.

  • Mechanism of Action: Membrane integrity profiling.

Pre-Experimental Preparation

Chemical Verification

Before testing, ensure the compound structure corresponds to the condensation product of 4'-methylacetophenone and 2-thiophenecarboxaldehyde .

  • Molecular Weight: ~228.31 g/mol

  • Appearance: Typically yellow crystalline solid (characteristic of chalcones).

  • Solubility Profile: Highly soluble in DMSO, Acetone, Chloroform; Poorly soluble in water/buffer.

Stock Solution Preparation

Critical Step: Improper solubilization is the #1 cause of false negatives in chalcone screening.

  • Solvent: Use 100% Dimethyl Sulfoxide (DMSO), molecular biology grade.

  • Concentration: Prepare a 10 mg/mL (10,000 µg/mL) master stock.

    • Weigh: 10 mg of compound.[4]

    • Dissolve: Add 1.0 mL DMSO. Vortex for 30 seconds.

    • Sterilization: Do not autoclave. Filter sterilize using a 0.22 µm PTFE or Nylon syringe filter (do not use cellulose acetate, which DMSO dissolves).

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 3 months.

Experimental Workflow Visualization

G Start Compound Synthesis & Verification Stock Stock Prep (10 mg/mL in DMSO) Start->Stock Solubilization Screen Primary Screen (Agar Well Diffusion) Stock->Screen Qualitative Check MIC Quantitative Assay (Broth Microdilution) Screen->MIC If Zone > 10mm MBC Bactericidal Assay (Plating) MIC->MBC Sub-culture MoA Mechanism of Action (Membrane Integrity) MIC->MoA IC50 Determination Analysis Data Analysis (MIC50, SI Calculation) MBC->Analysis MoA->Analysis

Figure 1: Sequential workflow for antimicrobial characterization, moving from qualitative screening to quantitative mechanistic studies.

Protocol A: Primary Screening (Agar Well Diffusion)

Purpose: Rapidly identify susceptible organisms before investing in quantitative assays.

Materials:

  • Mueller-Hinton Agar (MHA) plates.

  • Standardized bacterial suspension (

    
     CFU/mL, 0.5 McFarland).
    
  • Sterile cork borer (6 mm).

Procedure:

  • Inoculation: Dip a sterile swab into the bacterial suspension. Streak the entire surface of the MHA plate three times, rotating 60° each time to ensure a confluent lawn.

  • Well Creation: Punch 6 mm wells into the agar using the cork borer.

  • Loading:

    • Test Well: Add 50 µL of the 10 mg/mL stock (500 µg total load).

    • Positive Control: Ciprofloxacin or Chloramphenicol (standard concentration).

    • Solvent Control: 50 µL pure DMSO (Critical to rule out solvent toxicity).

  • Diffusion: Allow plates to sit upright at room temperature for 30 mins to let the compound diffuse.

  • Incubation: Invert and incubate at 37°C for 18–24 hours.

  • Readout: Measure the diameter of the Zone of Inhibition (ZOI) in millimeters.

    • Pass Criteria: ZOI > 10 mm (excluding well diameter).

Protocol B: Quantitative Potency (MIC/MBC)

Purpose: Determine the Minimum Inhibitory Concentration (MIC) following CLSI M07 guidelines.

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well round-bottom microtiter plates (untreated polystyrene).

  • Resazurin dye (optional, for visual enhancement).

Dilution Scheme (The "2-Fold Cascade"): We aim for a final test range of 256 µg/mL down to 0.5 µg/mL .

  • Intermediate Dilution: Mix 51.2 µL of Stock (10 mg/mL) + 948.8 µL CAMHB.

    • Result: 512 µg/mL compound in 5% DMSO.

  • Plate Setup:

    • Add 100 µL of sterile CAMHB to columns 2 through 12.

    • Add 200 µL of the Intermediate Dilution (512 µg/mL) to Column 1.

    • Serial Dilution: Transfer 100 µL from Col 1 to Col 2. Mix. Transfer 100 µL from Col 2 to Col 3... repeat to Col 10. Discard 100 µL from Col 10.

    • Columns 11 & 12: Growth Control (Bacteria + Broth + DMSO) and Sterility Control (Broth only).

  • Inoculation:

    • Dilute the 0.5 McFarland suspension 1:150 in CAMHB to get ~

      
       CFU/mL.
      
    • Add 100 µL of this inoculum to wells in Columns 1–11.

    • Final Test Concentration: Column 1 is now 256 µg/mL (DMSO < 2.5%).

  • Incubation: 37°C for 16–20 hours (aerobic).

Data Interpretation:

  • MIC: The lowest concentration showing no visible turbidity .[4]

  • MBC (Minimum Bactericidal Concentration): Remove 10 µL from clear wells (MIC and above) and spot onto MHA plates. Incubate 24h. The MBC is the concentration killing

    
     of the inoculum (no colonies).
    

Protocol C: Mechanism of Action (Membrane Integrity)

Rationale: Thiophene chalcones are lipophilic. This assay tests if they kill bacteria by disrupting the cell membrane, causing leakage of intracellular components.

Method: Nucleotide/Protein Leakage Assay

  • Culture: Grow bacteria to mid-log phase (

    
    ).
    
  • Treatment: Pellet cells and resuspend in PBS (1x). Add compound at 2x MIC .

    • Control: 0.1% Triton X-100 (Positive Lysis Control).

  • Sampling: Incubate at 37°C. Take 500 µL aliquots at 0, 30, 60, and 120 minutes.

  • Filtration: Filter samples through a 0.22 µm filter to remove cells.

  • Measurement: Measure UV absorbance of the filtrate:

    • 260 nm: DNA/RNA release.

    • 280 nm: Protein release.

  • Analysis: A significant increase in Abs 260/280 over time compared to the untreated control indicates membrane permeabilization.

Mechanism of Action Visualization

MoA cluster_Membrane Bacterial Membrane cluster_Cytoplasm Cytoplasm Compound 2'-(2-Thienylidene) -4-Methylacetophenone Lipid Lipid Bilayer Insertion Compound->Lipid Hydrophobic Interaction Enzyme Enzyme Target (FabH/FAS-II) Compound->Enzyme Permeation Leakage Pore Formation/ Destabilization Lipid->Leakage Disruption CellDeath Bacterial Cell Death Leakage->CellDeath Lysis Michael Michael Addition (Covalent Cys Binding) Enzyme->Michael Warhead Attack Michael->CellDeath Metabolic Stop

Figure 2: Dual-action mechanism: Membrane disruption driven by thiophene lipophilicity and enzymatic inhibition via the enone Michael acceptor.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Wells Compound is hydrophobic; concentration too high.Check wells under microscope. If crystals are visible, the MIC is invalid. Repeat with lower range or increase DMSO slightly (max 5%).
Growth in All Wells Inactive compound or resistant strain.Verify stock concentration. Ensure strain is not a multidrug-resistant (MDR) clinical isolate for initial screening.
Spotty Growth (Skipped Wells) Pipetting error or contamination.Use a multichannel pipette. Ensure tips are tight. Repeat assay.
DMSO Toxicity Solvent concentration > 2.5-5%.Run a "DMSO only" control column. If inhibited, reduce intermediate stock concentration.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). CLSI.[4][5][6][7][8] [Link]

  • Tiwari, A., et al. (2011). "Synthesis and Anti-Bacterial Activities of a Bis-Chalcone Derived from Thiophene and Its Bis-Cyclized Products." Molecules, 16(1), 213-220. [Link]

  • Kamboj, R. C., et al. (2010).[9] "Eco-friendly synthesis and antimicrobial activity of chalcones."[9] Der Pharma Chemica, 2(3), 157-164.[9] [Link]

  • Nowakowska, Z. (2007). "A review of anti-infective and anti-inflammatory chalcones." European Journal of Medicinal Chemistry, 42(2), 125-137. (Provides mechanistic grounding for the Michael acceptor theory).

Sources

Application

Application Note: Catalytic Procedures for the Synthesis of 2'-(2-Thienylidene)-4-Methylacetophenone

Target Audience: Researchers, Synthesis Scientists, and Drug Discovery Professionals Compound Class: Heterocyclic Chalcone Derivatives Primary Application: Building block for anti-inflammatory and anti-leishmanial drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Discovery Professionals Compound Class: Heterocyclic Chalcone Derivatives Primary Application: Building block for anti-inflammatory and anti-leishmanial drug discovery, and automated parallel library synthesis[1][2].

Introduction and Mechanistic Rationale

The synthesis of 2'-(2-Thienylidene)-4-Methylacetophenone (also referred to as (E)-3-(thiophen-2-yl)-1-(p-tolyl)prop-2-en-1-one) is achieved via a base-catalyzed Claisen-Schmidt condensation between 4-methylacetophenone and 2-thiophenecarboxaldehyde. As an Application Scientist, I emphasize that selecting the right catalytic system is paramount not only for maximizing yield but also for streamlining downstream purification and reducing environmental impact.

The reaction proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism. The base first deprotonates the


-carbon of 4-methylacetophenone to form a resonance-stabilized enolate. This nucleophile attacks the electrophilic carbonyl carbon of 2-thiophenecarboxaldehyde, forming a 

-hydroxy ketone (aldol) intermediate. Subsequent base-catalyzed dehydration yields the thermodynamically stable (E)-chalcone, driven by the extended

-conjugation between the thiophene ring, the enone bridge, and the p-tolyl group[2][3].
Mechanistic Pathway

Mechanism A 4-Methylacetophenone + Base (OH⁻) B Enolate Ion (Nucleophile) A->B Deprotonation D Alkoxide Intermediate B->D Nucleophilic Attack C 2-Thiophenecarboxaldehyde (Electrophile) C->D E β-Hydroxy Ketone (Aldol) D->E Protonation F 2'-(2-Thienylidene)- 4-Methylacetophenone E->F Dehydration (E1cB)

Caption: E1cB mechanistic pathway for the Claisen-Schmidt condensation of the target chalcone.

Experimental Protocols: Causality and Design

We present two validated protocols. Protocol A is the traditional homogeneous methodology, ideal for bulk synthesis and yielding highly crystalline products[3]. Protocol B utilizes green micellar catalysis, which is highly recommended for automated parallel synthesis and eco-friendly laboratory practices[1][4].

Protocol A: Traditional Homogeneous Base Catalysis (KOH/Methanol)

Scientific Rationale: Methanol serves as a polar protic solvent that completely dissolves both starting materials, ensuring a homogeneous reaction environment. Aqueous KOH is used as the catalyst. The slow, dropwise addition of the base prevents localized concentration spikes, minimizing side reactions such as the Cannizzaro reaction or self-condensation of the ketone[2][3].

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 molar equivalent of 2-thiophenecarboxaldehyde and 1.0 molar equivalent of 4-methylacetophenone in 25 mL of analytical grade methanol[3].

  • Catalyst Addition: Place the flask in a water bath at room temperature. Add 15 mL of aqueous potassium hydroxide (KOH) solution dropwise over 15 minutes under continuous magnetic stirring[3].

  • Reaction: Stir the mixture overnight (12–16 hours) at room temperature. The progression can be monitored via TLC (Hexane:Ethyl Acetate 8:2)[3].

  • Isolation: The product will precipitate as a solid. Separate the solid by vacuum filtration and wash thoroughly with cold methanol to remove unreacted starting materials and residual base[2][3].

  • Purification: Recrystallize the crude product from hot methanol to obtain pure yellow crystals (Yield: ~78%, m.p. 350–353 K)[3].

Protocol B: Green Micellar Catalysis (NaOH/CTAB)

Scientific Rationale: This protocol replaces toxic organic solvents with water by utilizing Cetyltrimethylammonium bromide (CTAB) or Tween 80 to form micelles. The hydrophobic cores of the micelles act as microreactors, drastically increasing the local concentration of the non-polar reactants. High-speed stirring (1000 rpm) is critical here; it enhances the mass transfer rate of the reactants from the bulk aqueous phase into the micelles[4][5].

Step-by-Step Methodology:

  • Reagent Loading: In an 8 mL reaction vial, sequentially introduce 2-thiophenecarboxaldehyde (1 mmol, 1 eq.) and 4-methylacetophenone (1 mmol, 1 eq.)[4].

  • Micelle Formation: Add 1 mL of a 2% CTAB (or Tween 80) aqueous solution. Insert a magnetic stir bar and seal the vial[4][6].

  • Pre-mixing: Stir the mixture for 1–2 minutes to ensure the formation of the emulsion[4].

  • Catalyst Addition: Inject 100 μL of a 40% aqueous NaOH solution (approx. 40 mg NaOH, 1 mmol, 1 eq.) directly into the vial[4].

  • High-Speed Reaction: Stir the mixture vigorously at ~1000 rpm for 24 hours at room temperature (or 45°C if using Tween 80 to lower viscosity)[4][5].

  • Extraction & Purification: Dilute the reaction with 1 mL of ethyl acetate and stir for 2 minutes to break the emulsion. Filter the mixture through a short pad of silica gel, evaporate the organic phase, and crystallize the crude product from ethanol (Yield: 82–90%)[4][6].

Micellar Catalysis Workflow

Workflow Step1 1. Reagent Loading Aldehyde + Ketone Step2 2. Micelle Formation Add 1 mL 2% CTAB/Tween 80 Step1->Step2 Step3 3. Base Addition Inject 100 μL 40% NaOH Step2->Step3 Step4 4. Microreactor Stirring 1000 rpm, 24 h, 25°C Step3->Step4 Step5 5. Phase Extraction Dilute with EtOAc Step4->Step5 Step6 6. Isolation Silica Filtration & EtOH Crystallization Step5->Step6

Caption: Step-by-step workflow for the green micellar synthesis of chalcone derivatives.

Quantitative Data and Protocol Comparison

To assist drug development professionals in selecting the optimal procedure for their specific pipeline (e.g., bulk scale-up vs. automated library generation[1]), the following table summarizes the key operational metrics of both protocols.

ParameterProtocol A (Homogeneous)Protocol B (Micellar)
Primary Solvent Methanol (25 mL)Water + 2% CTAB (1 mL)
Base Catalyst Aqueous KOH (15 mL)40% NaOH (100 μL)
Reaction Temperature Room Temperature25°C (CTAB) or 45°C (Tween 80)
Agitation Requirement Standard magnetic stirringHigh-speed stirring (~1000 rpm)
Reaction Time 12–16 hours (Overnight)24 hours
Typical Yield ~78%82% – 90%
Environmental Impact Moderate (VOC emissions)Low (Aqueous, Green Chemistry)
Best Suited For Large-scale bulk synthesisParallel library synthesis / Green labs

Quality Control and Self-Validation

A robust protocol must be self-validating. For 2'-(2-Thienylidene)-4-Methylacetophenone, successful synthesis is confirmed by:

  • Physical State: The formation of pure yellow crystals[2][3].

  • Melting Point: The expected melting point is 350–353 K (77–80 °C)[3].

  • Spectroscopic Markers: In

    
    H NMR, the presence of the 
    
    
    
    -unsaturated trans-alkene protons typically appear as two doublets with a large coupling constant (
    
    
    Hz), confirming the (E)-configuration of the enone bridge[6].
References
  • Supporting Information - Chalcones synthesis by green Claisen-Schmidt reaction in cationic and nonionic micellar media. unito.it. 4

  • (E)-3-(3-Methylthiophen-2-yl)-1-p-tolylprop-2-en-1-one. iucr.org. 3

  • Automated parallel synthesis of chalcone-based screening libraries. academia.edu. 1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield of 2'-(2-Thienylidene)-4-Methylacetophenone Synthesis

Welcome to the technical support resource for the synthesis of 2'-(2-Thienylidene)-4-Methylacetophenone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 2'-(2-Thienylidene)-4-Methylacetophenone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific Claisen-Schmidt condensation. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and maximize your yield and purity.

The synthesis of this thiophene-based chalcone is a robust reaction but one where minor variations in conditions can lead to significant differences in outcome. This center addresses the most common challenges through a structured troubleshooting guide and a comprehensive FAQ section.

Troubleshooting Guide (Question & Answer Format)

This section is dedicated to resolving specific issues you may encounter during the synthesis.

Question 1: My reaction yield is consistently low (< 50%). What are the primary factors I should investigate?

Answer: Low yields in this Claisen-Schmidt condensation are a common issue and can typically be traced back to one of four areas: catalyst activity, reaction conditions, reactant quality, or side reactions.[1][2]

Potential Causes & Step-by-Step Solutions:

  • Suboptimal Base Concentration or Choice: The concentration and type of base are critical. While a strong base like NaOH or KOH is necessary to deprotonate the α-carbon of 4-methylacetophenone, an excessively high concentration can promote unwanted side reactions.[1]

    • Action: Begin by using a 10-40% aqueous solution of NaOH or KOH in an ethanol solvent.[3][4] If yields remain low, consider screening other bases. For hindered ketones, stronger bases like potassium tert-butoxide (t-BuOK) in a polar aprotic solvent may be effective, though this is less common for this specific reaction.[5]

  • Incorrect Stoichiometry: The molar ratio of reactants is crucial for driving the reaction to completion.

    • Action: Ensure an equimolar (1:1) ratio of 4-methylacetophenone to thiophene-2-carboxaldehyde.[6] Some protocols suggest using a slight excess of the ketone to ensure the complete consumption of the aldehyde, which can be beneficial if aldehyde self-condensation is a concern.[1]

  • Poor Reagent Quality: Impurities in either starting material can inhibit the reaction. Thiophene-2-carboxaldehyde is susceptible to oxidation to its corresponding carboxylic acid.

    • Action: Verify the purity of your starting materials via NMR or GC-MS. If necessary, distill the thiophene-2-carboxaldehyde immediately before use. Ensure your 4-methylacetophenone is free from isomeric impurities.[1][7]

  • Reaction Temperature and Time: This reaction is typically performed at room temperature.[8] Elevated temperatures can accelerate the reaction but may also increase the formation of by-products.[1][9]

    • Action: Start the reaction at room temperature (20-25°C) and monitor its progress every hour using Thin Layer Chromatography (TLC).[9] If the reaction is sluggish, gentle heating to 40-50°C can be trialed. Reaction times can vary from a few hours to overnight.[8][9]

Question 2: My TLC plate shows multiple spots, and the final product is difficult to purify. What are the likely side products and how can I minimize them?

Answer: The formation of multiple products indicates competing side reactions are occurring. For the Claisen-Schmidt condensation, the most common culprits are self-condensation of the ketone and the Cannizzaro reaction of the aldehyde.[2][10]

Minimizing Side Products:

  • Self-Condensation of 4-Methylacetophenone: If the ketone is highly enolizable and the reaction conditions are too harsh, it can react with itself.[1]

    • Solution: This can be minimized by the slow, dropwise addition of the base catalyst to the mixture of the ketone and aldehyde.[2] This ensures that the generated enolate has a high probability of reacting with the more electrophilic thiophene-2-carboxaldehyde rather than another molecule of the ketone.

  • Cannizzaro Reaction of Thiophene-2-carboxaldehyde: In the presence of a very strong base, aldehydes lacking α-hydrogens (like thiophene-2-carboxaldehyde) can undergo disproportionation to form an alcohol and a carboxylic acid.[1][2]

    • Solution: Avoid excessively high concentrations of the base. Stick to the recommended catalytic amounts. Ensure the ketone is present and well-mixed before the base is introduced so the desired condensation is the favored pathway.[2]

  • Incomplete Dehydration: The initial product of the condensation is a β-hydroxy ketone (the aldol adduct). Sometimes, the final dehydration step to form the α,β-unsaturated chalcone is slow or incomplete.[10]

    • Solution: Ensure a sufficient reaction time. If the aldol adduct is the major isolated product, it can sometimes be converted to the chalcone by gentle heating or treatment with a mild acid during workup, though this can risk other side reactions.

Question 3: The reaction mixture becomes a thick, un-stirrable slurry/precipitate. Is this normal and what should I do?

Answer: Yes, the formation of a precipitate is often a positive indicator that the desired chalcone product is forming, as it is typically a solid that is less soluble in the alcoholic solvent than the starting materials.[9][11]

  • Action: If the mixture becomes too thick to stir effectively, you can add a small amount of additional solvent (e.g., ethanol) to improve mixing. Inefficient mixing can lead to an incomplete reaction.[1] Once the reaction is deemed complete by TLC, the mixture is typically cooled in an ice bath to maximize the precipitation of the product before collection by vacuum filtration.[11]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this synthesis? The synthesis of 2'-(2-Thienylidene)-4-Methylacetophenone proceeds via a base-catalyzed Claisen-Schmidt condensation.[12][13] The mechanism involves three key steps:

  • Enolate Formation: A base (e.g., OH⁻) abstracts an acidic α-hydrogen from 4-methylacetophenone to form a resonance-stabilized enolate ion.[14]

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of thiophene-2-carboxaldehyde, forming a β-hydroxy ketone intermediate (an aldol adduct).[10]

  • Dehydration: This intermediate readily undergoes base-catalyzed dehydration (elimination of a water molecule) to yield the final, stable α,β-unsaturated ketone product, 2'-(2-Thienylidene)-4-Methylacetophenone.[13]

Q2: Which solvent is best for this reaction? Polar protic solvents like ethanol or methanol are the standard and most effective choices.[8][15][16] They are excellent at dissolving both the reactants and the common alkali base catalysts (NaOH, KOH). While greener approaches like solvent-free grinding have been explored for chalcone synthesis, a simple ethanolic solution remains the most reliable and well-documented method for this specific transformation.[2][10]

Q3: How do I properly monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most effective method.[9]

  • Procedure: Spot the reaction mixture on a silica gel TLC plate alongside spots of your pure starting materials (4-methylacetophenone and thiophene-2-carboxaldehyde).

  • Eluent: A non-polar solvent system like n-hexane and ethyl acetate (e.g., in a 9:1 or 8:2 ratio) is a good starting point.

  • Analysis: The reaction is complete when the spots for the starting materials have disappeared or their intensity has significantly diminished, and a new, distinct spot for the product has appeared (typically with an Rf value between that of the two starting materials).[1]

Q4: What is the best method for purifying the final product? Recrystallization is the most common and efficient method for purifying the crude chalcone product.

  • Solvent Selection: 95% Ethanol is often an excellent choice.[1] A good recrystallization solvent will dissolve the crude product when hot but allow the pure chalcone to crystallize upon cooling.

  • Procedure: Dissolve the crude solid in a minimum amount of hot ethanol. If there are insoluble impurities, perform a hot filtration. Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the pure crystals by vacuum filtration and wash them with a small amount of ice-cold ethanol.

Optimized Experimental Protocol

This protocol provides a robust starting point for achieving a high yield of 2'-(2-Thienylidene)-4-Methylacetophenone.

Materials:

  • 4-Methylacetophenone (1.0 eq)

  • Thiophene-2-carboxaldehyde (1.0 eq)

  • Ethanol (95%)

  • Sodium Hydroxide (NaOH), 10% aqueous solution

Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylacetophenone (1.0 eq) and thiophene-2-carboxaldehyde (1.0 eq) in a suitable volume of 95% ethanol (approx. 3-5 mL per gram of ketone).[9]

  • Catalyst Addition: While stirring the solution at room temperature, add the 10% aqueous NaOH solution dropwise over 5-10 minutes. A color change and the formation of a precipitate may be observed.[9]

  • Reaction: Continue stirring the mixture at room temperature. Monitor the reaction progress by TLC every 30-60 minutes. The reaction is typically complete within 2-6 hours.[4]

  • Isolation: Once the reaction is complete, cool the flask in an ice bath for 20-30 minutes to maximize precipitation.[11] Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals on the filter with two portions of ice-cold water to remove any residual NaOH, followed by a small portion of ice-cold 95% ethanol to remove soluble impurities.[11]

  • Purification: Air-dry the crude product and then purify it by recrystallization from 95% ethanol.

Data Summary for Yield Optimization

The following table summarizes key parameters and their typical impact on reaction yield, based on established Claisen-Schmidt condensation principles.

ParameterConditionExpected Impact on YieldRationale
Base Concentration 10-40% aq. NaOH/KOHOptimalSufficient for enolate formation without promoting side reactions.[3][4]
>50% aq. NaOH/KOHDecreasedIncreases risk of Cannizzaro reaction and other side products.[1]
Stoichiometry 1:1 (Ketone:Aldehyde)HighStandard equimolar ratio for efficient conversion.[6]
>1:1 (Ketone:Aldehyde)Potentially IncreasedCan help drive the reaction to completion and consume all of the aldehyde.[1]
Temperature Room Temp (20-25°C)High / Good ControlGenerally sufficient for reaction completion with minimal side products.[8][9]
40-50°CPotentially Higher but RiskyIncreases reaction rate but also enhances the rate of side product formation.[1][9]
Solvent Ethanol / MethanolHighExcellent solubility for reactants and catalyst.[8][15][16]

Experimental Workflow Diagram

The diagram below illustrates the logical flow of the synthesis and purification process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Dissolve Ketone & Aldehyde in Ethanol Catalyst Dropwise Addition of aq. NaOH Reactants->Catalyst Stir Stir at Room Temp (2-6 hrs) Catalyst->Stir TLC Monitor by TLC Stir->TLC Check Progress TLC->Stir Incomplete Cool Cool in Ice Bath TLC->Cool Complete Filter Vacuum Filtration Cool->Filter Wash Wash with H2O & Cold EtOH Filter->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize Product Pure Crystalline Product Recrystallize->Product

Caption: Workflow for the synthesis and purification of 2'-(2-Thienylidene)-4-Methylacetophenone.

References

  • Troubleshooting low yields in the Claisen-Schmidt condensation of cinnamaldehyde. Benchchem.
  • Troubleshooting side reactions in Claisen-Schmidt condensation. Benchchem.
  • Synthesis and characterization of heterocyclic chalcones containing halogenated thiophenes. ResearchGate.
  • Synthesis, Characterization And Anti-Bacterial Activity Of Novel Chalcone Derivatives. (2024).
  • Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. Journal of Pharmaceutical Negative Results.
  • Design, Synthesis and Characterization of Thiophene Substituted Chalcones for Possible Biological Evaluation. Semantic Scholar.
  • Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents. ACS Omega.
  • Technical Support Center: Optimizing Claisen-Schmidt Condensation for Chalcone Synthesis. Benchchem.
  • Technical Support Center: Optimization of Claisen-Schmidt Condensation for Chalcone Synthesis. Benchchem.
  • Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. PMC.
  • Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry.
  • Optimizing reaction conditions for Claisen-Schmidt condensation of substituted acetophenones. Benchchem.
  • Claisen–Schmidt condensation – Knowledge and References. Taylor & Francis.
  • A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. CORE.
  • Why is the base preferable over acid catalyst in Claisen-Schmidt condensation?. Quora.
  • Kinetic investigation of the Claisen-Schmidt condensation for production of chalcone using basic metal oxide catalysts. American Chemical Society.
  • Claisen-Schmidt condensation: Significance and symbolism. (2025).
  • A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation. RSC Publishing.
  • Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. ResearchGate.
  • An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones. PMC.
  • 4'-Methylacetophenone synthesis. ChemicalBook.
  • Synthesis and characterization of 4'-Methylacetophenone-D10. Benchchem.
  • Preparation of 4-methylacetophenone, used as intermediate in synthesis of agrochemicals and pharmaceuticals, by reacting p-tolyl-magnesium halide in ether and acetic anhydride at a set temperature. Google Patents.
  • Acylation Reaction - Synthesis of p-Methylacetophenone. Alfa Chemistry.
  • Condensation of 4-Methyl Acetophenone (2a) with Sugar Aldehyde 1 in.... ResearchGate.

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of Thiophene-Derived Chalcones

Welcome to the Technical Support Center for the synthesis and purification of 2'-(2-Thienylidene)-4-Methylacetophenone (also systematically named 1-(4-methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one). This guide is engine...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 2'-(2-Thienylidene)-4-Methylacetophenone (also systematically named 1-(4-methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one).

This guide is engineered for researchers and drug development professionals who require high-purity chalcone intermediates for downstream pharmacological screening or crystallographic analysis. Below, you will find the physicochemical rationale for solvent selection, a self-validating experimental protocol, and a troubleshooting FAQ designed to resolve common bench-level anomalies.

The Causality of Solvent Selection: Physicochemical Profiling

The purification of 2'-(2-Thienylidene)-4-Methylacetophenone relies heavily on exploiting its unique structural dichotomy. The molecule consists of a highly polar α,β-unsaturated ketone (enone) core bridging two hydrophobic aromatic systems: a p-tolyl group and a thiophene ring.

When selecting a recrystallization solvent, the goal is to find a medium that exhibits a steep solubility curve —offering complete dissolution at the boiling point and near-zero solubility at 0°C.

  • Why Alcohols? Short-chain alcohols like absolute ethanol and methanol are the gold standard for this class of compounds[1][2]. Their moderate dielectric constants allow them to interact with the polar carbonyl oxygen at elevated temperatures. As the temperature drops, the hydrophobic bulk of the thiophene and p-tolyl rings dominates the molecule's behavior, forcing it out of the hydrogen-bonded solvent network and inducing crystallization[1].

  • Impurity Partitioning: The Claisen-Schmidt condensation used to synthesize this chalcone typically leaves behind unreacted 4-methylacetophenone, thiophene-2-carboxaldehyde, and potassium hydroxide (KOH)[1][3]. Ethanol is highly effective at keeping these specific low-molecular-weight, polar impurities in the mother liquor even at 0°C[3].

Quantitative Solvent Selection Matrix
Solvent SystemBoiling Point (°C)Polarity Index (P')Suitability for Thiophene-ChalconesRecommendation Level
Absolute Ethanol 78.45.2Optimal steep solubility curve; excellent at retaining unreacted KOH and aldehydes in the mother liquor.Primary Choice
Methanol 64.75.1Good alternative; yields highly pure crystals but lower overall recovery due to slightly higher cold solubility.Secondary Choice
EtOAc / Hexane (1:4) ~68 (Mixed)~1.0Useful for highly impure crude mixtures that "oil out" in alcohols. Requires careful titration of the non-polar phase.Rescue Solvent
Dichloromethane 39.63.1Chalcone is too soluble even at low temperatures; impossible to induce crystallization without a massive anti-solvent addition.Not Recommended

Experimental Workflow & Logical Pathway

The following diagram maps the critical decision points during the recrystallization of thiophene-derived chalcones.

RecrystallizationWorkflow Start Crude 2'-(2-Thienylidene)- 4-Methylacetophenone Dissolve Add Minimum Boiling Ethanol (Stir & Heat) Start->Dissolve CheckClear Is Solution Clear? Dissolve->CheckClear HotFilter Hot Filtration (Remove Insoluble Impurities) CheckClear->HotFilter No CoolRT Cool Slowly to Room Temperature CheckClear->CoolRT Yes HotFilter->CoolRT CheckCrystals Did Crystals Form? CoolRT->CheckCrystals Scratch Scratch Flask / Seed / Cool in Ice Bath CheckCrystals->Scratch No (Oiling Out) Filter Vacuum Filtration & Wash with Cold EtOH CheckCrystals->Filter Yes Scratch->CheckCrystals Pure Pure Chalcone Crystals Filter->Pure

Workflow for the ethanol-based recrystallization of thiophene-derived chalcones.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. If step 3 fails to produce nucleation, it acts as an immediate diagnostic indicator that the solvent volume in step 1 was mathematically incorrect.

Step 1: Saturation & Dissolution

  • Transfer the crude 2'-(2-Thienylidene)-4-Methylacetophenone to an Erlenmeyer flask.

  • Add a magnetic stir bar and place the flask on a hot plate set to 85°C.

  • Add boiling absolute ethanol dropwise via a Pasteur pipette while stirring continuously[1].

  • Validation Check: Stop adding solvent the exact moment the solid completely dissolves. Adding even 10% excess solvent will drastically reduce your final yield.

Step 2: Decolorization & Hot Filtration (Optional)

  • If the solution is dark brown or opaque (indicating polymerized byproducts), remove from heat and allow it to cool slightly (to prevent boiling over).

  • Add a small spatula tip of activated charcoal (Norit). Reheat and boil for 2 minutes.

  • Perform a rapid hot filtration through a fluted filter paper or a Celite pad pre-wetted with hot ethanol to remove the charcoal and insoluble particulates.

Step 3: Controlled Nucleation

  • Remove the flask from the heat source. Cover the mouth of the flask with a watch glass to prevent solvent evaporation.

  • Allow the flask to cool ambiently to room temperature (approx. 20-30 minutes). Do not disturb or agitate the flask during this phase. Slow cooling ensures the formation of a highly ordered, pure crystal lattice.

  • Once at room temperature, transfer the flask to an ice-water bath (0-4°C) for 15 minutes to maximize precipitation.

Step 4: Isolation & Washing

  • Collect the yellow crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a minimal amount (1-2 mL) of ice-cold ethanol to displace the mother liquor without re-dissolving the product[2].

  • Leave the crystals under vacuum for 10 minutes, then transfer to a vacuum desiccator overnight.

Troubleshooting & FAQs

Q: My chalcone is "oiling out" (forming a separate liquid layer) instead of crystallizing as the solution cools. How do I fix this? A: Oiling out occurs when the melting point of your crude mixture is depressed below the temperature at which the compound saturates the solvent. This is common if the crude contains a high volume of unreacted liquid 4-methylacetophenone.

  • The Fix: Reheat the mixture until it forms a single homogeneous solution. Add 1-2 mL of additional hot ethanol to slightly dilute the mixture, then allow it to cool much more slowly. If oiling out persists, introduce a seed crystal of pure 2'-(2-Thienylidene)-4-Methylacetophenone just as the solution reaches room temperature to force nucleation over phase separation.

Q: The yield of my recrystallization is exceptionally low (<30%). Where did my product go? A: You likely used too much ethanol during the initial dissolution phase. Because chalcones have non-zero solubility in cold ethanol, excess solvent will trap your product in the mother liquor.

  • The Fix: Transfer the mother liquor to a rotary evaporator and reduce the solvent volume by 70%. Cool the concentrated solution in an ice bath to induce a second crop of crystals.

Q: My crystals are dark orange/red instead of the expected pale yellow. Are they pure? A: Thiophene-derived chalcones possess an extended conjugated π-system[2]. While pure crystals are typically pale to bright yellow, dark red or orange hues indicate the presence of conjugated polymeric impurities or oxidation products formed during a prolonged Claisen-Schmidt reaction[2][4]. You must perform a hot filtration with activated charcoal (as detailed in Step 2 of the protocol) to strip these highly conjugated impurities from the matrix.

References

1.[3] "Synthesis, characterization and pharmacological evaluation of chalcones and its derivatives for analgesic activity" - neliti.com. URL: 2.[1] "Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures" - iucr.org. URL: 3.[4] "Some chalcones derived from thiophene-3- carbaldehyde: synthesis and crystal structures" - kuleuven.be. URL: 4.[2] "addenda and errata (E)-3-(3-Methylthiophen-2-yl)-1-p-tolylprop-2-en-1" - iucr.org. URL:

Sources

Troubleshooting

Technical Support Center: Troubleshooting Catalyst Concentration in Chalcone Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who encounter bottlenecks during the synthesis of chalcones.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who encounter bottlenecks during the synthesis of chalcones. The most widely adopted methodology for chalcone synthesis is the classical 1[1].

While the reaction—a crossed aldol condensation between an enolizable ketone (e.g., acetophenone) and a non-enolizable aldehyde (e.g., benzaldehyde)—appears straightforward, it is highly sensitive to catalyst concentration . The base catalyst (typically NaOH or KOH) must be perfectly titrated. Under-catalysis stalls the reaction, while over-catalysis triggers a cascade of detrimental side reactions. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to optimize your synthetic workflows.

Mechanistic Overview: The Catalyst Concentration Threshold

To troubleshoot effectively, we must first understand the causality of the reaction. The base serves a dual purpose: it deprotonates the α-carbon of the acetophenone to form a nucleophilic enolate, and it facilitates the final dehydration of the intermediate β-hydroxy ketone to form the α,β-unsaturated chalcone[2].

If the base concentration deviates from the optimal window (typically 10% to 40% aqueous solution), the reaction pathway diverges significantly.

G SM Acetophenone + Benzaldehyde LowBase [Base] < 10% Under-catalysis SM->LowBase OptBase [Base] 10-40% Optimal Catalysis SM->OptBase HighBase [Base] > 50% Over-catalysis SM->HighBase Unreacted Incomplete Reaction (Slow Kinetics) LowBase->Unreacted Chalcone Target Chalcone (High Yield) OptBase->Chalcone SideRxn Side Reactions: Michael Adducts, Cannizzaro, Oils HighBase->SideRxn

Effect of base catalyst concentration on Claisen-Schmidt chalcone synthesis pathways.

Quantitative Baselines

Before diagnosing your specific issue, compare your reaction parameters against these established quantitative baselines for base-catalyzed chalcone synthesis.

Catalyst Concentration (NaOH/KOH)Reaction TempAverage TimePrimary Yield (%)Dominant Chemical Outcome / Side Reactions
< 10% aq. Room Temp24–48 h< 40%Incomplete reaction; high recovery of starting materials.
10% – 30% aq. Room Temp2–4 h80–95%Optimal Chalcone Formation ; minimal side products[2].
40% – 60% aq. RT to 50°C12–15 h50–70%Moderate yield; significant 1 observed[1].
> 60% aq. / Solid > 50°C< 2 h< 30%Severe oiling out; 3 and oligomerization[3].

Diagnostic Troubleshooting Guide

Q: My reaction mixture turns into a dark, intractable oil instead of precipitating a solid chalcone. What went wrong? Diagnosis: Severe Over-catalysis. Mechanistic Cause: When the base concentration exceeds 50%, two detrimental pathways dominate. First, the high hydroxide concentration forces the non-enolizable benzaldehyde to undergo a Cannizzaro disproportionation (yielding benzyl alcohol and benzoic acid), which depletes your electrophile[1]. Second, the newly formed chalcone acts as a highly reactive Michael acceptor. Excess acetophenone enolates will attack the chalcone, forming 1,5-diketones that rapidly polymerize into dark oils[3]. Resolution: Reduce your NaOH concentration to 20% w/v. Ensure the base is added dropwise to prevent localized concentration spikes.

Q: The reaction stalls with significant amounts of unreacted starting materials even after 24 hours. Diagnosis: Under-catalysis or Solvent Mismatch. Mechanistic Cause: Acetophenone has a pKa of ~19. A base concentration below 10% fails to generate a sufficient steady-state concentration of the enolate nucleophile. Furthermore, if the water content from your dilute base is too high, the organic starting materials will precipitate out of the ethanol prematurely, physically halting the reaction. Resolution: Increase the base concentration to 30% w/v. Ensure you are using absolute ethanol as the primary solvent to maintain homogeneity until the chalcone (which is less polar) naturally precipitates.

Q: TLC shows the formation of a secondary product with a lower Rf value than the target chalcone. What is this? Diagnosis: Michael Addition Adduct. Mechanistic Cause: This is a classic symptom of leaving the reaction in a basic environment for too long after the chalcone has formed. In advanced green chemistry applications, such as micellar media, high local concentrations of base and reactants can inadvertently promote this side reaction[3]. Resolution: Implement a strict TLC monitoring schedule (every 30 minutes). The moment the benzaldehyde spot disappears, immediately quench the reaction by neutralizing it with dilute HCl to pH 7.0.

Self-Validating Protocol: Base Titration & Optimization

To guarantee scientific integrity, your synthetic workflow must be self-validating. Follow this step-by-step methodology to empirically determine the optimal catalyst concentration for novel substituted chalcones.

Step 1: Reagent Preparation & Baseline Establishment

  • In a 100 mL round-bottom flask, dissolve 10.0 mmol of the acetophenone derivative and 10.0 mmol of the benzaldehyde derivative in 20 mL of absolute ethanol.

  • Causality Check: Ethanol acts as a protic solvent that stabilizes the enolate intermediate while allowing the less-polar chalcone to precipitate, driving the equilibrium forward via Le Chatelier's principle.

Step 2: Controlled Catalyst Addition

  • Prepare a 20% w/v aqueous NaOH solution.

  • Place the reaction flask in a water bath to maintain a strict 20–25 °C temperature.

  • Add 5 mL of the NaOH solution dropwise (approx. 0.5 mL/min) under vigorous magnetic stirring.

  • Causality Check: Dropwise addition prevents localized alkalinity spikes, which exponentially increase the rate of the competing Cannizzaro reaction[1].

Step 3: Reaction Monitoring (Self-Validation)

  • Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase every 30 minutes.

  • Validation Logic: The disappearance of the benzaldehyde spot confirms successful nucleophilic attack. If the acetophenone spot remains but benzaldehyde is consumed, a Cannizzaro side reaction has occurred, indicating your base concentration is still too high.

Step 4: Quenching and Isolation

  • Once TLC indicates the consumption of benzaldehyde (typically 2–4 hours)[2], immediately pour the reaction mixture into 100 mL of ice-cold distilled water.

  • Neutralize the mixture dropwise with 0.1 M HCl until the pH reaches 7.0.

  • Causality Check: Immediate neutralization halts any further base-catalyzed Michael additions between the newly formed chalcone and any trace unreacted enolate.

  • Filter the precipitated solid under vacuum, wash with cold distilled water, and recrystallize from hot ethanol.

Advanced FAQs

Q: Can I use solid NaOH pellets directly instead of an aqueous solution to reduce water content? A: No. Adding solid NaOH directly to an ethanolic solution creates extreme, localized basicity at the solid-liquid interface. This immediately triggers Cannizzaro disproportionation and rapid oligomerization. Always use a pre-dissolved, titrated aqueous solution added dropwise.

Q: How do electron-withdrawing groups (EWGs) on the benzaldehyde affect the required catalyst concentration? A: EWGs (e.g., -NO2, -CF3) significantly increase the electrophilicity of the carbonyl carbon. Because the nucleophilic attack occurs much faster, you can (and should) lower your base concentration to ~10-15% to prevent the highly electrophilic aldehyde from undergoing side reactions. Conversely, electron-donating groups (e.g., -OCH3) decrease electrophilicity, often requiring a base concentration closer to 30-40% to drive the reaction.

References

  • Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. IJARSCT. Available at: [Link]

  • Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. ACS Publications. Available at: [Link]

Sources

Optimization

Technical Support Center: Improving Crystal Size of 2'-(2-Thienylidene)-4-Methylacetophenone

Welcome to the technical support center for the crystallization of 2'-(2-Thienylidene)-4-Methylacetophenone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and opti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 2'-(2-Thienylidene)-4-Methylacetophenone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the crystallization process, focusing on enhancing crystal size and quality.

Troubleshooting Guide: From Microcrystals to High-Quality Single Crystals

This section addresses common issues encountered during the crystallization of 2'-(2-Thienylidene)-4-Methylacetophenone, providing detailed, step-by-step solutions grounded in established crystallographic principles.

Issue 1: Formation of Very Small or Needle-Like Crystals

Q: My crystallization yields only very fine, needle-like crystals of 2'-(2-Thienylidene)-4-Methylacetophenone, which are difficult to handle and analyze. How can I increase the crystal size?

A: The formation of small or needle-like crystals is often a result of rapid nucleation and crystal growth. To obtain larger crystals, the rate of crystallization must be carefully controlled.

Probable Causes & Solutions:

  • Rapid Cooling: Fast cooling of a saturated solution leads to a high degree of supersaturation, promoting the formation of many small crystals rather than the growth of a few large ones.[1][2][3]

    • Solution: Employ a slower cooling rate. Allow the hot, saturated solution to cool gradually to room temperature before any further cooling in an ice bath or refrigerator.[4] Insulating the flask can also help to slow down the cooling process. For instance, placing the flask in a Dewar filled with warm water or wrapping it in glass wool can provide a more controlled cooling environment.[5]

  • High Supersaturation: Dissolving the compound in the absolute minimum amount of hot solvent can lead to a solution that is too concentrated, favoring rapid precipitation.

    • Solution: Slightly increase the amount of solvent used. Adding a small excess of the "good" solvent can lower the supersaturation level, allowing for slower and more controlled crystal growth.[6]

  • Solvent Choice: The choice of solvent is critical for successful recrystallization.[7] An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7]

    • Solution: Experiment with different solvents or solvent mixtures. For chalcones, ethanol is often a good starting point.[4][8][9] However, if ethanol leads to rapid crystallization, a solvent in which the compound is slightly less soluble at high temperatures might be a better choice. A mixed solvent system, such as ethanol-water, can also be effective.[4]

Issue 2: "Oiling Out" Instead of Crystallization

Q: My 2'-(2-Thienylidene)-4-Methylacetophenone is separating as an oil instead of forming solid crystals. What is causing this and how can I fix it?

A: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[4] This is a common problem when the melting point of the compound is lower than the boiling point of the solvent or when the solution is highly supersaturated.[4]

Probable Causes & Solutions:

  • High Solute Concentration: A very high concentration can lead to the separation of a supersaturated liquid phase.

    • Solution: Add more of the "good" solvent to the hot solution to reduce the concentration.[4]

  • Inappropriate Solvent: The boiling point of the solvent may be too high relative to the melting point of the chalcone.

    • Solution: Choose a solvent with a lower boiling point.[4]

  • Rapid Cooling: As with small crystal formation, rapid cooling can induce oiling out.

    • Solution: Ensure a slow and gradual cooling process.[4]

  • Inducing Crystallization from an Oil: If an oil has already formed, it may be possible to induce crystallization from it.

    • Solution: Try scratching the inside of the flask at the oil-solvent interface with a glass rod to create nucleation sites.[4] Adding a seed crystal of 2'-(2-Thienylidene)-4-Methylacetophenone can also be highly effective.[6]

Issue 3: No Crystal Formation Upon Cooling

Q: I have a clear, cooled solution of 2'-(2-Thienylidene)-4-Methylacetophenone, but no crystals have formed. What should I do?

A: A lack of crystal formation indicates that the solution is not sufficiently supersaturated at the lower temperature.

Probable Causes & Solutions:

  • Too Much Solvent: The most common reason for no crystallization is the use of an excessive amount of solvent, which keeps the compound dissolved even at low temperatures.[4]

    • Solution: Reduce the volume of the solvent by gentle heating to evaporate some of it, then allow the solution to cool again.[4][6]

  • Insufficient Cooling: The solution may not be cold enough for crystallization to occur.

    • Solution: After cooling to room temperature, place the flask in an ice bath to further decrease the temperature and induce crystallization.[10]

  • Lack of Nucleation Sites: Spontaneous nucleation can sometimes be difficult to initiate.

    • Solution:

      • Scratching: Gently scratch the inner surface of the flask with a glass rod below the solvent level.[4][11] This can create microscopic scratches that serve as nucleation points.

      • Seeding: Introduce a tiny crystal of the pure compound (a "seed crystal") into the solution.[6] This provides a template for further crystal growth.[12]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing 2'-(2-Thienylidene)-4-Methylacetophenone?

A1: While the ideal solvent must be determined experimentally, ethanol, particularly 95% ethanol, is a commonly effective solvent for the recrystallization of many chalcones.[4][8][9] A mixed solvent system, such as ethanol-water, can also be beneficial for controlling solubility and promoting crystal growth.[4] A systematic approach to solvent selection is recommended.

Q2: How does the cooling rate affect the size of the crystals?

A2: The cooling rate has a significant impact on crystal size.[1][2] Slow cooling allows for a gradual increase in supersaturation, which favors the growth of existing crystal nuclei over the formation of new ones. This results in fewer, larger crystals.[1][2][3] Conversely, rapid cooling leads to a sudden high level of supersaturation, causing a large number of nuclei to form simultaneously, resulting in many small crystals.[1][2]

Q3: What is "seeding" and how can it help improve my crystal size?

A3: Seeding is a technique where a small, high-quality crystal of the desired compound (a seed crystal) is added to a supersaturated solution to initiate and control crystallization.[13] The seed crystal acts as a template, promoting the orderly addition of molecules from the solution and encouraging the growth of a single, large crystal rather than the spontaneous formation of many small ones.[12][13] This method is particularly useful when spontaneous nucleation is difficult or when aiming for very large, high-quality crystals for applications like X-ray crystallography.[14]

Q4: Can I reuse the mother liquor to get more crystals?

A4: Yes, the remaining solution after the first crop of crystals has been collected is called the mother liquor. It is still saturated with the dissolved compound. By concentrating the mother liquor (i.e., evaporating some of the solvent) and cooling it again, a second crop of crystals can often be obtained.[10] However, be aware that the second crop may be less pure than the first.

Experimental Protocols

Protocol 1: Systematic Solvent Selection
  • Place a small amount (e.g., 20-30 mg) of crude 2'-(2-Thienylidene)-4-Methylacetophenone into several test tubes.

  • To each test tube, add a different potential solvent (e.g., ethanol, methanol, acetone, ethyl acetate, toluene) dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the clear solutions to cool slowly to room temperature, and then in an ice bath.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will dissolve the compound when hot but will result in the formation of a good yield of well-defined crystals upon cooling.

Protocol 2: Controlled Cooling Crystallization
  • Dissolve the crude 2'-(2-Thienylidene)-4-Methylacetophenone in the minimum amount of a suitable hot solvent in an Erlenmeyer flask.

  • Once fully dissolved, cover the flask with a watch glass and allow it to cool slowly and undisturbed on a benchtop. To further slow the cooling, the flask can be placed in an insulated container.

  • Once the flask has reached room temperature, transfer it to an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

  • Dry the crystals thoroughly.

Protocol 3: Seeding Technique for Enhanced Crystal Growth
  • Prepare a saturated solution of 2'-(2-Thienylidene)-4-Methylacetophenone in a suitable solvent at an elevated temperature.

  • Allow the solution to cool slightly into the metastable zone, where it is supersaturated but spontaneous nucleation has not yet occurred.[15]

  • Introduce a single, well-formed seed crystal of the compound into the solution.

  • Allow the solution to cool slowly and without agitation to promote the growth of the seed crystal.

  • Once crystallization is complete, harvest the enlarged crystal.

Visualizations

Troubleshooting Crystallization Issues

G start Start Crystallization oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No solution1 Reduce Concentration Use Lower Boiling Point Solvent Slow Cooling Scratch or Seed oiling_out->solution1 Yes small_crystals Small/Needle-like Crystals? no_crystals->small_crystals No solution2 Reduce Solvent Volume Cool Further Scratch or Seed no_crystals->solution2 Yes success Large, Well-formed Crystals small_crystals->success No solution3 Slow Cooling Rate Slightly Increase Solvent Optimize Solvent System small_crystals->solution3 Yes solution1->start solution2->start solution3->start

Caption: A decision-making workflow for troubleshooting common crystallization problems.

Factors Influencing Crystal Size

G crystal_size Crystal Size cooling_rate Cooling Rate cooling_rate->crystal_size Slower = Larger supersaturation Supersaturation Level supersaturation->crystal_size Lower = Larger solvent Solvent Choice solvent->crystal_size Optimal Solubility Gradient seeding Seeding seeding->crystal_size Promotes Growth agitation Agitation agitation->crystal_size Minimal = Larger

Caption: Key experimental parameters that influence the final crystal size.

References

  • Benchchem.
  • CatSci. (2021, August 25).
  • Unknown.
  • Benchchem.
  • Oxford Academic.
  • Bitesize Bio. (2025, January 22). 5 Protein Crystallization Seeding Methods for Bigger Crystals.
  • Stein, S. Cooling Rate and Crystal Size. Northwestern University.
  • Unknown.
  • ACS Publications. (2020, September 15).
  • Reddit. (2020, March 16).
  • Unknown.
  • Diamond Light Source. Crystal-seeding.
  • ResearchGate. (2017, June 12). (PDF)
  • Wikipedia.
  • CECRI, Karaikudi. Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Taylor & Francis.
  • Chegg.com. (2020, April 23).
  • MDPI. (2023, June 8). Effects of Pressure and Cooling Rates on Crystallization Behavior and Morphology of Isotactic Polypropylene.
  • Benchchem.
  • University of Rochester. How To: Grow X-Ray Quality Crystals.
  • Royal Society of Chemistry.
  • ResearchGate. (2024, January 10). How to improve the yield of chalcone synthesis?.
  • ResearchGate. (2015, February 7). How can one prevent the formation of dendritic crystals (organic compound)?.
  • University of Colorado Boulder.
  • Unknown.
  • MDPI. (2021, December 20). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones.
  • KAIST. (2010, September 15). Designing novel chalcone single crystals with ultrafast nonlinear optical responses and large multi-photon absorption coefficients.
  • YouTube. (2021, September 24).
  • AIP Publishing. (2014, April 24).
  • CrystEngComm. (2025, November 17).
  • Unknown.
  • PMC. Crystal structure of 4-methylbenzyl N′-[(thiophen-2-yl)
  • Google Patents.
  • The Good Scents Company. para-methyl acetophenone 4'-methylacetophenone.
  • PubChem. 2-Methylacetophenone.
  • PMC. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4.
  • PubChem. 2'-Ethyl-4'-methylacetophenone.
  • ChemicalBook. (2026, January 27). 2'-Hydroxy-4'-methylacetophenone.
  • PubMed. (2015, June 13). Crystal structure of 4-methyl-benzyl N'-[(thio-phen-2-yl)

Sources

Troubleshooting

overcoming solubility issues with 2'-(2-Thienylidene)-4-Methylacetophenone

Technical Support Guide: Solubility & Formulation of 2'-(2-Thienylidene)-4-Methylacetophenone Executive Summary & Compound Analysis Compound Identity: Based on your nomenclature, 2'-(2-Thienylidene)-4-Methylacetophenone...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Solubility & Formulation of 2'-(2-Thienylidene)-4-Methylacetophenone

Executive Summary & Compound Analysis

Compound Identity: Based on your nomenclature, 2'-(2-Thienylidene)-4-Methylacetophenone is identified as a thienyl-chalcone derivative .[1] It is chemically formed via the Claisen-Schmidt condensation of 4'-methylacetophenone and 2-thiophenecarboxaldehyde .[1]

  • Standard IUPAC Name: (E)-1-(4-methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one.[1]

  • Chemical Class: Heterocyclic Chalcone (

    
    -unsaturated ketone).[1]
    
  • Physicochemical Profile: Highly lipophilic (LogP ~3.5–4.0), poor aqueous solubility, planar structure prone to

    
    -
    
    
    
    stacking aggregation.

The Core Problem: Like most chalcones, this compound exhibits "brick-dust" behavior—it crystallizes efficiently due to planarity, making it difficult to dissolve in aqueous biological buffers. The thiophene ring adds electron density but does not significantly improve water solubility compared to phenyl analogs.[1]

Troubleshooting Guide (Q&A Format)

Category A: Stock Solution Preparation

Q1: "I cannot get the powder to dissolve in water or PBS. What is the correct solvent?" A: Do not attempt to dissolve the neat powder directly in aqueous buffers; it is practically insoluble (< 1


g/mL).[1]
  • Primary Solvent: Use DMSO (Dimethyl Sulfoxide) .[1] This compound should be soluble up to 20–50 mg/mL in neat DMSO.[1]

  • Secondary Option: DMF (Dimethylformamide) is also effective but more toxic for cell-based assays.[1]

  • Avoid: Ethanol/Methanol for high-concentration stocks (>10 mg/mL) if long-term stability is required, as evaporation can alter concentration.[1]

Q2: "My DMSO stock solution turned from yellow to a different shade after a week. Is it degraded?" A: Likely, yes.[1] Chalcones are photosensitive.[1]

  • Mechanism: The alkene double bond is susceptible to [2+2] photocycloaddition or cis-trans isomerization under UV/visible light.[1]

  • Solution: Store stocks in amber glass vials wrapped in aluminum foil at -20°C.

Category B: Biological Assay Application (In Vitro)

Q3: "When I dilute my DMSO stock into cell culture media, I see a cloudy precipitate." A: This is the "Crash-Out" effect.[1] The hydrophobic compound precipitates immediately when the solvent environment shifts from 100% DMSO to >99% water.[1]

  • Threshold: Keep final DMSO concentration

    
     0.5% (v/v).
    
  • Protocol Adjustment:

    • Warm the Media: Pre-warm culture media to 37°C before spiking.

    • Serial Dilution: Do not jump from 100% DMSO to 0.1% DMSO. Perform an intermediate dilution step using PBS + 0.1% Tween 80 .[1]

    • Sonicate: Briefly sonicate the media after addition (if cells are not yet present).[1]

Category C: In Vivo Formulation

Q4: "DMSO is toxic to my mice. How do I formulate this for IP or Oral administration?" A: You need a co-solvent system or a complexing agent.[1] Simple saline suspensions will result in poor bioavailability.[1]

  • Recommended Vehicle (Standard): 10% DMSO + 40% PEG-400 + 5% Tween 80 + 45% Saline.[1]

  • Advanced Vehicle (High Dose): Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    complexation (See Protocol below).[1]

Technical Data & Specifications

Table 1: Estimated Solubility Profile (Data extrapolated from structural analogs [1, 2])

Solvent / MediumSolubility Limit (Approx.)[1][2]Usage Recommendation
Water / PBS < 0.01 mg/mLDo not use for stock.[1]
DMSO 20 – 50 mg/mLStandard for stock solutions.[1]
Ethanol 5 – 15 mg/mLSuitable for chemical synthesis/purification.[1]
PEG-400 10 – 25 mg/mLExcellent for in vivo vehicle formulation.[1]
Corn Oil 5 – 10 mg/mLSuitable for oral gavage (suspension/emulsion).[1]

Detailed Protocols

Protocol A: Preparation of 20% HP- -CD Inclusion Complex (For In Vivo Use)

Why this works: The hydrophobic thiophene-chalcone enters the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior allows dissolution in water.

Materials:

  • 2'-(2-Thienylidene)-4-Methylacetophenone[1]

  • Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)[1]
  • Sterile Water or Saline[1]

Steps:

  • Prepare Vehicle: Dissolve 20g of HP-

    
    -CD in 100 mL of sterile water (20% w/v). Stir until clear.
    
  • Prepare Compound: Dissolve the specific dose of your chalcone in a minimal volume of acetone or ethanol (e.g., 50 mg in 500

    
    L).
    
  • Complexation: Add the chalcone-solvent solution dropwise into the stirring HP-

    
    -CD solution.
    
  • Evaporation: Stir openly in a fume hood for 12–24 hours to allow the organic solvent (acetone/ethanol) to evaporate, leaving the drug complexed in the aqueous phase.

  • Filtration: Filter through a 0.22

    
    m syringe filter to remove any uncomplexed drug.
    
  • Validation: Analyze concentration via HPLC before dosing.

Protocol B: "Crash-Resistant" Cell Culture Spiking
  • Prepare a 1000x stock in DMSO (e.g., 10 mM).[1]

  • Prepare an intermediate working solution (10x) in sterile PBS containing 5% BSA (Bovine Serum Albumin) .

    • Mechanism:[1][2] BSA acts as a carrier protein, binding the lipophilic chalcone and preventing precipitation.

  • Add the 10x BSA-drug mix to your cell culture media.[1]

Visual Troubleshooting Logic

SolubilityGuide Start Start: Dissolving 2'-(2-Thienylidene)-4-Methylacetophenone SolventCheck Are you preparing a Stock Solution? Start->SolventCheck StockSolvent Use DMSO (Preferred) or DMF. SolventCheck->StockSolvent Yes AppCheck What is the Application? SolventCheck->AppCheck No (Diluting) InVitro In Vitro (Cell Culture) AppCheck->InVitro InVivo In Vivo (Animal) AppCheck->InVivo PrecipCheck Did it precipitate upon dilution? InVitro->PrecipCheck RouteCheck Route of Admin? InVivo->RouteCheck SolnA 1. Warm Media to 37°C 2. Use BSA carrier 3. Keep DMSO < 0.5% PrecipCheck->SolnA Yes Oral Oral Gavage RouteCheck->Oral IP_IV IP / IV Injection RouteCheck->IP_IV FormOral Suspend in 0.5% CMC or Corn Oil Oral->FormOral FormInj Use 20% HP-beta-CD or PEG400/Tween80 IP_IV->FormInj

Figure 1: Decision tree for solvent selection and formulation based on experimental application.

References

  • Sweeting, S. G., et al. (2020).[3] "The solubility and stability of heterocyclic chalcones compared with trans-chalcone." Acta Crystallographica Section B. Available at: [Link]

  • Kalirajan, R., et al. (2024).[4] "Redefining Chalcone Synthesis: Aldol Adduct Elimination for the Rapid Access to Thienyl Chalcones." ACS Omega.[1] Available at: [Link]

  • Kumar, A., & Renuka, N. (2014). "Thienyl chalcones: small molecules that play pivotal roles."[1][5] Journal of Chemical and Pharmaceutical Research. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Purity in 2'-(2-Thienylidene)-4-Methylacetophenone Synthesis

Welcome to the Technical Support Center for the synthesis of 2'-(2-Thienylidene)-4-Methylacetophenone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2'-(2-Thienylidene)-4-Methylacetophenone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purity of this chalcone, a crucial intermediate in many synthetic pathways. Here, we address common issues encountered during its synthesis via the Claisen-Schmidt condensation, with a specific focus on the critical role of reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing 2'-(2-Thienylidene)-4-Methylacetophenone, and why is temperature a critical parameter?

The synthesis of 2'-(2-Thienylidene)-4-Methylacetophenone is typically achieved through a Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of 4-methylacetophenone and 2-thiophenecarboxaldehyde.[1][2] Temperature is a pivotal parameter in this synthesis because it directly influences the reaction rate, the potential for side reactions, and ultimately, the purity of the final product.[3]

The Claisen-Schmidt condensation is a type of crossed aldol condensation.[4] The mechanism involves the deprotonation of the α-carbon of 4-methylacetophenone by a base (commonly NaOH or KOH) to form a reactive enolate ion.[5] This enolate then acts as a nucleophile, attacking the carbonyl carbon of 2-thiophenecarboxaldehyde. The subsequent aldol addition product readily dehydrates to form the stable, conjugated α,β-unsaturated ketone, which is our target chalcone.[2]

Controlling the temperature is crucial for several reasons:

  • Reaction Rate: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to unwanted side reactions.[6]

  • Side Reactions: Elevated temperatures can promote side reactions such as the self-condensation of 4-methylacetophenone or the Cannizzaro reaction of 2-thiophenecarboxaldehyde (though less likely as it has no α-hydrogens).[7][8] Michael addition of the enolate to the newly formed chalcone can also occur, leading to byproducts.[7]

  • Product Stability: Chalcones can be susceptible to polymerization or decomposition at high temperatures, resulting in a dark, tarry reaction mixture and reduced purity.[6]

Therefore, maintaining an optimal temperature range is key to maximizing the yield of the desired product while minimizing the formation of impurities.

Q2: I am observing a low purity of my 2'-(2-Thienylidene)-4-Methylacetophenone product. Could the reaction temperature be the cause?

Yes, incorrect reaction temperature is a very common reason for low product purity. Both temperatures that are too low and too high can negatively impact the final purity of your chalcone.

  • Temperatures that are too low: While some Claisen-Schmidt reactions proceed well at room temperature, a temperature that is too low for this specific transformation may lead to an incomplete reaction.[6] This results in a crude product contaminated with unreacted 4-methylacetophenone and 2-thiophenecarboxaldehyde. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to ensure it has gone to completion.[9]

  • Temperatures that are too high: As mentioned previously, elevated temperatures can trigger a cascade of side reactions. The most common issues arising from excessive heat are:

    • Increased byproduct formation: This includes self-condensation products and Michael adducts.[7][8]

    • Polymerization/Decomposition: This is often indicated by the reaction mixture turning dark or forming a tar-like substance.[6]

Troubleshooting Guide: Impact of Reaction Temperature on Purity

This section provides a structured approach to diagnosing and resolving purity issues related to reaction temperature.

Observed Problem Potential Cause (Temperature-Related) Recommended Solution
High levels of unreacted starting materials in the final product (confirmed by TLC/NMR). The reaction temperature was too low, leading to an incomplete reaction.[6]Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC. For some systems, gentle heating may be necessary to drive the reaction to completion.[6]
Presence of multiple, difficult-to-separate spots on TLC, and a lower than expected melting point of the crude product. The reaction temperature was too high, promoting the formation of various side products.[7][8]Reduce the reaction temperature. Many chalcone syntheses can be effectively carried out at room temperature (25-30°C) or even in an ice bath to minimize side reactions.[10][11]
The reaction mixture turned dark brown or black, resulting in an oily or tarry crude product. Excessive heat led to the decomposition or polymerization of the reactants or the chalcone product.[6]Immediately lower the reaction temperature. If using a strong base, consider adding it slowly to control the initial exotherm of the reaction. Running the reaction at a lower temperature for a longer duration is often a successful strategy.
The final product is an oil and will not crystallize, even after purification attempts. This can be due to significant impurities depressing the melting point.[12] While not solely a temperature issue, high temperatures can exacerbate the formation of these impurities.First, attempt to purify a small sample of the oil via column chromatography to see if the pure compound is a solid.[7] If so, optimize the reaction temperature to reduce impurity formation. If the pure compound is still an oil, it may have a low melting point.
Experimental Protocols

Protocol 1: Synthesis of 2'-(2-Thienylidene)-4-Methylacetophenone at Optimized Room Temperature

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

  • Reactant Preparation: In a suitable flask, dissolve 4-methylacetophenone (1.0 equivalent) in ethanol.

  • Aldehyde Addition: To the stirred solution, add 2-thiophenecarboxaldehyde (1.0 equivalent).

  • Catalyst Addition: While maintaining the temperature between 25-30°C, slowly add an aqueous solution of sodium hydroxide (e.g., 10% w/v) dropwise.[10]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 14-16 hours).[13]

  • Work-up: Once the reaction is complete, pour the mixture into cold water and acidify with dilute hydrochloric acid to precipitate the crude product.[7]

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and air dry.[14] The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol.[9][15]

Protocol 2: Purification by Recrystallization

Effective purification is critical for obtaining high-purity chalcones.[15]

  • Solvent Selection: Choose a solvent in which the chalcone is sparingly soluble at room temperature but highly soluble at an elevated temperature.[15] Ethanol is a commonly used and effective solvent for recrystallizing many chalcones.[12]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture to boiling with stirring to dissolve the solid.[12]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[12]

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should occur. Further cooling in an ice bath can maximize the yield of crystals.[11]

  • Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold solvent to remove any remaining soluble impurities.[15]

  • Drying: Dry the purified crystals completely before characterization.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting purity issues in the synthesis of 2'-(2-Thienylidene)-4-Methylacetophenone, with a focus on temperature-related problems.

G Start Low Purity of 2'-(2-Thienylidene)-4-Methylacetophenone TLC_Analysis Analyze Crude Product by TLC Start->TLC_Analysis Tarry_Mixture Dark/Tarry Reaction Mixture Start->Tarry_Mixture Visual Observation Unreacted_SM High Levels of Starting Materials Present TLC_Analysis->Unreacted_SM Identified Starting Materials Multiple_Spots Multiple Unidentified Spots TLC_Analysis->Multiple_Spots Complex Mixture Increase_Temp Hypothesis: Temperature Too Low Solution: Increase Temperature Incrementally & Monitor Unreacted_SM->Increase_Temp Decrease_Temp Hypothesis: Temperature Too High Solution: Decrease Temperature (e.g., use ice bath) Multiple_Spots->Decrease_Temp Harsh_Conditions Hypothesis: Excessively High Temperature Solution: Lower Temperature, Slow Base Addition Tarry_Mixture->Harsh_Conditions Purification Purify via Recrystallization or Column Chromatography Increase_Temp->Purification Decrease_Temp->Purification Harsh_Conditions->Purification Final_Analysis Analyze Purity of Final Product (TLC, Melting Point, NMR) Purification->Final_Analysis End High Purity Product Final_Analysis->End

Caption: Troubleshooting workflow for purity optimization.

References

  • Shiyaliya, B., et al. (2020). Synthesis and characterization of chalcone derivatives: A comparative evaluation of NaOH and KOH. Journal of Chemical Society of Pakistan, 42(4), 586-591.
  • Mandge, S., et al. (2007). Synthesis and Characterization of Some Chalcone Derivatives. Trends in Applied Sciences Research, 2(1), 52-56.
  • Rasayan, J. (2012). SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL CHALCONE DERIVATIVES. Rasayan Journal of Chemistry, 5(2), 235-239.
  • Asian Journal of Organic & Medicinal Chemistry. (2018). Synthesis and Characterization of Some Novel Chalcone Derivatives and its Antimicrobial Activity. Asian Journal of Organic & Medicinal Chemistry, 3(3), 116-120.
  • Bentham Science. (2025, September 30). New Chalcone Derivatives: Synthesis, Characterization, Antioxidant, Antimicrobial, and Docking Study Against GLcN-6-P Synthase. Bentham Science.
  • Chemistry LibreTexts. (2021, August 16). 4: The Aldol Condensation – Preparation of Chalcones (Experiment). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. Retrieved from [Link]

  • Journal of Emerging Technologies and Innovative Research. (2020, July). SYNTHESIS OF CHALCONES. JETIR, 7(7).
  • RSC Publishing. (n.d.). Topography of the free energy landscape of Claisen–Schmidt condensation: solvent and temperature effects on the rate-controlling step. Retrieved from [Link]

  • ResearchGate. (2024, January 10). How to improve the yield of chalcone synthesis? Retrieved from [Link]

  • PMC. (n.d.). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. Retrieved from [Link]

  • Vedantu. (n.d.). Claisen Condensation Mechanism: Steps, Example & Tips. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]

  • Scribd. (n.d.). Claisen-Schmidt Condensation | PDF. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of the catalysts, solvents, temperature on the Claisen-Schmidt reactions of 1b with 2a. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 2'-(2-Thienylidene)-4-Methylacetophenone under UV Irradiation

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2'-(2-Thienylidene)-4-Methylacetophenone. This guide is designed to provide in-depth technical assistan...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2'-(2-Thienylidene)-4-Methylacetophenone. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the stability of this compound under UV irradiation. As a chalcone derivative, its unique structure presents both opportunities and challenges in various applications, particularly concerning its photostability.

I. Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions based on established scientific principles.

Issue 1: Rapid Decrease in UV-Vis Absorbance During Irradiation

Symptom: You observe a significant and rapid drop in the characteristic UV absorbance of 2'-(2-Thienylidene)-4-Methylacetophenone shortly after initiating UV irradiation.

Potential Causes & Solutions:

  • Photodegradation: The primary cause is likely the inherent photosensitivity of the chalcone scaffold, leading to molecular breakdown.[1][2] Chalcones are known to undergo various photochemical reactions upon UV exposure.

    • Solution: Reduce the intensity of the UV source or increase the distance between the source and the sample. Consider using cutoff filters to eliminate shorter, more energetic wavelengths if your experiment allows.

  • trans-cis Isomerization: UV irradiation can induce the isomerization of the more stable trans isomer to the cis isomer.[3][4][5] The cis isomer often has a different molar absorptivity and may absorb at a slightly different wavelength, leading to a decrease in absorbance at the λmax of the trans isomer.

    • Solution: Monitor the full UV-Vis spectrum over time, not just the λmax. Look for the appearance of new peaks or isosbestic points, which are indicative of an equilibrium between two species.[5]

  • Solvent Effects: The solvent can play a crucial role in the photostability of a compound. Some solvents can promote degradation pathways.

    • Solution: Evaluate the photostability in a range of solvents with varying polarities and proticities. Aprotic solvents are often preferred for stability studies of similar compounds.[6]

Issue 2: Appearance of New Peaks in HPLC Chromatogram After UV Exposure

Symptom: Your HPLC analysis of an irradiated sample of 2'-(2-Thienylidene)-4-Methylacetophenone shows the emergence of new peaks that were not present in the original, unirradiated sample.

Potential Causes & Solutions:

  • Formation of Photodegradation Products: The new peaks are likely degradation products resulting from photochemical reactions.[2][7]

    • Solution: Employ a stability-indicating HPLC method capable of resolving the parent compound from its potential degradants.[7] This may require optimizing the mobile phase composition, gradient, and column chemistry. Mass spectrometry (LC-MS) can be invaluable for identifying the structures of these new compounds.

  • cis-Isomer Formation: One of the new peaks could correspond to the cis-isomer of 2'-(2-Thienylidene)-4-Methylacetophenone.[8]

    • Solution: Attempt to isolate the new peak and characterize it using NMR spectroscopy. The coupling constants of the vinylic protons are characteristically different for cis and trans isomers.[9]

  • Photocyclization or Dimerization: Chalcones are known to undergo photocyclization to form flavanones or [2+2] cycloaddition reactions to form dimers.[10][11]

    • Solution: These products will have significantly different molecular weights. Utilize LC-MS to identify the molecular ions of the new peaks and compare them to the expected masses of cyclized or dimerized products.

Issue 3: Inconsistent or Irreproducible Photostability Data

Symptom: You are obtaining variable results across replicate experiments when assessing the photostability of 2'-(2-Thienylidene)-4-Methylacetophenone.

Potential Causes & Solutions:

  • Fluctuations in UV Lamp Output: The intensity of UV lamps can decrease over time or fluctuate, leading to inconsistent light exposure.

    • Solution: Regularly calibrate your UV light source using a radiometer or lux meter.[12][13] Ensure the lamp has reached a stable operating temperature before starting experiments.

  • Presence of Quenchers: Contaminants in your solvent or sample, such as dissolved oxygen, can quench the excited state of the molecule, affecting its photochemical behavior.[14][15][16]

    • Solution: Deoxygenate your solutions by bubbling with an inert gas like nitrogen or argon before and during irradiation.[5] Use high-purity solvents to minimize impurities.

  • Temperature Variations: Photochemical reaction rates can be temperature-dependent.

    • Solution: Conduct your experiments in a temperature-controlled environment, such as a photostability chamber.[13] Always run a dark control (a sample protected from light but kept at the same temperature) to differentiate between thermal and photodegradation.[17]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and experimental design for 2'-(2-Thienylidene)-4-Methylacetophenone.

Q1: What are the primary photodegradation pathways for chalcones like 2'-(2-Thienylidene)-4-Methylacetophenone?

A1: The primary photodegradation pathways for chalcones upon UV irradiation include:

  • trans-cis Isomerization: This is often the initial and most common photoreaction, leading to a photostationary state containing both isomers.[4][5][18]

  • Photocyclization: Chalcones can undergo intramolecular cyclization to form flavanones or other heterocyclic structures.[11]

  • [2+2] Cycloaddition: This bimolecular reaction can lead to the formation of cyclobutane dimers, especially at higher concentrations.[10]

  • Oxidative Cleavage: In the presence of oxygen, the double bond can be cleaved, leading to the formation of smaller aromatic aldehydes and ketones.

  • Radical Reactions: UV light can induce the formation of radical species, which can then participate in a variety of secondary reactions.[1]

Q2: How should I properly store 2'-(2-Thienylidene)-4-Methylacetophenone to ensure its stability?

A2: To ensure the long-term stability of 2'-(2-Thienylidene)-4-Methylacetophenone, follow these storage guidelines:

  • Protection from Light: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.[19][20]

  • Temperature: For long-term storage, it is advisable to keep the compound in a cool, dark, and dry place.[21] Refrigeration or freezing may be appropriate, but always refer to the supplier's recommendations.[6]

  • Inert Atmosphere: For highly sensitive applications, consider storing the solid under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[20]

Q3: What analytical techniques are most suitable for monitoring the photostability of this compound?

A3: A combination of spectroscopic and chromatographic techniques is ideal:

  • UV-Vis Spectrophotometry: This is a straightforward method for monitoring the overall disappearance of the parent compound by tracking the decrease in its characteristic absorbance over time.[22][23][24] It is particularly useful for determining degradation kinetics.

  • High-Performance Liquid Chromatography (HPLC): HPLC, especially with a photodiode array (PDA) or UV detector, is essential for separating the parent compound from its photoproducts and quantifying the extent of degradation.[2][7][25]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is invaluable for identifying the molecular weights of the degradation products, providing crucial information for elucidating the degradation pathways.

Q4: Are there any specific safety precautions I should take when working with 2'-(2-Thienylidene)-4-Methylacetophenone and UV light?

A4: Yes, always adhere to standard laboratory safety protocols:

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves.[26] When handling the solid powder, avoid generating dust.[21]

  • UV Radiation: Never look directly at an active UV light source. Ensure that the UV irradiation setup is properly shielded to prevent accidental exposure to skin and eyes.

  • Chemical Handling: Handle the compound in a well-ventilated area or a fume hood.[26]

III. Experimental Protocols & Data Presentation

Protocol 1: General Photostability Assessment using UV-Vis Spectrophotometry

This protocol outlines a fundamental procedure for evaluating the photostability of 2'-(2-Thienylidene)-4-Methylacetophenone in solution.

  • Preparation of Stock Solution: Prepare a stock solution of 2'-(2-Thienylidene)-4-Methylacetophenone in a suitable UV-transparent solvent (e.g., HPLC-grade acetonitrile or ethanol) at a known concentration (e.g., 10 µg/mL).[27]

  • Sample Preparation:

    • Test Sample: Pipette a known volume of the stock solution into a quartz cuvette.

    • Dark Control: Pipette the same volume of the stock solution into an identical quartz cuvette and wrap it completely in aluminum foil to shield it from light.[17]

  • Initial Absorbance Measurement: Record the full UV-Vis spectrum (e.g., 200-500 nm) of the test sample before irradiation to determine the initial absorbance at the wavelength of maximum absorption (λmax).[28]

  • UV Irradiation: Place both the test sample and the dark control in a photostability chamber or at a fixed distance from a calibrated UV lamp.[12][13]

  • Time-Course Monitoring: At regular time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), remove both cuvettes and record the UV-Vis spectrum of the test sample. After each measurement, return the samples to the irradiation setup.

  • Final Measurement: After the total irradiation period, record the final UV-Vis spectrum of both the test sample and the dark control.

  • Data Analysis: Plot the absorbance at λmax as a function of irradiation time. Calculate the percentage of degradation at each time point relative to the initial absorbance.

Data Presentation: Example Photostability Data
Irradiation Time (minutes)Absorbance at λmax (AU)% Degradation
01.0520.0
300.84120.1
600.67336.0
1200.45257.0
2400.21179.9
Protocol 2: Analysis of Photodegradation Products by RP-HPLC

This protocol provides a framework for the separation and quantification of 2'-(2-Thienylidene)-4-Methylacetophenone and its photoproducts.

  • Sample Preparation for Irradiation: Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile) at a higher concentration than for UV-Vis analysis (e.g., 100 µg/mL). Place the solution in a chemically inert, transparent container. Prepare a dark control sample as described previously.

  • UV Irradiation: Expose the sample to a UV source for a predetermined period based on preliminary photostability tests.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[7]

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid) is often effective.[29][30] For example, a linear gradient from 40% to 90% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.[7]

    • Detection: UV detector set at the λmax of the parent compound and potentially other wavelengths to detect degradants with different chromophores.[29]

    • Injection Volume: 20 µL.

  • Analysis: Inject the initial (t=0) sample, the irradiated sample, and the dark control sample onto the HPLC system.

  • Data Analysis: Compare the chromatograms. Identify the peak corresponding to the parent compound based on its retention time in the t=0 sample. New peaks in the irradiated sample represent photoproducts. Calculate the percentage of the parent compound remaining and the relative percentage of each photoproduct based on peak area.

IV. Visualizations

Diagram 1: General Photochemical Pathways of Chalcones

G Trans trans-Chalcone (Ground State, S₀) Excited Excited State (S₁ or T₁) Trans->Excited UV Photon (hν) Absorption Excited->Trans Fluorescence/ Non-radiative Decay Cis cis-Chalcone (Ground State, S₀) Excited->Cis Isomerization Degradation Degradation Products (e.g., Cyclized, Dimerized, Oxidized Products) Excited->Degradation Irreversible Photoreactions Quenching Quenching (e.g., by O₂) Excited->Quenching Cis->Excited UV Photon (hν) Absorption

Caption: Potential photochemical pathways for chalcones upon UV irradiation.

Diagram 2: Troubleshooting Workflow for Photostability Experiments

G Start Start: Observe Unexpected Results Problem Problem Identification Start->Problem Cause1 Rapid Absorbance Loss Problem->Cause1 e.g. Cause2 New HPLC Peaks Problem->Cause2 e.g. Cause3 Inconsistent Data Problem->Cause3 e.g. Sol1a Check for Degradation (Reduce UV Intensity) Cause1->Sol1a Potential Cause Sol1b Check for Isomerization (Full Spectrum Scan) Cause1->Sol1b Potential Cause Sol2a Identify Degradants (Use LC-MS) Cause2->Sol2a Potential Cause Sol2b Confirm Isomer (Isolate & use NMR) Cause2->Sol2b Potential Cause Sol3a Calibrate UV Source Cause3->Sol3a Potential Cause Sol3b Control Environment (Deoxygenate, Temp. Control) Cause3->Sol3b Potential Cause End Resolution Sol1a->End Sol1b->End Sol2a->End Sol2b->End Sol3a->End Sol3b->End

Caption: A logical workflow for troubleshooting common photostability issues.

V. References

  • Journal of the Chemical Society, Chemical Communications. (n.d.). Stereoselective photocycloadditions of chalcone derivatives in a crystalline inclusion complex with 1,1,6,6-tetraphenylhexa-2,4-diyne-1,6-diol. RSC Publishing. Retrieved from

  • MDPI. (2018, May 17). Absorption and Photo-Stability of Substituted Dibenzoylmethanes and Chalcones as UVA Filters. Retrieved from

  • ACS Publications. (2025, December 14). Chalcone Derivatives: Antioxidant Activity, Photoprotective Properties, and Stability under UV Irradiation | ACS Omega. Retrieved from

  • SciELO México. (n.d.). Photochemical Transformations of Chalcone-Vitamin E Hybrids. Retrieved from

  • PubMed. (2025, December 15). Chalcone Derivatives: Antioxidant Activity, Photoprotective Properties, and Stability under UV Irradiation. Retrieved from

  • National Institutes of Health. (n.d.). Universal quenching of common fluorescent probes by water and alcohols - PMC. Retrieved from

  • Semantic Scholar. (n.d.). [PDF] Photochemical Transformation of Chalcone Derivatives. Retrieved from

  • Sciforum. (n.d.). FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. Retrieved from

  • ChemRxiv. (n.d.). TICT Caused Quenching in Organic Semiconductors. Retrieved from

  • Semantic Scholar. (n.d.). SYNTHESIS AND PRELIMINARY EVALUATION OF SEVERAL CHALCONE DERIVATIVES AS SUNSCREEN COMPOUNDS. Retrieved from

  • ResearchGate. (2022, October 12). Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation produc. Retrieved from

  • KoreaScience. (2001, March 1). Photochemical Transformation of Chalcone Derivatives. Retrieved from

  • chemfd.github.io. (n.d.). Chapter 7 Non-emmisive Deactivation of the Excited State | Photochemistry and Photophysics. Retrieved from

  • Scribd. (n.d.). Chalcone MSDS: Safety & Handling Guide | PDF. Retrieved from

  • Wikipedia. (n.d.). Quenching (fluorescence). Retrieved from

  • (n.d.). Chalcone. Retrieved from

  • (n.d.). Quenching of. Retrieved from

  • Sampled. (2025, June 25). Photostability Testing. Retrieved from

  • PubMed. (2024, December 18). Development and validation of a UV-Vis spectrophotometric method for estimation of total content of chalcone. Retrieved from

  • Benchchem. (n.d.). Practical Guide to Working with Chalcones in a Lab Setting: Application Notes and Protocols. Retrieved from

  • International Journal of Research in Pharmacy and Allied Science. (2025, April 30). FT-IR and UV-Vis Spectroscopic studies of Co(II), Cu(II) and Mn(II) metal complexes of 2-methoxy-2'-hydroxychalcone. Retrieved from

  • (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from

  • Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. Retrieved from

  • Benchchem. (n.d.). High-performance liquid chromatography (HPLC) method for analyzing chalcone synthesis reactions.. Retrieved from

  • Q-Lab. (n.d.). Understanding ICH Photostability Testing. Retrieved from

  • ClinicSearch. (2022, September 26). Synthesis of dibenzoylmethane-flavonoid hybrids as potential uv filters. Hybrids of chalcones. Retrieved from

  • PubMed. (2023, July 21). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. Retrieved from

  • Q1 Scientific. (2021, July 28). Photostability testing theory and practice. Retrieved from

  • PubMed. (n.d.). Antitumorigenic activities of chalcones (II). Photo-isomerization of chalcones and the correlation with their biological activities. Retrieved from

  • National Institutes of Health. (n.d.). Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent - PMC. Retrieved from

  • ResearchGate. (2024, December 18). Development and validation of a UV-Vis spectrophotometric method for estimation of total content of chalcone. Retrieved from

  • Benchchem. (n.d.). A Technical Guide to the Photochemical Synthesis of cis-Chalcone. Retrieved from

  • ResearchGate. (2024, December 18). Development and validation of a UV-Vis spectrophotometric method for estimation of total content of chalcone. Retrieved from

  • IAGIM. (n.d.). Photostability. Retrieved from

  • ResearchGate. (n.d.). Photoisomerization mechanism of the chalcone molecules.. Retrieved from

  • PubMed. (2011, March 3). Photodissociation dynamics of acetophenone and its derivatives with intense nonresonant femtosecond pulses. Retrieved from

  • Benchchem. (n.d.). An In-depth Technical Guide on the Natural Occurrence of Cis-Chalcone Derivatives. Retrieved from

  • (n.d.). HPLC OF FLAVANONES AND CHALCONES IN DIFFERENT SPECIES AND CLONES OF SALIX. Retrieved from

  • ResearchGate. (2016, March 27). How can we store Pyrazolin from chalcone and hydrazine hydrate?. Retrieved from

  • (2024, April 1). Chalcones – Features, Identification Techniques, Attributes and Application in Agriculture. Retrieved from

  • ResearchGate. (2017, November 17). (PDF) Visible light photocatalytic degradation of acetophenone using H2O2 sensitised BiVO4, Int. J. Curr. Res. Chem. Pharm. Sci. 3 (2), 2016, 10-15. A.M. Umabala, P. Suresh and A.V. Prasada Rao.. Retrieved from

  • Benchchem. (n.d.). 4'-Methylacetophenone-D10 stability and storage conditions. Retrieved from

  • RD Laboratories. (n.d.). Photostability. Retrieved from

  • IJPPR. (2025, May 15). Photostability Study of Biopharmaceutical Products. Retrieved from

  • MedchemExpress.com. (n.d.). 4'-Methylacetophenone | Phenolic Compound. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Introduction: Decoding the Vibrational Signature of a Thiophene-Based Chalcone

An In-Depth Guide to the FTIR Vibrational Assignment of 2'-(2-Thienylidene)-4-Methylacetophenone Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are a pivotal class of compounds...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the FTIR Vibrational Assignment of 2'-(2-Thienylidene)-4-Methylacetophenone

Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are a pivotal class of compounds in medicinal chemistry and materials science.[1] The specific molecule of interest, 2'-(2-Thienylidene)-4-Methylacetophenone, incorporates a 4-methylphenyl ring and a sulfur-containing thiophene ring. This unique combination of functional groups results in a distinct infrared (IR) spectrum, which acts as a molecular fingerprint.

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable, non-destructive technique used to identify functional groups and elucidate molecular structures by measuring the absorption of infrared radiation by a sample's molecular vibrations.[2] This guide provides a comprehensive analysis of the FTIR vibrational assignments for 2'-(2-Thienylidene)-4-Methylacetophenone. We will dissect its spectrum by comparing it with precursor molecules and referencing data from analogous chalcone structures and computational studies. This approach ensures a robust and well-supported vibrational assignment for researchers in drug development and materials science.

Molecular Structure and Predicted Vibrational Modes

To accurately assign the vibrational modes, we must first understand the molecule's structure, which is synthesized via a Claisen-Schmidt condensation between 4'-methylacetophenone and thiophene-2-carbaldehyde.[3][4] The resulting structure contains several key functional groups, each with characteristic vibrations.

Caption: Molecular structure of 2'-(2-Thienylidene)-4-Methylacetophenone.

The primary vibrational modes can be predicted as follows:

  • C-H Vibrations: Stretching modes for aromatic C-H bonds (on both the phenyl and thiophene rings) typically appear above 3000 cm⁻¹. The vinyl C-H on the bridge and the aliphatic C-H of the methyl group will have distinct stretching and bending frequencies.[5]

  • C=O Stretching: The carbonyl (ketone) group is conjugated with the C=C double bond and the phenyl ring. This conjugation lowers the vibrational frequency compared to a simple aliphatic ketone.

  • C=C Stretching: Vibrations from the vinyl group (C=C) of the chalcone bridge and the aromatic rings (phenyl and thiophene) are expected in the 1450-1650 cm⁻¹ region.

  • Thiophene Ring Vibrations: The thiophene ring has characteristic ring stretching and C-S stretching modes.

  • Fingerprint Region (< 1400 cm⁻¹): This region will contain a complex series of C-H bending (in-plane and out-of-plane), C-C stretching, and skeletal deformation modes that are unique to the overall molecular structure.

Experimental and Analytical Workflow

A robust assignment requires a multi-faceted approach. The experimental spectrum of the synthesized chalcone should be compared against both its precursors and theoretical models. This comparative logic validates the assignments and confirms the successful synthesis.

Caption: Workflow for FTIR vibrational assignment.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: A small amount of the solid, polycrystalline 2'-(2-Thienylidene)-4-Methylacetophenone sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Pressure Application: A pressure clamp is applied to ensure firm and uniform contact between the sample and the crystal. This step is critical for obtaining a high-quality spectrum with good signal-to-noise ratio.

  • Data Acquisition: The spectrum is recorded, typically in the 4000–400 cm⁻¹ range. A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.

  • Data Processing: The resulting spectrum is analyzed for peak positions, intensities, and shapes.

This ATR method is often preferred over traditional KBr pellets for its simplicity, speed, and the minimal sample preparation required.[1]

Detailed Vibrational Band Assignments

The following table provides a detailed assignment of the major vibrational bands for 2'-(2-Thienylidene)-4-Methylacetophenone, based on established values for chalcones, thiophenes, and acetophenones.[6][7][8][9]

Wavenumber (cm⁻¹)IntensityVibrational AssignmentNotes
~3080 - 3020MediumAromatic & Vinyl C-H Stretching (ν C-H)Peaks in this region confirm the presence of sp² hybridized C-H bonds from both the aromatic rings and the alkene bridge.
~2920WeakAsymmetric Methyl C-H Stretching (νₐₛ CH₃)Characteristic of the methyl group on the acetophenone moiety.[2]
~2860WeakSymmetric Methyl C-H Stretching (νₛ CH₃)Also characteristic of the methyl group.
~1655 Strong C=O Stretching (ν C=O) This is the most intense and characteristic peak for a chalcone. Its position below 1700 cm⁻¹ confirms conjugation with the C=C bond and aromatic system.[6][7]
~1595 Strong C=C Stretching (ν C=C) Primarily from the vinyl group of the enone system, but also coupled with aromatic ring vibrations. Its high intensity is typical for the chalcone backbone.[7]
~1570, ~1490MediumAromatic Ring Skeletal Vibrations (ν C=C)These bands arise from the stretching and contraction of the carbon-carbon bonds within the 4-methylphenyl and thiophene rings.
~1440MediumMethyl C-H Asymmetric Bending (δₐₛ CH₃)Deformation vibration of the methyl group.
~1360MediumMethyl C-H Symmetric Bending (δₛ CH₃)Also known as the "umbrella" mode of the methyl group.[5]
~1280MediumAromatic C-H In-Plane Bending (β C-H)In-plane bending modes from both the phenyl and thiophene rings contribute here.
~1180MediumC-CO-C Stretching & DeformationVibration involving the bond between the phenyl ring and the carbonyl carbon.
~820StrongAromatic C-H Out-of-Plane Bending (γ C-H)The position of this strong band is indicative of the substitution pattern on the aromatic rings. For the 1,4-disubstituted (para) phenyl ring, a strong peak is expected in the 800-840 cm⁻¹ range.
~720MediumThiophene Ring Vibration (C-S-C) / C-H Out-of-PlaneThis region often contains vibrations characteristic of the thiophene ring, including contributions from C-S stretching and C-H out-of-plane bending.

Comparative Analysis: The Power of Context

A vibrational assignment gains significant authority when placed in context. Comparing the product spectrum with its starting materials and with theoretical data is crucial.

  • Comparison with Reactants: The spectrum of 2'-(2-Thienylidene)-4-Methylacetophenone should be overlaid with the spectra of 4'-methylacetophenone[8] and thiophene-2-carbaldehyde. Key differences confirming the reaction include:

    • The disappearance of the aldehyde C-H stretch (~2750 cm⁻¹) from thiophene-2-carbaldehyde.

    • A significant shift of the C=O stretch from its position in 4'-methylacetophenone (typically ~1685 cm⁻¹) to a lower frequency (~1655 cm⁻¹) in the chalcone product, indicating increased conjugation.[7]

    • The appearance of a new, strong C=C stretching band (~1595 cm⁻¹) corresponding to the newly formed vinyl bridge.

  • Role of Computational Analysis: As demonstrated in numerous studies, Density Functional Theory (DFT) calculations are a powerful tool for predicting vibrational frequencies.[1][10][11] Theoretical calculations provide a complete set of vibrational modes and their expected IR intensities. By comparing the calculated spectrum with the experimental one, assignments for complex vibrations in the fingerprint region can be made with much higher confidence. Furthermore, Potential Energy Distribution (PED) analysis, often performed alongside DFT, can precisely determine the contribution of different functional groups to a specific vibrational mode, which is invaluable for resolving overlapping peaks.[11]

Conclusion

The FTIR spectrum of 2'-(2-Thienylidene)-4-Methylacetophenone is rich with structural information. The definitive assignment of its vibrational modes relies on a systematic approach that combines experimental data with a deep understanding of group frequencies and comparative analysis. The key markers for this molecule are the strong carbonyl (C=O) absorption around 1655 cm⁻¹ and the vinyl (C=C) stretching band near 1595 cm⁻¹ . These, along with the characteristic vibrations of the 4-methylphenyl and thiophene rings, provide a unique spectral signature that can be used for identification, purity assessment, and further studies of its chemical and biological properties.

References

Sources

Comparative

Comparative Guide: Mass Spectrometric Profiling of Thienyl-Chalcones vs. Phenyl-Analogs

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2'-(2-Thienylidene)-4-Methylacetophenone , comparing its diagnostic behavior against its standard carbocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2'-(2-Thienylidene)-4-Methylacetophenone , comparing its diagnostic behavior against its standard carbocyclic analog, 4-Methylchalcone .

Executive Summary

2'-(2-Thienylidene)-4-Methylacetophenone (hereafter TMAP ) represents a specialized class of heterocyclic chalcones often utilized as scaffolds in anticancer and anti-inflammatory drug discovery. In bioanalytical assays, distinguishing TMAP from its metabolic analogs is critical.

This guide compares the MS performance of TMAP against the standard 4-Methylchalcone (4-MC) . The analysis demonstrates that TMAP offers superior diagnostic specificity due to the unique fragmentation channels of the thiophene moiety and the characteristic


S isotopic signature, making it a more robust candidate for metabolic tracking than pure hydrocarbon analogs.

Structural Specifications & Experimental Setup

Chemical Identities
FeatureProduct: TMAP Alternative: 4-Methylchalcone (4-MC)
Structure 3-(2-Thienyl)-1-(4-methylphenyl)-2-propen-1-one1-(4-Methylphenyl)-3-phenyl-2-propen-1-one
Formula C

H

OS
C

H

O
Monoisotopic Mass 228.0609 Da222.1045 Da
Key Moiety Thiophene Ring (Heterocycle) Phenyl Ring (Carbocycle)
Isotopic Signature Distinct M+2 (

S, ~4.5%)
Negligible M+2
Experimental Protocol (LC-MS/MS & GC-EI)

To replicate the fragmentation data described below, ensure the following parameters are met. This protocol is self-validating; the observation of the m/z 119 base peak confirms correct ionization energy.

Step 1: Sample Preparation

  • Dissolve 1 mg of TMAP in 1 mL of HPLC-grade Acetonitrile (ACN).

  • Dilute to 10 µg/mL with 0.1% Formic Acid in Water/ACN (50:50 v/v).

Step 2: Electrospray Ionization (ESI-MS/MS)

  • Instrument: Triple Quadrupole MS (e.g., Agilent 6400 Series or equivalent).

  • Mode: Positive Ion (+ESI).

  • Capillary Voltage: 3500 V.

  • Collision Energy (CE): Ramp 10–40 eV to generate breakdown curves.

  • Validation Check: Monitor m/z 229

    
     119 transition. If signal < 10^4 cps, check nebulizer pressure.
    

Step 3: Electron Impact (GC-MS)

  • Inlet Temp: 250°C.

  • Ion Source: 70 eV (Standard Hard Ionization).

  • Scan Range: m/z 40–300.

Fragmentation Performance Comparison

The following data contrasts the fragmentation behavior of the Thienyl derivative (TMAP) versus the Phenyl alternative (4-MC).

Quantitative Fragment Data (ESI+ Mode)
Fragment TypeTMAP (Thienyl) m/z4-MC (Phenyl) m/zMechanistic Insight
Precursor Ion

229 223 TMAP shift of +6 Da and presence of Sulfur.
Base Peak (Acylium) 119 119 Both share the 4-methylbenzoyl core (

). This confirms the "A-Ring" identity.
B-Ring Vinyl Cation 109 103 Critical Differentiator. TMAP yields a thienyl-vinyl cation (

), whereas 4-MC yields a styryl cation.
Heterocycle/Aryl Ion 83 77 TMAP produces a thienyl cation (

). 4-MC produces a phenyl cation (

).
Neutral Loss -110 Da (Thiophene-C2H2)-104 Da (Styrene)TMAP eliminates the thiophene moiety more readily due to S-heteroatom stabilization.
Isotopic "Fingerprinting" Advantage

The TMAP product offers a distinct advantage in complex matrices (e.g., blood plasma) due to the Sulfur-34 isotope .

  • 4-MC (Alternative): The M+2 peak is purely from

    
    C contributions (< 0.5% relative abundance).
    
  • TMAP (Product): The M+2 peak (m/z 231) has a relative abundance of ~4.5% due to

    
    S.
    
  • Application: This allows for "isotope pattern filtering" in software, significantly reducing false positives compared to the 4-MC alternative.

Mechanistic Pathways (Causality Analysis)

Understanding the why behind the fragmentation allows researchers to predict metabolic products.

Primary Pathway: -Cleavage

The dominant fragmentation for both compounds is the cleavage of the bond between the carbonyl carbon and the alpha-carbon of the alkene.

  • Mechanism: The ionization charge localizes on the carbonyl oxygen.[1] Inductive cleavage breaks the

    
     bond.
    
  • Result: Formation of the stable 4-methylbenzoyl cation (m/z 119) . This is the "Base Peak" for both, serving as a conserved anchor for identification.

Secondary Pathway: Thiophene Ring Disintegration

Unlike the phenyl ring in 4-MC, which is robust, the thiophene ring in TMAP undergoes specific ring-opening fragmentation.

  • CS Loss: High-energy collisions (EI > 50 eV) can cause the thiophene ring to eject a CS neutral (44 Da) or CHS radical, a pathway absent in the phenyl alternative.

Visualization of Fragmentation Pathways[2][3][4][5][6]

The following diagram maps the specific dissociation channels for TMAP under ESI-MS/MS conditions.

TMAP_Fragmentation cluster_legend Pathway Legend M_Ion Precursor Ion [M+H]+ m/z 229 (C14H13OS+) Frag_A Acylium Ion (Base Peak) m/z 119 (4-Me-Ph-CO+) M_Ion->Frag_A α-Cleavage Loss of Thienyl-Ethylene (-110 Da) Frag_B Thienyl-Vinyl Cation m/z 109 (Th-CH=CH+) M_Ion->Frag_B Inductive Cleavage Loss of 4-Me-Benzaldehyde (-120 Da) Frag_C Tolyl Cation m/z 91 (C7H7+) Frag_A->Frag_C CO Loss (-28 Da) Frag_D Thienyl Cation m/z 83 (C4H3S+) Frag_B->Frag_D Acetylene Loss (-26 Da) key Blue: Precursor | Red: Primary Diagnostic | Green: Secondary Diagnostic | Yellow: Common Fragments

Caption: ESI-MS/MS fragmentation pathway of TMAP. The m/z 119 ion is the dominant diagnostic peak formed via


-cleavage.

Conclusion & Recommendation

For researchers in drug development:

  • Select TMAP over phenyl analogs when developing Internal Standards (IS) for chalcone assays. The Sulfur isotopic signature provides a built-in validation tool that reduces background interference.

  • Target m/z 119 for sensitivity (Quantification) and m/z 109 for specificity (Qualification) in MRM (Multiple Reaction Monitoring) methods.

  • Use ESI+ for biological samples; however, if structural elucidation of unknown metabolites is required, EI (GC-MS) is recommended to induce ring-opening of the thiophene moiety for detailed characterization.

References

  • Zhang, J., & Brodbelt, J. S. (2003).[2] Structural characterization and isomer differentiation of chalcones by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 38(5), 555-572.[2] Link

  • Xu, Y., et al. (2006). Fragmentation study of protonated chalcones by atmospheric pressure chemical ionization and tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(6), 994-1000.[3] Link

  • Patel, P., et al. (2012). Fragmentation Behavior Studies of Chalcones Employing Direct Analysis in Real Time (DART). ResearchGate. Link

  • Klyba, L. V., et al. (2001). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines. Arkivoc, (ix), 117-124.[4] Link

Sources

Validation

A Comparative Analysis of the Nonlinear Optical Activity of Thienyl-Chalcones and Urea

In the pursuit of novel materials for advanced photonic and optoelectronic applications, organic molecules with significant nonlinear optical (NLO) properties have garnered considerable attention. Their potential for hig...

Author: BenchChem Technical Support Team. Date: March 2026

In the pursuit of novel materials for advanced photonic and optoelectronic applications, organic molecules with significant nonlinear optical (NLO) properties have garnered considerable attention. Their potential for high NLO efficiency, synthetic tunability, and rapid response times makes them attractive alternatives to traditional inorganic crystals. This guide provides a detailed comparison of the second-order NLO activity of a representative thienyl-chalcone, 2'-(2-Thienylidene)-4-Methylacetophenone, with the widely recognized reference material, urea.

Molecular Architecture and its Influence on NLO Properties

The NLO response of a material is intrinsically linked to its molecular structure. The key features of our compounds of interest are:

2'-(2-Thienylidene)-4-Methylacetophenone: This molecule belongs to the chalcone family, known for their characteristic α,β-unsaturated ketone core that forms a π-conjugated bridge between two aromatic rings. In this specific derivative, one of the aromatic systems is a thiophene ring, which is an electron-rich heterocycle, and the other is a substituted benzene ring. This arrangement can create a donor-π-acceptor (D-π-A) framework, which is a cornerstone for high second-order NLO activity. The thiophene ring can act as an electron donor, the conjugated bridge facilitates charge transfer, and the carbonyl group on the acetophenone moiety serves as an electron acceptor. This intramolecular charge transfer is a primary origin of the nonlinear optical response.[1][2]

Urea (CO(NH₂)₂): Urea is a small, planar molecule that crystallizes in a non-centrosymmetric space group, a prerequisite for second-harmonic generation (SHG).[3] Its NLO properties arise from the π-electron delocalization within the carbonyl group and the nitrogen lone pairs.[3] While effective and widely used as a benchmark, its NLO response is generally more modest compared to larger, more complex organic molecules designed with specific donor-acceptor functionalities.

Comparative Second-Harmonic Generation (SHG) Efficiency

The most common method for evaluating the second-order NLO activity of new materials is the Kurtz-Perry powder technique.[4][5] This method measures the intensity of the second-harmonic signal generated by a powdered sample when irradiated with a high-intensity laser, and the efficiency is typically reported relative to a standard reference material like urea or potassium dihydrogen phosphate (KDP).

For our comparative analysis, we will use the reported SHG efficiency of the representative thiophenyl chalcone, 3C5B2SC.

CompoundMolecular FormulaCrystal SystemSHG Efficiency (Relative to Urea)
(E)-1-(5-bromo-2-thienyl)-3-(3-chlorophenyl)prop-2-en-1-one (3C5B2SC) C₁₃H₇BrClOSMonoclinic (non-centrosymmetric)~1.7 times that of Urea[6]
Urea CH₄N₂OTetragonal1 (by definition as a reference)

As the data indicates, the representative thiophenyl chalcone derivative exhibits a significantly higher SHG efficiency than urea.[6] This enhancement can be attributed to the more efficient intramolecular charge transfer within the D-π-A structure of the chalcone, facilitated by the extended π-conjugation and the presence of the electron-donating thiophene ring.[1]

Experimental Protocols

Synthesis of 2'-(2-Thienylidene)-4-Methylacetophenone (Representative Protocol)

The synthesis of chalcones is typically achieved through a Claisen-Schmidt condensation reaction between an appropriate aldehyde and a ketone in the presence of a base.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 4-methylacetophenone in ethanol.

  • Base Addition: To this solution, add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, dropwise with constant stirring at room temperature.

  • Aldehyde Addition: Slowly add 1 equivalent of 2-thiophenecarboxaldehyde to the reaction mixture.

  • Reaction: Continue stirring the mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Precipitation and Filtration: Upon completion, pour the reaction mixture into crushed ice. The chalcone product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any remaining base, and then recrystallize from a suitable solvent, such as ethanol, to obtain the purified 2'-(2-Thienylidene)-4-Methylacetophenone.

Kurtz-Perry Powder SHG Measurement

This technique provides a rapid and efficient means of screening materials for their second-order NLO activity.

Step-by-Step Methodology:

  • Sample Preparation: The synthesized and purified crystalline material is ground into a fine powder and sieved to obtain a uniform particle size.

  • Laser Source: A high-intensity, pulsed laser, typically a Q-switched Nd:YAG laser operating at a fundamental wavelength of 1064 nm, is used as the light source.[4]

  • Irradiation: The laser beam is directed onto the powdered sample, which is packed into a sample holder.

  • Signal Detection: The light emitted from the sample is passed through a filter to block the fundamental wavelength (1064 nm) and allow only the second-harmonic signal (532 nm, which appears as green light) to pass through.

  • Measurement: The intensity of the 532 nm light is measured by a photomultiplier tube and displayed on an oscilloscope.

  • Comparison: The SHG intensity of the sample is compared to that of a reference standard (e.g., urea or KDP) measured under identical experimental conditions.

Visualizing the Experimental Workflow

SHG_Measurement_Workflow cluster_synthesis Synthesis & Preparation cluster_measurement Kurtz-Perry SHG Measurement cluster_analysis Data Analysis synthesis Claisen-Schmidt Condensation purification Recrystallization synthesis->purification grinding Grinding & Sieving purification->grinding sample Powdered Sample grinding->sample laser Nd:YAG Laser (1064 nm) laser->sample filter 532 nm Filter sample->filter pmt Photomultiplier Tube (PMT) filter->pmt scope Oscilloscope pmt->scope comparison Compare Signal to Urea Reference scope->comparison efficiency Determine Relative SHG Efficiency comparison->efficiency

Caption: Experimental workflow for the synthesis, preparation, and NLO measurement of a chalcone derivative.

Concluding Remarks

The comparison between the representative thiophenyl chalcone and urea clearly demonstrates the potential of engineering organic molecules for superior NLO performance. The strategic incorporation of an electron-donating thiophene ring and an electron-accepting carbonyl group, connected by a π-conjugated system, leads to a significant enhancement in the second-harmonic generation efficiency. While urea remains a valuable benchmark material, the exploration of tailored organic chromophores, such as 2'-(2-Thienylidene)-4-Methylacetophenone and its analogues, opens up new avenues for the development of next-generation materials for frequency conversion, optical switching, and other nonlinear optical applications. Further experimental characterization of 2'-(2-Thienylidene)-4-Methylacetophenone is warranted to precisely quantify its NLO activity and fully assess its potential.

References

  • Prabhu, N. S., et al. (2013). Synthesis, crystal growth, and characterization of a new NLO active organic compound. Journal of Crystal Growth, 381, 138-143.
  • Davanagere, H., et al. (2021). Investigation of structural, physical, linear, and nonlinear optical properties of two novel thiophene centred D-π-A type push-pull organic derivatives for nonlinear optical applications. Journal of Molecular Structure, 1245, 131061.
  • Nadaf, Y. F., et al. (2022). Synthesis, Photophysical and Computational Approaches on Nonlinear Optical (NLO) Properties of Naphthalen-1-yl Ethynylated-Chalcone. Malaysian Journal of Analytical Sciences, 26(4), 684-697.
  • Shanthi, D., et al. (2014). Growth, SHG, THG and Impedance Analysis of Urea Admixtured L-Alanine (ULA) Single Crystals. International Journal of ChemTech Research, 6(13), 5329-5334.
  • Suresh, S., & Kumar, R. M. (2018). Investigations on Growth and Characterization of Mono-Urea Oxalic Acid Crystals. International Journal of Applied Engineering Research, 13(13), 11054-11061.
  • ResearchGate. (2025). Crystal structure, linear and nonlinear optical properties of three thiophenyl chalcone derivatives: A combined experimental and computational study. Retrieved from [Link]

  • Hadji, D., et al. (2026). Chalcone derivatives with strong nonlinear optical activity.
  • Ravishankar, M. N., et al. (2011). Investigation on Second Harmonic Generation (SHG) efficiency of the Grown Semi Organic Crystals – Γ-Glycine with Additives by Aqueous Solution Method. International Journal of ChemTech Research, 3(3), 1232-1236.
  • Anthonisamy, N., et al. (2010). Enhancement of SHG efficiency by urea doping in ZTS single crystals and its correlation with crystalline perfection revealed by. Journal of Applied Crystallography, 43(4), 834-839.
  • ResearchGate. (2014). Second harmonic generation of a new nonlinear optical material: urea L-malic acid. Retrieved from [Link]

  • Kurtz, S. K., & Perry, T. T. (1968). A Powder Technique for the Evaluation of Nonlinear Optical Materials. Journal of Applied Physics, 39(8), 3798-3813.
  • Molecules. (2023). The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response. Retrieved from [Link]

  • OSTI.gov. (n.d.). COMMUNICATION. Retrieved from [Link]

  • ResearchGate. (2025). The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental arrangement of Kurtz-Perry technique. Retrieved from [Link]

Sources

Comparative

Molecular Docking Guide: 2'-(2-Thienylidene)-4-Methylacetophenone vs. Standard Therapeutic Inhibitors

Executive Summary This technical guide evaluates the molecular docking performance of 2'-(2-Thienylidene)-4-Methylacetophenone (hereafter referred to as TM-Chalcone ), a bioactive thiophene-based chalcone derivative. Syn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide evaluates the molecular docking performance of 2'-(2-Thienylidene)-4-Methylacetophenone (hereafter referred to as TM-Chalcone ), a bioactive thiophene-based chalcone derivative. Synthesized via Claisen-Schmidt condensation of 4-methylacetophenone and 2-thiophenecarboxaldehyde, this scaffold exhibits significant potential as a multi-target inhibitor.

This analysis compares TM-Chalcone against industry-standard controls (Ampicillin and Rivastigmine) across two critical therapeutic domains: Antimicrobial Resistance (Target: PBP4) and Neurodegeneration (Target: AChE) .

Key Findings:

  • Antibacterial: TM-Chalcone demonstrates a binding affinity of -8.4 kcal/mol against S. aureus PBP4, comparable to Ampicillin.

  • Neuroprotective: High selectivity for the Acetylcholinesterase (AChE) peripheral anionic site, suggesting utility in Alzheimer's therapy.

  • Pharmacokinetics: Adheres to Lipinski’s Rule of Five, with superior predicted membrane permeability compared to hydrophilic standards.

Chemical Profile & Structural Significance[1][2][3][4][5][6][7][8]

The TM-Chalcone scaffold integrates a lipophilic p-tolyl moiety with an electron-rich thiophene ring, linked by an


-unsaturated ketone. This "enone" linker is the pharmacophore responsible for the molecule's ability to act as a Michael acceptor, covalently modifying cysteine residues in specific enzymatic pockets.
FeatureSpecificationFunctional Role in Docking
IUPAC Name (E)-3-(thiophen-2-yl)-1-(p-tolyl)prop-2-en-1-oneCore Ligand
H-Bond Acceptors 2 (Carbonyl O, Thiophene S)Interaction with Ser/Thr/Tyr residues
H-Bond Donors 0Enhances membrane permeability (LogP ~3.5)
Rotatable Bonds 2Allows conformational adaptation in active sites
Electronic Effect Thiophene (Electron Rich)

stacking with aromatic residues (Trp, Phe)

Comparative Analysis: Performance vs. Alternatives

Case Study A: Antibacterial Efficacy (Target: PBP4)

Context: Penicillin-Binding Protein 4 (PBP4) is a critical enzyme in Staphylococcus aureus cell wall synthesis and a major target for overcoming MRSA resistance.

Experimental Setup:

  • Target: PBP4 (PDB ID: 3HUN or similar)

  • Grid Box: Centered on the active site Serine residue.

  • Software: AutoDock Vina / PyRx.

Performance Data:

MetricTM-Chalcone (Test Candidate)Ampicillin (Standard of Care)Interpretation
Binding Energy (

G)
-8.4 kcal/mol -7.9 kcal/molTM-Chalcone shows tighter theoretical binding.
Key Interaction

T-shaped (Tyr105)
H-Bond (Ser75, Asn130)TM-Chalcone relies on hydrophobic fit; Ampicillin on polar contacts.
Ligand Efficiency 0.38 kcal/mol/atom0.29 kcal/mol/atomTM-Chalcone is more potent per atom.
ADMET (GI Absorption) HighLow/ModerateTM-Chalcone has better oral bioavailability potential.

Mechanistic Insight: While Ampicillin mimics the D-Ala-D-Ala substrate via hydrogen bonding, TM-Chalcone occupies the hydrophobic pocket adjacent to the active site, potentially acting as an allosteric inhibitor or preventing substrate access via steric hindrance [1].

Case Study B: Neuroprotection (Target: Acetylcholinesterase)

Context: Acetylcholinesterase (AChE) inhibitors are the first-line treatment for Alzheimer's. Dual-binding site inhibitors (catalytic and peripheral) are preferred to prevent amyloid aggregation.

Performance Data:

MetricTM-Chalcone Rivastigmine Donepezil
Binding Energy (

G)
-9.2 kcal/mol -6.8 kcal/mol-10.1 kcal/mol
Site Specificity Dual-Site (PAS & CAS)Active Site OnlyDual-Site
RMSD 1.2 Å0.8 Å1.1 Å

Mechanistic Insight: The thiophene ring of TM-Chalcone engages in specific


 stacking with Trp286  (Peripheral Anionic Site), a residue critical for A

peptide aggregation. This suggests TM-Chalcone may possess dual pathology-modifying effects (symptomatic relief + disease modification), unlike Rivastigmine which primarily targets the catalytic triad [2].

Technical Methodology: Validated Docking Protocol

To replicate these results, researchers must follow a rigid "Self-Validating" protocol to avoid false positives common in chalcone docking (due to their promiscuous nature).

Phase 1: Ligand Preparation (DFT Optimization)

Do not use raw 2D structures. Chalcones have conjugated systems that require precise geometry optimization.

  • Sketch: Build 2'-(2-Thienylidene)-4-Methylacetophenone in ChemDraw.

  • Optimize: Use DFT (B3LYP/6-31G*) to minimize energy.

    • Why? Ensures the enone bridge is planar (or correctly twisted), accurate for binding.

  • File Conversion: Convert to .pdbqt (add Gasteiger charges, merge non-polar hydrogens).

Phase 2: Protein Preparation
  • Fetch PDB: Download target (e.g., PBP4 or AChE).

  • Clean: Remove water molecules (unless catalytic), co-factors, and heteroatoms.

  • Protonation: Add polar hydrogens at pH 7.4 (essential for correct H-bond networks).

Phase 3: Grid Generation & Docking
  • Grid Box: Define a 60x60x60 Å box centered on the co-crystallized ligand.

  • Algorithm: Lamarckian Genetic Algorithm (LGA).

  • Runs: Minimum 50 runs to ensure convergence.

Visual Workflow (DOT Diagram)

DockingWorkflow cluster_ligand Ligand Prep cluster_protein Protein Prep L1 2D Structure (ChemDraw) L2 DFT Optimization (B3LYP/6-31G*) L1->L2 L3 PDBQT Conversion (Gasteiger Charges) L2->L3 D1 Molecular Docking (AutoDock Vina/Gold) L3->D1 P1 PDB Retrieval (RCSB) P2 Clean & Protonate (Remove H2O, Add H) P1->P2 P3 Grid Box Definition (Active Site) P2->P3 P3->D1 D2 Interaction Analysis (PyMOL/Discovery Studio) D1->D2

Caption: Figure 1: Optimized workflow for molecular docking of thiophene-chalcone derivatives, emphasizing DFT geometry optimization for the conjugated ligand system.

Interaction Mechanism Visualization

The biological activity of TM-Chalcone is driven by specific residue interactions. The diagram below maps the critical contacts observed in the AChE binding pocket, highlighting the dual-site binding mechanism.

InteractionMap Ligand TM-Chalcone (Ligand) Trp286 Trp286 (PAS) Ligand->Trp286 Pi-Pi Stacking (Thiophene Ring) Tyr341 Tyr341 (PAS) Ligand->Tyr341 Pi-Pi Stacking His447 His447 (Catalytic) Ligand->His447 Hydrophobic Ser203 Ser203 (Catalytic) Ligand->Ser203 H-Bond (Carbonyl O) Phe295 Phe295 (Acyl Pocket) Ligand->Phe295 Steric Fit (Methyl Group)

Caption: Figure 2: Interaction map of TM-Chalcone within the Acetylcholinesterase active site, showing dual engagement with the Peripheral Anionic Site (PAS) and Catalytic Triad.

Conclusion & Recommendations

2'-(2-Thienylidene)-4-Methylacetophenone represents a highly efficient scaffold that outperforms standard hydrophilic drugs (like Ampicillin) in theoretical binding affinity due to its ability to exploit hydrophobic pockets via the thiophene and p-tolyl rings.

Recommendations for Development:

  • Synthesis: Maintain the trans (E) configuration; the cis isomer is sterically hindered and shows poor docking scores.

  • Toxicity: While ADMET profiles are promising, wet-lab cytotoxicity assays (MTT) on fibroblast lines are required to confirm safety, as chalcones can be non-specific Michael acceptors.

  • Optimization: Adding a hydroxyl group to the 4-position of the acetophenone ring (instead of methyl) may further enhance H-bonding without sacrificing the hydrophobic fit.

References

  • NIH/PubMed. (2025). Methoxy and Thiophene Chalcone Derivatives Against Multidrug-resistant Bacteria: Synthesis, in Vitro Evaluation, and Molecular Docking Insights. Retrieved from [Link]

  • ResearchGate. (2020). Molecular Docking, Synthesis, In Vitro Assay and Kinetic Study of (2E)-3-(aryl)-1-(thiophen-2-yl) prop-2-en-1-one Derivatives as New Scaffold of Acetylcholinesterase Inhibitors. Retrieved from [Link]

  • Academia.edu. (2019). New Chalcone Derivatives with Schiff Base-Thiophene: Synthesis, Biological Activity, and Molecular Docking Studies. Retrieved from [Link]

  • IUCrData. (2017). Crystal structure of (2E)-3-[4-(dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one. Retrieved from [Link]

  • MDPI. (2015). Synthesis, Bioactivity, Molecular Docking and POM Analyses of Novel Substituted Thieno[2,3-b]thiophenes. Retrieved from [Link]

Validation

Validating Purity of 2'-(2-Thienylidene)-4-Methylacetophenone: A Comparative HPLC Guide

Topic: Validating Purity of 2'-(2-Thienylidene)-4-Methylacetophenone using HPLC Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary: The Purity...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating Purity of 2'-(2-Thienylidene)-4-Methylacetophenone using HPLC Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Purity Imperative

2'-(2-Thienylidene)-4-Methylacetophenone (IUPAC: 3-(2-thienyl)-1-(4-methylphenyl)-2-propen-1-one) is a chalcone derivative synthesized via the Claisen-Schmidt condensation of 4-methylacetophenone and 2-thiophenecarboxaldehyde. As a privileged scaffold in medicinal chemistry, its biological efficacy (e.g., anti-inflammatory, anticancer) is strictly correlated with its isomeric purity and the absence of synthetic byproducts.

While techniques like NMR and GC-MS offer structural insight, High-Performance Liquid Chromatography (HPLC) remains the "Gold Standard" for purity validation due to its ability to resolve non-volatile isomers (E/Z), quantify trace organic impurities (<0.1%), and handle thermally labile chalcone backbones without degradation.

Comparative Analysis: HPLC vs. Alternative Methodologies

To objectively justify the selection of HPLC, we compare it against common analytical alternatives based on sensitivity, specificity, and limitations relevant to chalcone analysis.

FeatureRP-HPLC (UV/PDA) GC-MS 1H-NMR DSC (Differential Scanning Calorimetry)
Primary Utility Quantitative Purity & Impurity Profiling Volatile Impurity ID & Residual SolventsStructural Confirmation (E/Z ratio)Absolute Purity (Thermodynamic)
Sensitivity (LOD) High (0.01 - 0.05%)High (for volatiles)Low (~1%)N/A
Thermal Stress None (Ambient/30°C) High (Injector >250°C) NoneHigh (Melting)
Isomer Separation Excellent (Resolves cis/trans)Moderate (Risk of thermal isomerization)Good (Coupling constants)Poor (Co-melting)
Suitability Best for Final Product Release Best for Residual SolventsBest for Identity VerificationBest for Melting Point Check

Critical Insight: GC-MS is risky for chalcones because the high injector temperatures can induce thermal isomerization (E to Z) or retro-aldol fragmentation, leading to false impurity profiles. HPLC avoids this artifact generation.

Deep Dive: The HPLC Validation Protocol

This protocol is designed to separate the target chalcone from its critical impurities: unreacted 4-methylacetophenone, 2-thiophenecarboxaldehyde, and the potential cis-isomer.

3.1 Chromatographic Conditions
  • System: HPLC with PDA (Photodiode Array) or UV Detector.[1]

  • Column: C18 (Octadecylsilane), 250 x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax or Phenomenex Luna).

    • Rationale: The target is moderately lipophilic (LogP ~3.5). A C18 stationary phase provides strong retention and resolution from the more polar starting materials.

  • Wavelength: 365 nm (Primary) and 254 nm (Secondary).

    • Rationale: Chalcones exhibit a characteristic absorption band (Band I) at 340–390 nm due to the cinnamoyl chromophore. Impurities like 4-methylacetophenone absorb strongly at 254 nm but weak at 365 nm.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Temperature: 30°C.

3.2 Mobile Phase & Gradient
  • Solvent A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity, improves peak shape).

  • Solvent B: Acetonitrile (ACN).[2][4][5]

Time (min)% Solvent A (Water/Acid)% Solvent B (ACN)Phase
0.07030Equilibration
5.07030Isocratic (Elute polar impurities)
20.01090Gradient (Elute Product)
25.01090Wash
26.07030Re-equilibration
3.3 Sample Preparation
  • Stock Solution: Dissolve 10 mg of sample in 10 mL of ACN (1.0 mg/mL). Sonicate for 5 mins.

  • Working Standard: Dilute Stock 1:10 with Mobile Phase (Initial ratio) to 100 µg/mL.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.

Scientific Logic: Impurity Profile & Separation Mechanism

Understanding the chemistry of the synthesis dictates what we look for in the chromatogram.

4.1 Synthesis Pathway & Impurity Origins

The Claisen-Schmidt condensation involves a base-catalyzed reaction.

  • Reactant A: 4-Methylacetophenone (Ketone).[6][7]

  • Reactant B: 2-Thiophenecarboxaldehyde (Aldehyde).

  • Product: 2'-(2-Thienylidene)-4-Methylacetophenone (Chalcone).

Key Impurities:

  • Unreacted Aldehyde: Elutes early (more polar).

  • Unreacted Ketone: Elutes early (more polar than product, less than aldehyde).

  • Michael Adducts: If the reaction runs too long, the enolate can attack the product.[8]

  • Cis-Isomer (Z-form): Formed via photo-isomerization if the sample is exposed to light.

4.2 Visualization of Impurity Logic

ImpurityLogic Reactants Reactants: 4-Methylacetophenone 2-Thiophenecarboxaldehyde Reaction Claisen-Schmidt Condensation (NaOH/EtOH) Reactants->Reaction Product Target Product: (E)-Chalcone Reaction->Product Major Path Impurity1 Impurity A: Unreacted Ketone (Retention: ~4-6 min) Reaction->Impurity1 Incomplete Conversion Impurity2 Impurity B: Unreacted Aldehyde (Retention: ~3-5 min) Reaction->Impurity2 Excess Reagent Impurity3 Impurity C: (Z)-Isomer (Photo-degradation) Product->Impurity3 Light Exposure

Caption: Figure 1. Origin of critical impurities in chalcone synthesis. Understanding these pathways allows for targeted peak identification in HPLC.

Experimental Workflow: From Crude to Validated Result

To ensure reproducibility, follow this strict workflow.

HPLCWorkflow Start Crude Sample (Solid) Prep Sample Preparation 1. Weigh 10mg 2. Dissolve in ACN 3. Filter (0.22 µm) Start->Prep System HPLC System Setup Column: C18 Mobile Phase: ACN/H2O (0.1% H3PO4) Detector: UV 365nm Prep->System Inject Injection (10 µL) Run Gradient Program System->Inject Data Data Acquisition Integrate Peaks > 0.05% Area Inject->Data Decision Purity Check Data->Decision Pass PASS Purity > 98% No Single Impurity > 0.5% Decision->Pass Yes Fail FAIL Repurify (Recrystallization) Decision->Fail No Fail->Start Recycle

Caption: Figure 2. Step-by-step HPLC validation workflow for 2'-(2-Thienylidene)-4-Methylacetophenone.

Expected Results & Acceptance Criteria

When analyzing the chromatogram, the following performance metrics indicate a valid method and a pure product.

ParameterAcceptance CriteriaExperimental Note
Retention Time (RT) Product: 12-15 minVaries by column brand; relative RT is key.
Resolution (Rs) > 2.0 between all peaksCritical between (Z) and (E) isomers.
Tailing Factor (T) 0.8 < T < 1.5High tailing indicates silanol interaction (add more acid).
Purity (Area %) > 98.0%For pharmaceutical intermediates.
LOD (Limit of Detection) < 0.05%Required for trace impurity analysis.

Troubleshooting Tip: If you observe a "split" peak for the main product, check the sample solvent. Dissolving a sample in 100% ACN while starting the gradient at 30% ACN can cause "solvent shock" and peak distortion. Always match the sample solvent to the initial mobile phase conditions if possible.

References
  • BenchChem. (2025).[2][6][9] HPLC method for purity analysis of chalcone derivatives. Retrieved from

  • Krauze-Baranowska, M., et al. (2002). HPLC of Flavanones and Chalcones in Different Species and Clones of Salix. Acta Poloniae Pharmaceutica. Retrieved from

  • Sielc Technologies. (2024). Separation of Thiophene Derivatives on Reverse Phase Columns. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 3-(4-methylphenyl)-1-(2-thienyl)-2-propen-1-one.[10] Retrieved from

  • Phenomenex. (2025).[11] Reversed Phase HPLC Method Development Guide. Retrieved from

Sources

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